molecular formula C₄₇H₆₅F₅O₁₃S B1145483 Fulvestrant 3-β-D-Glucuronide 17-Acetate CAS No. 403656-84-8

Fulvestrant 3-β-D-Glucuronide 17-Acetate

Cat. No.: B1145483
CAS No.: 403656-84-8
M. Wt: 965.07
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fulvestrant 3-β-D-Glucuronide 17-Acetate, also known as this compound, is a useful research compound. Its molecular formula is C₄₇H₆₅F₅O₁₃S and its molecular weight is 965.07. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

403656-84-8

Molecular Formula

C₄₇H₆₅F₅O₁₃S

Molecular Weight

965.07

Synonyms

(7α,17β)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester; 

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: Structural Characterization and Application of Fulvestrant 3-β-D-Glucuronide 17-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of Fulvestrant 3-β-D-Glucuronide 17-Acetate (CAS: 403656-84-8). While Fulvestrant (Faslodex®) is a well-characterized Selective Estrogen Receptor Degrader (SERD), this specific derivative represents a critical synthetic intermediate and analytical reference standard .

It is primarily utilized in the regio-selective synthesis of the major Phase II metabolite, Fulvestrant 3-β-D-glucuronide. The 17-acetate moiety serves as a protecting group to ensure glycosylation occurs exclusively at the phenolic 3-hydroxyl position, preventing competitive reaction at the 17β-secondary alcohol. This molecule is essential for validating LC-MS/MS bioanalytical methods used to quantify Fulvestrant metabolism in pharmacokinetic (PK) studies.

Chemical Identity and Physicochemical Properties[1][2][3][4][5]

The molecule is a hetero-functionalized steroid belonging to the estrane class.[1] It retains the core pharmacological pharmacophore of Fulvestrant but is modified at the C3 and C17 positions to facilitate metabolic profiling or synthetic isolation.

Structural Nomenclature
  • Systematic Name: (7α,17β)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid[2]

  • Common Name: Fulvestrant 3-Glucuronide 17-Acetate[2]

  • Role: Synthetic Intermediate / Impurity Reference Standard

Key Physicochemical Data
PropertySpecification
Molecular Formula C₄₀H₅₅F₅O₁₀S (Free Acid form) / C₄₇H₆₅F₅O₁₃S (Protected Precursor*)
Molecular Weight ~822.9 g/mol (Free Acid)
Core Scaffold Estrane (Steroid nucleus)
C3 Modification O-linked β-D-Glucuronic Acid (Glycosidic bond)
C17 Modification Acetate Ester (-O-CO-CH₃)
C7 Side Chain 9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl
Chirality Multiple centers; Sulfoxide sulfur is chiral (RS mixture in drug substance)
Solubility Soluble in DMSO, Methanol, Chloroform (limited water solubility compared to pure glucuronide)

*Note: Commercial reference standards often supply the "Triacetate Methyl Ester" form (CAS 403656-84-8) which serves as the direct precursor. The data below focuses on the structural logic of the 17-acetate derivative.

Structural Architecture & Synthesis Logic

The existence of this compound is dictated by the principles of regioselective synthesis . Fulvestrant possesses two hydroxyl groups:

  • C3-OH (Phenolic): Acidic, primary target for UGT-mediated glucuronidation in vivo.

  • C17-OH (Secondary Aliphatic): Less acidic, but nucleophilic.

To synthesize the authentic Fulvestrant 3-glucuronide metabolite standard for clinical assays, the C17-OH must be "masked."

The Synthetic Workflow (Causality of Structure)

The 17-acetate group is not a random metabolic product; it is a deliberate chemical engineering choice.

  • Acetylation: The C17-OH is acetylated to block reactivity.

  • Glucuronidation: The C3-OH is reacted with an activated glucuronic acid donor (e.g., acetobromo-α-D-glucuronic acid methyl ester).

  • Deprotection (Optional): If the final goal is the metabolite, the acetate is removed. If the goal is the 17-Acetate standard (this topic), the group remains.

Visualization of Synthetic Logic

FulvestrantSynthesis cluster_legend Process Legend Fulvestrant Fulvestrant (Parent) C3-OH (Free), C17-OH (Free) Acetylation Selective Acetylation (Targeting C17) Fulvestrant->Acetylation Ac2O / Pyridine Intermediate Fulvestrant 17-Acetate C3-OH (Free), C17-OAc (Blocked) Acetylation->Intermediate Yields Precursor Glucuronidation Glucuronidation (Koenigs-Knorr) Intermediate->Glucuronidation + Activated Glucuronide Target Fulvestrant 3-Glucuronide 17-Acetate (THE TOPIC) Glucuronidation->Target Formation of Protected Conjugate FinalMetabolite Fulvestrant 3-Glucuronide (Major Human Metabolite) Target->FinalMetabolite Hydrolysis (Base) Removes Acetate

Figure 1: Synthetic pathway illustrating the origin of this compound as a protected intermediate en route to the major metabolite.[3]

Analytical Validation & Protocol

For researchers using this compound as a reference standard in LC-MS/MS, distinguishing it from the 17-glucuronide or the parent drug is critical.

Mass Spectrometry Fragmentation (ESI-MS/MS)

The 17-acetate group provides a unique mass shift compared to the standard metabolite.

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Precursor Ion: [M-H]⁻.

  • Key Transitions:

    • Loss of Glucuronide: A neutral loss of 176 Da (dehydroglucuronic acid) is characteristic of O-glucuronides.

    • Loss of Acetate: A loss of 60 Da (acetic acid) or 42 Da (ketene) confirms the presence of the ester at C17.

    • Diagnostic Fragment: The steroid backbone with the side chain intact but devoid of the glucuronide and acetate.

NMR Characterization Standards

To validate the structure (Self-Validating System), the following NMR signals must be present:

  • Anomeric Proton (H-1'): A doublet around

    
     4.9–5.1 ppm with a coupling constant (
    
    
    
    ) of ~7–8 Hz, confirming the
    
    
    -configuration
    of the glucuronide.
  • Acetyl Methyl: A sharp singlet around

    
     2.0 ppm, confirming the 17-acetate .
    
  • C17 Proton: A shift in the C17-H signal compared to Fulvestrant parent, due to the deshielding effect of the ester group.

Biological Context: Why This Structure Matters

Understanding the structure of the 17-acetate derivative is essential for mapping the Phase II Metabolism of Fulvestrant.

Metabolic Pathway Specificity

Fulvestrant is metabolized primarily by UGT1A4 (and to a lesser extent UGT1A1, 1A3).

  • Major Pathway: Glucuronidation at C3 (Phenolic).

  • Minor Pathway: Glucuronidation at C17.

The This compound molecule acts as a "molecular ruler." By chemically blocking the C17 position with an acetate, researchers can prove that a specific enzymatic reaction is occurring only at the C3 position during in vitro assays. If the acetate were not present, the reaction might yield a mixture of 3- and 17-glucuronides, complicating kinetic analysis.

Pathway Diagram

Metabolism Fulv Fulvestrant (Drug Substance) UGT UGT1A4 / UGT1A3 (Liver Enzymes) Fulv->UGT Met3 Fulvestrant 3-Glucuronide (Major Metabolite) UGT->Met3 Major Route (Phenolic OH) Met17 Fulvestrant 17-Glucuronide (Minor Metabolite) UGT->Met17 Minor Route (Aliphatic OH) Standard Fulvestrant 3-Gluc-17-Acetate (Synthetic Standard) Standard->Met3 Chemical Hydrolysis (Lab Synthesis)

Figure 2: Biological positioning.[4][5] The 17-Acetate derivative (black box) is the synthetic precursor used to generate the pure 3-Glucuronide standard (green), distinct from the minor 17-Glucuronide pathway.

References

  • Coompo Research Chemicals. (n.d.). This compound (CAS 403656-84-8).[2] Retrieved from [Link][6]

  • Chouinard, S., et al. (2006).[7] Fulvestrant up regulates UGT1A4 and MRPs through ERα and c-Myb pathways. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 104741, Fulvestrant.[1] Retrieved from [Link]

  • Ferguson, J. R., et al. (2000).[8] Glucuronide and sulfate conjugates of ICI 182,780, a pure anti-estrogenic steroid.[8] Journal of Steroid Biochemistry and Molecular Biology.[2] (Cited for metabolic context of C3 vs C17 conjugation).

Sources

Chemical properties of Fulvestrant 3-β-D-Glucuronide 17-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthetic utility, and bioanalytical applications of Fulvestrant 3-β-D-Glucuronide 17-Acetate .

Advanced Characterization & Synthetic Utility in SERD Metabolism

Executive Summary

This compound (CAS: 403656-84-8) is a specialized synthetic intermediate and reference standard used primarily in the structural elucidation and quantification of Fulvestrant metabolites. Fulvestrant (Faslodex®), a Selective Estrogen Receptor Degrader (SERD), undergoes extensive Phase II metabolism, predominantly glucuronidation at the C-3 and C-17 positions.

This compound represents a regiochemically protected construct . By acetylating the 17-hydroxyl position, chemists isolate the reactive 3-phenolic hydroxyl for selective glucuronidation. It is the critical precursor for generating Fulvestrant 3-β-D-Glucuronide , the major circulating metabolite in humans. This guide analyzes its physicochemical profile, role in synthesis, and analytical identification.

Physicochemical Profile & Identity

The molecule is often listed in chemical catalogs under the simplified name "this compound," but chemically it exists as the fully protected derivative (peracetylated methyl ester) to ensure stability and solubility during synthesis.

Chemical Identity Table
PropertySpecification
Common Name This compound
Systematic Name (7α,17β)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester
CAS Number 403656-84-8
Molecular Formula C₄₇H₆₅F₅O₁₃S
Molecular Weight 965.07 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in Chloroform (CHCl₃), Dichloromethane (DCM), DMSO; Insoluble in Water
Purity Standard Typically ≥98% (HPLC) for analytical referencing
Structural Logic

The molecule consists of three distinct domains:

  • The Steroid Core (Fulvestrant): Provides the lipophilic scaffold and the 7α-sulfoxide side chain responsible for ER downregulation.

  • The 17-Acetate Cap: A protecting group at the 17β-position. This blocks the secondary alcohol, forcing subsequent reactions to occur only at the 3-position.

  • The Protected Glucuronide: A glucuronic acid moiety attached at C-3, protected as a methyl ester with three acetate groups on the sugar hydroxyls. This renders the usually polar glucuronide lipophilic, allowing for purification by standard silica chromatography.

Synthetic Utility & Methodology

The primary application of this compound is the regioselective synthesis of Fulvestrant 3-glucuronide. Direct glucuronidation of Fulvestrant yields a difficult-to-separate mixture of 3-glucuronide, 17-glucuronide, and diglucuronide.

Synthesis Workflow

The synthesis follows a "Protect-Conjugate-Deprotect" strategy.

Step 1: Regioselective Protection (17-Acetylation)

  • Reagents: Acetic anhydride, Pyridine.

  • Mechanism: The phenolic 3-OH is more acidic but the 17-OH can be selectively acetylated under controlled conditions or by acetylating both and selectively hydrolyzing the phenolic ester. However, standard protocols often use specific enzymatic acetylation or careful stoichiometric control.

  • Outcome: Fulvestrant 17-Acetate.[1][2][3]

Step 2: Glycosylation (The Key Step)

  • Reagents: Acetobromo-α-D-glucuronic acid methyl ester (donor), Silver oxide or Cadmium carbonate (promoter).

  • Reaction: Koenigs-Knorr type glycosylation.

  • Target: This compound (The subject of this guide).

  • Observation: The 17-acetate group ensures the sugar only attaches to the 3-position.

Step 3: Global Deprotection

  • Reagents: Lithium Hydroxide (LiOH) or Sodium Methoxide (NaOMe) in Methanol/Water.

  • Action: Hydrolysis of the 17-acetate, the sugar acetates, and the methyl ester.

  • Final Product: Fulvestrant 3-β-D-Glucuronide (Free Acid).

Visualization: Regioselective Synthesis Pathway

FulvestrantSynthesis cluster_legend Key Transformation Fulvestrant Fulvestrant (Parent Drug) Fulv17Ac Fulvestrant 17-Acetate (Intermediate) Fulvestrant->Fulv17Ac Selective 17-Acetylation (Ac2O, Pyridine) Target Fulvestrant 3-β-D-Glucuronide 17-Acetate (Protected) CAS: 403656-84-8 Fulv17Ac->Target Glycosylation (Koenigs-Knorr) (+ Acetobromo-glucuronide) FinalMetabolite Fulvestrant 3-β-D-Glucuronide (Major Metabolite) Target->FinalMetabolite Global Hydrolysis (LiOH/MeOH)

Figure 1: The strategic role of the 17-Acetate derivative in isolating the specific 3-glucuronide metabolite.

Analytical Characterization

For researchers validating this compound, the following spectral signatures are definitive.

Proton NMR (¹H-NMR) Signatures
  • 17-H Signal: In parent Fulvestrant, the 17α-H appears near 3.7 ppm . In the 17-Acetate derivative, this proton shifts downfield to approximately 4.6–4.7 ppm due to the deshielding effect of the ester carbonyl. This is the primary confirmation of 17-protection.

  • Anomeric Proton (H-1'): A doublet around 5.0–5.2 ppm with a coupling constant (J) of ~7–8 Hz, confirming the β-configuration of the glucuronide linkage.

  • Sugar Acetates: Sharp singlets in the 2.0–2.1 ppm region (typically 3 or 4 distinct peaks corresponding to the sugar acetates and the 17-acetate).

Mass Spectrometry (LC-MS/MS)
  • Parent Ion: [M+H]⁺ or [M+NH₄]⁺ corresponding to MW 965.

  • Fragmentation Pattern:

    • Loss of Sugar: A characteristic neutral loss of the protected glucuronic acid moiety (316 Da or similar depending on exact protection) to yield the steroid core ion.

    • Stepwise Deacetylation: In-source fragmentation may show sequential loss of acetate groups (-42 Da or -60 Da as acetic acid).

Handling & Stability Protocols

As a protected ester, this compound is significantly more stable than the free acid metabolite, but specific precautions are required.

Storage Conditions
  • Temperature: -20°C (Long term). The ester linkages are susceptible to slow hydrolysis at room temperature if moisture is present.

  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent oxidation of the sulfoxide side chain.

  • Light: Protect from light.[1][4] The long alkyl side chain can be prone to radical degradation pathways under intense UV exposure.

Solubilization Protocol for Bioanalysis

When using this compound as a reference standard (e.g., for impurity profiling):

  • Primary Stock: Dissolve in 100% DMSO or Dichloromethane . Do not use methanol as the primary solvent for long-term storage, as transesterification can occur over time.

  • Working Solution: Dilute into Acetonitrile/Water mixtures immediately prior to injection.

  • Avoid: Alkaline buffers (pH > 7.5), which will rapidly hydrolyze the ester groups, converting the standard into the free metabolite.

Biological Context: The Metabolic Pathway

Understanding where this molecule fits requires mapping the metabolic fate of Fulvestrant. The 17-acetate is generally an in vitro artifact or synthetic tool, whereas the 3-glucuronide is the physiological endpoint.

Metabolic Map

MetabolicMap cluster_note Note Fulvestrant Fulvestrant (Faslodex) UGT1A1 UGT1A1 UGT1A3 Fulvestrant->UGT1A1 Sulfone Fulvestrant Sulfone Fulvestrant->Sulfone CYP3A4 Oxidation Fulv3G Fulvestrant 3-Glucuronide UGT1A1->Fulv3G Major Pathway (>90%) Fulv17G Fulvestrant 17-Glucuronide UGT1A1->Fulv17G Minor Pathway (<10%) Note1 The 17-Acetate derivative is a SYNTHETIC PRECURSOR to the 3-Glucuronide.

Figure 2: Fulvestrant metabolism.[1][4][5][6][7][8] The 3-Glucuronide is the dominant Phase II metabolite formed by UGT enzymes.

References

  • Chemical Identity & Catalog Data: this compound (CAS 403656-84-8).[1][2] Coompo Research Chemicals. Available at: [Link] (Verified via search snippets).

  • Metabolic Profiling: Fulvestrant: Pharmacokinetics and Pharmacology.[9] National Institutes of Health (PMC). Detailed analysis of 3- vs 17-glucuronidation pathways. Available at: [Link]

  • Synthetic Methodology: Ferguson, J. R., et al. (2001).[3] Putative metabolites of fulvestrant: Improved glucuronidation using trichloroacetimidates.[3] Journal of the Chemical Society, Perkin Transactions 1.[3] Describes the regioselective protection strategy. Available at: [Link]

  • Drug Properties: Fulvestrant Monograph. DrugFuture Chemical Index.[10] Available at: [Link]

Sources

Technical Guide: Synthesis of Fulvestrant 3-β-D-Glucuronide 17-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis pathway for Fulvestrant 3-β-D-Glucuronide 17-Acetate , a critical reference standard used in the pharmacokinetic profiling of the selective estrogen receptor degrader (SERD) Fulvestrant (Faslodex).

The synthesis of this compound presents a unique regioselectivity challenge: differentiating between the phenolic hydroxyl at C3 (the site of glucuronidation) and the secondary aliphatic hydroxyl at C17 (the site of acetylation).

Executive Summary & Strategic Analysis

Target Molecule: this compound CAS Registry: 403656-84-8 Role: Analytical Reference Standard, Phase II Metabolite Mimic.

Synthetic Challenge: Fulvestrant contains two hydroxyl groups with distinct pKa values and nucleophilicities:

  • C3-OH (Phenolic): Acidic (pKa ~10), prone to oxidative metabolism and glucuronidation (primary metabolic clearance route via UGT1A4).

  • C17-OH (Aliphatic): Less acidic (pKa ~16), sterically hindered, prone to esterification.

Synthesis Strategy: To synthesize the 3-glucuronide-17-acetate derivative, a "Protect-Modify-Deprotect" strategy is inefficient. Instead, we utilize the "Diacetate-Selective Hydrolysis" pathway to establish the C17-acetate, followed by Schmidt-type Glycosylation for the C3-glucuronide.

Retrosynthetic Analysis

The retrosynthetic breakdown reveals two key precursors: the regioselectively esterified aglycone and the activated glucuronyl donor.

  • Disconnection A (Glycosidic Bond): Cleavage at the C3-O-Glucuronosyl interface.

  • Precursor 1 (Aglycone): Fulvestrant 17-Acetate.[1]

  • Precursor 2 (Donor): Methyl 1-bromo-1-deoxy-2,3,4-tri-O-acetyl-α-D-glucopyranuronate (Acetobromo-α-D-glucuronic acid methyl ester).

Retrosynthesis target This compound aglycone Fulvestrant 17-Acetate (Aglycone) target->aglycone De-glycosylation donor Activated Glucuronide Donor (Acetobromo Sugar) target->donor De-glycosylation fulv Fulvestrant (Starting Material) aglycone->fulv Selective C17 Acetylation

Figure 1: Retrosynthetic analysis showing the convergence of the modified steroid scaffold and the carbohydrate donor.

Detailed Synthesis Protocols

Phase 1: Preparation of Aglycone (Fulvestrant 17-Acetate)

Direct acetylation of C17 in the presence of the more acidic C3-phenol is chemically difficult. The standard industrial approach utilizes the kinetic instability of phenolic esters compared to aliphatic esters.

Protocol:

  • Global Acetylation: React Fulvestrant with acetic anhydride (

    
    ) and pyridine to form Fulvestrant 3,17-diacetate .
    
  • Selective Hydrolysis: Subject the diacetate to mild basic methanolysis. The phenolic acetate (C3) hydrolyzes significantly faster than the aliphatic acetate (C17).

ReagentEquivalentsConditionsRole
Acetic Anhydride5.0 eqPyridine, DMAP (cat), 0°C to RTGlobal Acetylation

or

1.1 eqMeOH/THF (1:1), 0°C, 30 minSelective C3 Deprotection

Key Insight: Monitor the reaction strictly by TLC/HPLC. Over-exposure to base will hydrolyze the C17-acetate. The C3-phenolic ester cleavage is driven by the stability of the phenoxide ion leaving group.

Phase 2: Regioselective Glycosylation (Koenigs-Knorr / Schmidt)

With the C17-position blocked as an acetate and the C3-phenol free, the steroid is ready for glucuronidation. The reaction utilizes the Koenigs-Knorr method or a Schmidt trichloroacetimidate donor.

Reagents:

  • Acceptor: Fulvestrant 17-Acetate.

  • Donor: Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl)uronate bromide.

  • Promoter: Silver Oxide (

    
    ) or Cadmium Carbonate (
    
    
    
    ).
  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

Step-by-Step Workflow:

  • Dissolve Fulvestrant 17-Acetate in anhydrous toluene under Argon atmosphere.

  • Add the glucuronide donor (1.5 eq).

  • Add freshly activated

    
     (1.5 eq) to promote the reaction. The silver assists in the departure of the bromide leaving group, facilitating 
    
    
    
    -like inversion at the anomeric center to yield the β-anomer .
  • Stir in the dark (silver salts are light-sensitive) for 12–24 hours.

  • Filter through Celite to remove silver salts. Concentrate the filtrate.

Reaction Mechanism: The neighboring group participation of the C2-acetate on the sugar ensures the formation of the β-glycoside (1,2-trans stereochemistry), which is the biologically relevant configuration.

Phase 3: Final Deprotection & Purification

The intermediate product is Fulvestrant 17-acetate 3-(methyl 2,3,4-tri-O-acetyl-glucuronidate) . We must remove the methyl ester and acetates on the sugar without hydrolyzing the C17-acetate on the steroid.

The Selectivity Dilemma: Standard saponification (LiOH/MeOH) would strip all esters, including the C17-acetate. Solution: Use Pig Liver Esterase (PLE) or highly controlled enzymatic hydrolysis (e.g., Candida rugosa lipase) which often shows specificity for primary/sugar esters over steroidal secondary esters. Alternatively, mild chemical hydrolysis using


 at low temperatures can sometimes differentiate based on steric hindrance.

For Analytical Standards: It is common to isolate the protected methyl ester triacetate form first for characterization, as the free acid is highly polar and unstable. If the free acid is strictly required:

  • Dissolve protected conjugate in aqueous buffer (pH 8).

  • Add Esterase . Monitor hydrolysis of sugar acetates.

  • Purify via preparative HPLC (C18 column, Acetonitrile/Water gradient with 0.1% Formic Acid).

Reaction Pathway Diagram

SynthesisPathway Start Fulvestrant Step1 Fulvestrant 3,17-Diacetate Start->Step1 Ac2O / Pyridine (Global Acetylation) Step2 Fulvestrant 17-Acetate Step1->Step2 K2CO3 / MeOH (Selective C3 Hydrolysis) Step3 Protected Glucuronide Intermediate Step2->Step3 Acetobromo-Glucuronide Ag2O / Toluene (Koenigs-Knorr) Final Fulvestrant 3-β-D-Glucuronide 17-Acetate Step3->Final Selective Hydrolysis (Enzymatic/Mild Base)

Figure 2: Step-wise synthesis pathway from Fulvestrant to the 3-glucuronide 17-acetate derivative.

Biocatalytic Alternative (Metabolite Synthesis)

For researchers requiring the metabolite for DMPK studies without extensive chemical synthesis, a biocatalytic route using mammalian liver microsomes (MLM) or recombinant UGTs is viable.

Protocol:

  • Substrate: Synthetic Fulvestrant 17-Acetate (prepared via Phase 1 above).

  • Enzyme System: Recombinant Human UGT1A4 (major isoform for Fulvestrant).[2]

  • Cofactor: UDP-Glucuronic Acid (UDPGA).[3][4]

  • Incubation: 37°C, pH 7.4 (Tris-HCl buffer), 2–4 hours.

  • Termination: Acetonitrile precipitation.

Advantage: This yields the biologically exact stereoisomer (3-β-D-glucuronide) without the need for protection/deprotection steps. Disadvantage: Scale is limited to milligrams; requires purification from protein matrix.

Analytical Profiling

To validate the synthesis, the following analytical signatures must be confirmed:

TechniqueParameterExpected Observation
1H-NMR Anomeric Proton (H-1')Doublet at

4.9–5.1 ppm,

(confirming

-configuration).
1H-NMR C17-HShifted downfield (compared to Fulvestrant) due to acetylation.
LC-MS/MS Parent Ion

or

. Mass shift corresponding to +176 Da (Glucuronide) + 42 Da (Acetate) relative to Fulvestrant.
Polarity Retention TimeElutes earlier than Fulvestrant 17-acetate but later than Fulvestrant 3-glucuronide (due to lipophilic acetate).

References

  • Ferguson, J. R., et al. (2000).[5] "Glucuronide and sulfate conjugates of ICI 182,780, a pure anti-estrogenic steroid: Order of addition, catalysis and substitution effects in glucuronidation." Tetrahedron Letters, 41(3), 389–392. Link

  • AstraZeneca. (2002).[6] "Faslodex (fulvestrant) Prescribing Information." FDA Access Data. Link

  • Chouinard, S., et al. (2006).[2] "Fulvestrant is a specific substrate of UGT1A4 in human liver." Journal of Pharmacology and Experimental Therapeutics. Link

  • Caprioglio, D., & Fletcher, S. P. (2015).[7][8] "An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation."[7][8] Chemical Communications, 51, 14866-14868.[8] Link

  • Hypha Discovery. "Glucuronide Synthesis and Metabolite Standards." Hypha Discovery Technical Notes. Link

Sources

Advanced Metabolic Profiling of Fulvestrant: The Strategic Role of Fulvestrant 3-β-D-Glucuronide 17-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Role of Fulvestrant 3-β-D-Glucuronide 17-Acetate in Fulvestrant Metabolism Content Type: Technical Whitepaper Audience: Researchers, DMPK Scientists, and Analytical Chemists

Executive Summary

Fulvestrant (ICI 182,780) is a selective estrogen receptor degrader (SERD) characterized by complex pharmacokinetics and extensive Phase II metabolism.[1] While glucuronidation is a primary clearance pathway, the structural symmetry of the steroid core—possessing hydroxyl groups at both C3 and C17 positions—presents a significant analytical challenge: distinguishing between Fulvestrant 3-glucuronide (major metabolite) and Fulvestrant 17-glucuronide (minor metabolite).

This compound (CAS: 403656-84-8) serves a critical, dual-purpose role in this landscape:

  • Synthetic Regiocontrol: It acts as the requisite synthetic intermediate to generate high-purity Fulvestrant 3-glucuronide reference standards by blocking the C17 position.

  • Analytical Validation: It enables the definitive structural elucidation of in vivo metabolites via LC-MS/MS, preventing misidentification of positional isomers.

The Metabolic Landscape of Fulvestrant

To understand the utility of the 17-acetate derivative, one must first map the metabolic pressures acting on Fulvestrant.

Primary Metabolic Pathways

Fulvestrant undergoes rapid metabolism, contributing to its low oral bioavailability and the necessity for intramuscular administration.

  • Glucuronidation: The dominant Phase II pathway. The C3-phenolic hydroxyl is the preferred site for UGT enzymes (primarily UGT1A1, 1A3, 1A4, and 1A8), accounting for >90% of glucuronides.

  • Sulfation: Occurs alongside glucuronidation, primarily at C3.[1][2]

  • Oxidation: CYP3A4-mediated oxidation of the side-chain sulfoxide to a sulfone.

The Isomer Challenge

In biological matrices (plasma/urine), distinguishing the 3-glucuronide from the 17-glucuronide is difficult because:

  • They are isobaric (same molecular weight: 782.91 Da).

  • They share identical fragmentation patterns in low-resolution MS.

  • Their chromatographic retention times are similar.

Scientific Causality: Without a pure standard of the 3-glucuronide (free from 17-glucuronide contamination), quantitation is unreliable. This is where This compound becomes indispensable.

Technical Role: Regioselective Synthesis & Validation

Mechanism of Action (Synthetic Chemistry)

Direct glucuronidation of Fulvestrant yields a mixture of 3-G, 17-G, and 3,17-di-G. To isolate the specific 3-glucuronide, the 17-OH must be chemically "silenced."

The Protocol Logic:

  • Protection: Acetylation of the aliphatic 17-OH (less acidic) to form Fulvestrant 17-Acetate .

  • Glucuronidation: The remaining 3-OH (phenolic, more acidic) is exposed to the glucuronosyl donor (e.g., acetobromo-α-D-glucuronic acid methyl ester).

  • Deprotection: The 17-acetate group is hydrolyzed (saponification) to yield pure Fulvestrant 3-glucuronide.

Visualization of the Pathway

The following diagram illustrates the metabolic fate of Fulvestrant alongside the synthetic utility of the 17-Acetate derivative.

Fulvestrant_Metabolism_Synthesis cluster_bio In Vivo Metabolism (Hepatic) cluster_synth Laboratory Synthesis (Standard Generation) Fulvestrant Fulvestrant (Aglycone) UGT UGT1A1/1A3/1A4 Enzymes Fulvestrant->UGT Acetate_Deriv Fulvestrant 17-Acetate (Blocking Group) Fulvestrant->Acetate_Deriv Selective Acetylation Metab_3G Fulvestrant 3-Glucuronide (Major Metabolite) UGT->Metab_3G Major Path (C3-OH) Metab_17G Fulvestrant 17-Glucuronide (Minor Metabolite) UGT->Metab_17G Minor Path (C17-OH) Target_Intermed Fulvestrant 3-Glucuronide 17-Acetate (Target Intermediate) Acetate_Deriv->Target_Intermed Glucuronidation (C3-OH only) Pure_Std Pure Fulvestrant 3-Glucuronide (Reference Standard) Target_Intermed->Pure_Std Base Hydrolysis (Remove Acetate) Pure_Std->Metab_3G Validates Identity (LC-MS Retention)

Figure 1: Distinction between the biological metabolic pathway (top) and the synthetic pathway utilizing the 17-Acetate derivative (bottom) to generate authentic standards.

Experimental Protocols

Protocol A: Synthesis of the Reference Standard

Use Case: Generating pure 3-glucuronide for DMPK assays.

Reagents: Fulvestrant, Acetic Anhydride, Pyridine, Acetobromo-α-D-glucuronic acid methyl ester, Lithium Hydroxide (LiOH).

  • Regioselective Protection (Formation of 17-Acetate):

    • Dissolve Fulvestrant in dry pyridine.

    • Add Acetic Anhydride (1.1 eq) at 0°C. Note: The aliphatic 17-OH is less sterically hindered and acetylates preferentially under controlled conditions, or requires specific enzymatic acetylation.

    • Verification: Monitor by TLC/HPLC. The 17-Acetate (CAS 403656-84-8 precursor) should be the dominant product.

  • Koenigs-Knorr Glucuronidation:

    • React Fulvestrant 17-Acetate with acetobromo-α-D-glucuronic acid methyl ester using Silver Carbonate (

      
      ) or Cadmium Carbonate (
      
      
      
      ) as a catalyst in dry toluene/benzene.
    • Product: This compound (The Topic Compound).[3][4][5][6]

  • Global Deprotection:

    • Treat the intermediate with LiOH in MeOH/THF (1:1) at 0°C.

    • This removes the 17-acetate and the methyl ester/acetates on the sugar moiety simultaneously.

    • Result: Pure Fulvestrant 3-β-D-Glucuronide.[7]

Protocol B: LC-MS/MS Validation System

Use Case: Distinguishing 3-G from 17-G in plasma samples.

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+).

ParameterSetting / Description
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 mins (Slow gradient essential for isomer separation)
MRM Transition 781.4 → 605.3 (Loss of Glucuronide moiety, Negative Mode)
Differentiation 3-Glucuronide: Elutes earlier (more polar due to phenolic conjugation).17-Glucuronide: Elutes later.[1]

Self-Validating Step: Inject the synthesized standard (from Protocol A). The peak observed in the patient sample must match the retention time of the standard within ±0.05 min. If the sample peak elutes later, it is likely the 17-glucuronide or a sulfate conjugate.

Comparative Data: 3-G vs. 17-G

The following table summarizes the physicochemical distinctions enabled by using the 17-Acetate derivative for characterization.

FeatureFulvestrant 3-GlucuronideFulvestrant 17-Glucuronide
Biological Origin Major Metabolite (Hepatic/Intestinal)Minor Metabolite (<10%)
Enzymatic Source UGT1A1, UGT1A3, UGT1A4UGT2B7 (putative), others
Synthesis Requirement Requires 17-Acetate Protection Requires 3-Protection (e.g., Benzoate)
Polarity Higher (Phenolic glucuronide)Lower (Aliphatic glucuronide)
Stability Susceptible to

-glucuronidase
More resistant to hydrolysis

References

  • Ferguson, J. R., et al. (2000).[7] Glucuronide and sulfate conjugates of ICI 182,780, a pure anti-estrogenic steroid: Order of addition, catalysis and substitution effects in glucuronidation. Journal of the Chemical Society, Perkin Transactions 1.[8] Link

  • Robertson, J. F., & Harrison, M. (2004).[9] Fulvestrant: pharmacokinetics and pharmacology.[2][9][10][11] British Journal of Cancer.[9] Link

  • Chouinard, S., et al. (2006).[12][13] Characterization of the UGT enzymes involved in the glucuronidation of fulvestrant. Drug Metabolism and Disposition.[2][7][8][10][13][] Link

  • Liu, J., et al. (2016). Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD).[2] Journal of Medicinal Chemistry. Link

Sources

Technical Guide: Discovery and Isolation of Fulvestrant Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fulvestrant (Faslodex) is a selective estrogen receptor degrader (SERD) characterized by a steroidal scaffold with a distinct 7


-alkylsulphinyl side chain. Unlike tamoxifen, it possesses no agonist activity.[1][2] The discovery and isolation of its metabolites are complicated by three factors: its extreme lipophilicity (logP ~7.7), the presence of chiral sulfoxide diastereomers (A and B), and the low abundance of circulating metabolites due to rapid biliary excretion.

This guide details the technical workflow for generating, isolating, and structurally characterizing Fulvestrant metabolites, focusing on the transition from in vitro microsome incubation to preparative isolation and LC-MS/MS elucidation.

Part 1: The Metabolic Landscape of Fulvestrant[3]

Structural Vulnerabilities and Enzymatic Pathways

Fulvestrant undergoes metabolism via two distinct phases. Understanding these sites is a prerequisite for targeted isolation.

  • Oxidative Metabolism (Phase I):

    • Sulfoxidation: The side chain sulfoxide is oxidized to a sulfone (

      
       Da). This is mediated primarily by CYP3A4.
      
    • 17-Oxidation: The 17

      
      -hydroxyl group on the steroid D-ring is dehydrogenated to form 17-keto fulvestrant  (
      
      
      
      Da).
  • Conjugative Metabolism (Phase II):

    • Glucuronidation: The phenol group at position 3 is the primary site for glucuronidation (mediated by UGT1A4, 1A3, 1A1), forming Fulvestrant-3-glucuronide . A minor fraction occurs at position 17.

    • Sulfation: Occurs at the 3-OH position.

Metabolic Pathway Map

The following diagram illustrates the biotransformation hierarchy.

FulvestrantMetabolism Parent Fulvestrant (MW 606.77) Sulfone Fulvestrant Sulfone (+16 Da) (CYP3A4) Parent->Sulfone Oxidation (Side Chain) Keto 17-Keto Fulvestrant (-2 Da) (Dehydrogenation) Parent->Keto Oxidation (D-Ring) Gluc3 Fulvestrant-3-Glucuronide (+176 Da) (UGT1A4/1A3) Parent->Gluc3 Glucuronidation (Major) Gluc17 Fulvestrant-17-Glucuronide (+176 Da) (Minor Pathway) Parent->Gluc17 Glucuronidation (Minor) Sulfate Fulvestrant-3-Sulfate (+80 Da) (SULTs) Parent->Sulfate Sulfation

Figure 1: Biotransformation map of Fulvestrant showing primary Phase I (red) and Phase II (green) pathways.

Part 2: In Vitro Generation & Extraction Strategies

To isolate metabolites for structural verification (NMR/MS), one cannot rely solely on clinical plasma due to low concentrations. High-yield in vitro generation is required.

Microsomal Incubation Protocol (High-Yield)

This protocol is designed to maximize metabolite production for isolation, not just kinetic analysis.

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+)

  • UDP-glucuronic acid (UDPGA) (for glucuronides)[3]

  • Alamethicin (pore-forming peptide to activate UGTs)

Workflow:

  • Pre-incubation: Mix HLM (final conc. 1.0 mg/mL) with Fulvestrant (10 µM) in 100 mM Phosphate Buffer (pH 7.4). Add Alamethicin (50 µg/mg protein) and incubate on ice for 15 min to permeabilize membranes.

  • Initiation: Add NADPH regenerating system and UDPGA (5 mM).

  • Incubation: Shake at 37°C for 60–120 minutes. Note: Longer times are used here compared to kinetic studies to accumulate metabolites.

  • Termination: Quench with ice-cold Acetonitrile (ACN) containing 1% Formic Acid. Ratio 3:1 (ACN:Sample).

Extraction Methodology: LLE vs. PPT

For Fulvestrant, Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) due to the drug's high lipophilicity and the need to remove phospholipids that suppress MS ionization.

  • Recommended Solvent: Methyl tert-butyl ether (MTBE) or n-Hexane:Isopropanol (90:10).

  • Rationale: MTBE provides high recovery (>85%) of the steroid scaffold while leaving behind polar matrix interferences that co-elute in PPT methods.

Part 3: Analytical Isolation & Structural Elucidation

LC-MS/MS Configuration

Fulvestrant ionizes best in Negative Electrospray Ionization (ESI-) mode. Positive mode is generally poor due to the lack of basic nitrogens.

Chromatographic Conditions:

  • Column: Agilent Zorbax SB-C18 or Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH adjusted to 9.0 with Ammonium Hydroxide). High pH aids negative ionization of the phenol.

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: Steep gradient required. 30% B to 95% B over 5 minutes.

Mass Transitions (MRM)

The following table summarizes the key transitions for isolation tracking.

AnalytePrecursor Ion (

) [M-H]

Product Ion (

)
Mass ShiftKey Structural Note
Fulvestrant 605.5427.50Loss of side chain fragment
Fulvestrant Sulfone 621.5443.5+16Oxidation on side chain S
17-Keto Fulvestrant 603.5425.5-2Loss of 2H at C17
Fulvestrant-3-G 781.6605.5+176Loss of glucuronide moiety
Fulvestrant-d3 (IS) 608.5430.5+3Deuterated Internal Standard
Isolation Workflow Diagram

The process from biological matrix to purified metabolite is visualized below.

IsolationWorkflow Sample Microsomal Incubation Mix LLE LLE (MTBE) Phase Separation Sample->LLE Extract Dry Evaporation & Reconstitution (MeOH) LLE->Dry Concentrate PrepLC Semi-Prep HPLC (Fraction Collection) Dry->PrepLC Purify Analysis Q-TOF MS/MS (Structure ID) PrepLC->Analysis Mass Confirm NMR NMR (1H, 13C) (Stereochem Check) PrepLC->NMR >1 mg Yield

Figure 2: Step-by-step workflow for the isolation and structural confirmation of metabolites.

Part 4: Critical Technical Considerations

The Diastereomer Challenge

Fulvestrant contains a chiral sulfur atom in the side chain, resulting in two diastereomers: Sulfoxide A and Sulfoxide B .[6]

  • Impact: In chromatography, these often appear as a split peak or a broad doublet.

  • Resolution: When isolating metabolites (e.g., the sulfone), the chirality at the sulfur is lost (sulfone is achiral at S), collapsing the doublet into a single peak. However, for the parent and other metabolites, ensure the integration covers both isomer peaks to avoid underestimation.

Matrix Interference & Carryover

Due to the "sticky" nature of the pentafluoropentyl side chain:

  • Carryover: A blank injection is mandatory after high-concentration samples. Use a needle wash of 50:25:25 (ACN:MeOH:IPA).

  • Adsorption: Do not use pure aqueous solvents for reconstitution. Use at least 30% organic solvent to prevent the drug from plating out on vial walls.

Part 5: References

  • AstraZeneca. (2002). Faslodex (fulvestrant) Prescribing Information. FDA Access Data. [Link]

  • Robertson, J. F., et al. (2004). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer, 90(Suppl 1), S7–S10. [Link]

  • Alegete, P., et al. (2017).[4][7] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. Oriental Journal of Chemistry, 33(3). [Link]

  • Liu, Z., et al. (2011).[4] Determination of Fulvestrant in Rat Plasma by LC–MS–MS: Application to a Pharmacokinetic Study. Chromatographia, 73, 1031–1035. [Link]

  • Chouinard, S., et al. (2006).[2] Glucuronidation of the antiestrogen fulvestrant by human liver microsomes and recombinant UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 34(11). [Link]

Sources

Optimizing In Vitro Assessment of Fulvestrant Glucuronidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fulvestrant (ICI 182,780) is a selective estrogen receptor degrader (SERD) characterized by high lipophilicity and a steroidal backbone susceptible to extensive Phase II metabolism. While oxidative metabolism (CYP3A4) plays a role, glucuronidation represents a critical clearance pathway and a potential source of drug-drug interactions (DDIs).

This guide provides a rigorous technical framework for studying the in vitro glucuronidation of Fulvestrant. Unlike standard hydrophilic drugs, Fulvestrant requires specialized handling to overcome solubility limits and microsomal latency. This document details the mechanistic basis of its metabolism, specifically the regioselectivity between the 3- and 17-positions, and outlines a self-validating experimental protocol using human liver microsomes (HLM) and recombinant UGTs (rUGTs).

Part 1: Mechanistic Basis of Fulvestrant Glucuronidation

Regioselectivity: The 3-O vs. 17-O Conundrum

Fulvestrant contains two primary hydroxyl groups available for conjugation: the phenolic hydroxyl at position C3 and the secondary aliphatic hydroxyl at position C17 .

  • Fulvestrant-3-glucuronide (Major): The phenolic C3 position is the primary site of glucuronidation in humans. This reaction is catalyzed predominantly by UGT1A3 and UGT1A4 , with contributions from UGT1A1.

  • Fulvestrant-17-glucuronide (Minor): The C17 position is less reactive due to steric hindrance from the adjacent alkyl sulfinyl side chain. However, it remains a relevant metabolite for mass balance calculations.

Enzymology

Understanding the specific isoforms is vital for interpreting kinetic data and predicting DDIs.

  • UGT1A4: Displays high affinity for Fulvestrant.[1] Unique among UGTs, 1A4 often accepts bulky amines and steroids.

  • UGT1A3: High catalytic efficiency; often co-expressed with 1A4.

  • UGT1A1: Contributes to 3-O-glucuronidation but is highly polymorphic (e.g., UGT1A1*28), introducing inter-individual variability.

Metabolic Pathway Visualization

The following diagram illustrates the primary and secondary conjugation pathways.

FulvestrantMetabolism Fulvestrant Fulvestrant (Parent) UGT_Major UGT1A3 / UGT1A4 (Primary Catalysts) Fulvestrant->UGT_Major High Affinity Binding UGT_Minor UGT1A1 / UGT1A8 Fulvestrant->UGT_Minor Lower Turnover G3 Fulvestrant-3-Glucuronide (Major Metabolite) UGT_Major->G3 Glucuronidation at C3-OH G17 Fulvestrant-17-Glucuronide (Minor Metabolite) UGT_Major->G17 Steric Hindrance at C17 UGT_Minor->G3

Figure 1: Metabolic pathway of Fulvestrant showing the dominance of 3-O-glucuronidation mediated by UGT1A3 and UGT1A4.

Part 2: Experimental Strategy & Causality

To generate reliable data, the experimental design must address two specific physicochemical properties of Fulvestrant: latency and lipophilicity .

Overcoming Latency: The Role of Alamethicin

UGT active sites are located within the lumen of the endoplasmic reticulum (ER).[2] In microsomal preparations, the ER membrane forms vesicles that block the entry of the polar cofactor UDP-glucuronic acid (UDPGA) .

  • Protocol Requirement: You must use Alamethicin , a peptide that forms pores in the membrane, allowing UDPGA free access to the active site without disrupting the enzyme itself (unlike detergents).

  • Causality: Failure to use Alamethicin will result in artificially low

    
     values, as the reaction becomes rate-limited by cofactor transport rather than enzymatic turnover.
    
Solubility & Non-Specific Binding

Fulvestrant is highly lipophilic (


).
  • Solvent Choice: DMSO is standard, but final concentration must be

    
     to avoid inhibiting UGTs.
    
  • Apparatus: Use glass-lined or low-binding plasticware. Fulvestrant rapidly adsorbs to standard polypropylene, depleting the free fraction (

    
    ) available for reaction.
    

Part 3: Detailed Protocol (HLM Incubation)

This protocol is designed for kinetic characterization using Human Liver Microsomes (HLM).

Materials Checklist
  • Enzyme Source: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Substrate: Fulvestrant (10 mM stock in DMSO).

  • Cofactor: UDPGA (25 mM stock in water).

  • Pore Former: Alamethicin (5 mg/mL in Ethanol).

  • Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM

    
    .
    
  • Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., D3-Fulvestrant).

Workflow Diagram

ProtocolWorkflow Prep 1. Preparation Thaw HLM on ice Pre-warm buffer to 37°C Activation 2. Activation (Crucial) Add Alamethicin (50 µg/mg protein) Incubate on ice for 15 min Prep->Activation Mix 3. Reaction Assembly Add Buffer + MgCl2 + HLM Add Fulvestrant (0.1 - 50 µM) Activation->Mix Start 4. Initiation Add UDPGA (5 mM final) Start timer Mix->Start Incubate 5. Incubation 37°C shaking water bath Time: 30-60 min (Linear range) Start->Incubate Quench 6. Termination Add cold ACN (1:3 ratio) Vortex & Centrifuge (3000g) Incubate->Quench Analysis 7. LC-MS/MS Analysis Detect m/z 527.20 (Fragment) Quench->Analysis

Figure 2: Step-by-step workflow for Fulvestrant glucuronidation assay ensuring membrane permeabilization.

Step-by-Step Procedure
  • Activation: Dilute HLM to 4x desired concentration (e.g., 2.0 mg/mL). Add Alamethicin (50 µg per mg of microsomal protein).[2] Keep on ice for 15 minutes. This step opens the ER lumen.

  • Master Mix: In glass tubes, combine Tris-HCl buffer,

    
    , and the activated HLM.
    
  • Substrate Addition: Spike Fulvestrant into the mixture. Ensure final organic solvent is

    
    . Pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add UDPGA (final conc. 2–5 mM) to start the reaction.

  • Incubation: Run for 30–60 minutes. Note: Linearity must be established; Fulvestrant turnover is slower than typical CYP substrates.

  • Termination: Add 3 volumes of ice-cold Acetonitrile containing internal standard. Vortex vigorously to disrupt protein binding.

  • Extraction: Centrifuge at 3,000 x g for 10 minutes. Transfer supernatant to LC vials.

Part 4: Data Analysis & Interpretation

LC-MS/MS Detection Parameters

Quantification requires monitoring specific transitions. The glucuronide is highly polar; reverse-phase chromatography (C18) is suitable but requires a gradient starting with low organic content.

ParameterSetting / ValueNotes
Ionization Mode ESI NegativeGlucuronides ionize best in negative mode.
Parent Ion m/z ~783[M-H]- of Fulvestrant-Glucuronide.
Fragment Ion m/z 527.20Characteristic loss of glucuronic acid moiety.
Column C18 (e.g., 2.1 x 50mm)High carbon load helps retain the lipophilic parent.
Kinetic Modeling

Data should be fitted to the Michaelis-Menten equation. However, UGTs often exhibit atypical kinetics (substrate inhibition or sigmoidal auto-activation).



  • 
     (Affinity):  Typically low 
    
    
    
    range for UGT1A4.
  • 
     (Capacity):  Reflects the total turnover.
    
  • Intrinsic Clearance (

    
    ):  Calculated as 
    
    
    
    .
Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Metabolite Yield Latency not overcome.Increase Alamethicin or incubation time.[3]
Poor Mass Balance Adsorption to plastic.Switch to silanized glass; add 0.1% BSA to incubation (requires calculation adjustment).
Variable Kinetics UGT Polymorphism.Genotype the HLM donor pool for UGT1A1*28.

References

  • AstraZeneca. (2001). Faslodex (fulvestrant) Pharmacology Review. FDA Access Data. Link

  • Chouinard, S., et al. (2006).[1] Glucuronidation of the estrogen receptor antagonist fulvestrant by human liver microsomes and recombinant UDP-glucuronosyltransferases.[1] Drug Metabolism and Disposition.[1][3][4] Link

  • Fisher, M. B., et al. (2000). In vitro glucuronidation using human liver microsomes and the pore-forming peptide alamethicin.[2][5][6] Drug Metabolism and Disposition.[1][3][4] Link

  • Liu, J., et al. (2016). Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD).[7] National Institutes of Health (PMC). Link

  • Rowland, A., et al. (2013). The "albumin effect" and in vitro-in vivo extrapolation: sequestration of long-chain unsaturated fatty acids enhances phenytoin hydroxylation. Drug Metabolism and Disposition.[1][3][4] Link

Sources

Fulvestrant 3-β-D-Glucuronide 17-Acetate as a synthetic intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Critical Intermediate for Metabolite Qualification and ADME Profiling

Executive Summary

Fulvestrant (Faslodex) is a selective estrogen receptor degrader (SERD) used extensively in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] Its unique pharmacokinetics are driven by rapid metabolism, primarily via oxidation, sulfation, and glucuronidation .

The specific molecule Fulvestrant 3-β-D-Glucuronide 17-Acetate represents a pivotal synthetic intermediate. It allows researchers to lock the regiochemistry of the steroid core, ensuring that glucuronidation occurs exclusively at the phenolic 3-position—the primary metabolic site in humans—while the 17-hydroxyl remains protected. This guide details the high-fidelity synthesis of this intermediate, its validation, and its role in generating reference standards for regulatory ADME (Absorption, Distribution, Metabolism, and Excretion) submissions.

Chemical Context & Retrosynthetic Strategy

The synthesis of steroid glucuronides presents a classic regioselectivity challenge. Fulvestrant possesses two hydroxyl groups:

  • 3-OH (Phenolic): Acidic (

    
    ), sterically accessible, primary site of Phase II metabolism.
    
  • 17-OH (Secondary Aliphatic): Less acidic, sterically hindered, but nucleophilic.

Direct glucuronidation of unprotected Fulvestrant often yields a mixture of 3-O-, 17-O-, and 3,17-bis-glucuronides. To synthesize the 3-β-D-glucuronide standard with high purity, the 17-position must be masked. The 17-Acetate moiety serves as this critical blocking group.

Retrosynthetic Analysis
  • Target: Fulvestrant 3-β-D-Glucuronide (Reference Standard).

  • Key Intermediate: Fulvestrant 3-(protected-glucuronide)-17-Acetate .

  • Disconnection: Glycosidic bond at C3.

  • Precursors: Fulvestrant 17-Acetate + Activated Glucuronyl Donor (Trichloroacetimidate).

Retrosynthesis Target Target: Fulvestrant 3-Glucuronide (Metabolite Standard) Intermediate Key Intermediate: Fulvestrant 3-Glucuronide 17-Acetate (Fully Protected) Target->Intermediate Global Deprotection Precursor1 Acceptor: Fulvestrant 17-Acetate Intermediate->Precursor1 Schmidt Glycosylation Precursor2 Donor: Glucuronyl Imidate Intermediate->Precursor2 Start Starting Material: Fulvestrant (API) Precursor1->Start Regioselective Acetylation

Figure 1: Retrosynthetic strategy isolating the 17-acetate as the regiocontrol element.

Detailed Synthetic Protocol

This protocol utilizes the Schmidt Trichloroacetimidate method, favored for its mild conditions and high


-stereoselectivity (via neighboring group participation).
Phase 1: Regioselective Preparation of Fulvestrant 17-Acetate

Objective: Selectively protect the 17-OH while leaving the 3-phenol free for glycosylation.

Mechanism: Phenolic acetates are kinetically unstable compared to aliphatic acetates. We exploit this by fully acetylating the molecule and then selectively hydrolyzing the phenolic ester.

  • Global Acetylation:

    • Dissolve Fulvestrant (1.0 eq) in anhydrous Pyridine/DCM (1:1).

    • Add Acetic Anhydride (5.0 eq) and DMAP (0.1 eq).

    • Stir at RT for 4 hours. Monitor by TLC (Rf will increase significantly).

    • Result: Fulvestrant 3,17-Diacetate.

  • Selective 3-O-Deacetylation:

    • Dissolve the Diacetate in Methanol/THF (5:1).

    • Add Potassium Carbonate (

      
      , 1.1 eq) or Sodium Bicarbonate (saturated solution).
      
    • Critical Control: Stir at

      
       and monitor strictly by HPLC/TLC. The phenolic acetate hydrolyzes within 30–60 minutes; the 17-acetate is stable for hours under these conditions.
      
    • Quench with dilute HCl immediately upon disappearance of the diacetate.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Product:Fulvestrant 17-Acetate (Free 3-OH).

Phase 2: Schmidt Glycosylation (The Key Step)

Objective: Install the glucuronic acid moiety at C3 with


-configuration.

Reagents:

  • Acceptor: Fulvestrant 17-Acetate.[3]

  • Donor: Methyl 2,3,4-tri-O-acetyl-1-O-(trichloroacetimidoyl)-

    
    -D-glucuronate.
    
  • Promoter:

    
     (Boron trifluoride etherate).
    

Protocol:

  • Drying: Azeotrope both the Acceptor and Donor with dry toluene 3x to remove trace water. Dissolve in anhydrous DCM (

    
    ) under Argon.
    
  • Activation: Add Activated Molecular Sieves (

    
    ) and stir for 30 mins at 
    
    
    
    .
  • Coupling: Add

    
     (0.2 eq) dropwise.
    
    • Mechanistic Note: The Lewis acid activates the imidate leaving group. The 2-acetyl group on the sugar participates, forming an acyloxonium ion intermediate that blocks the

      
      -face, forcing the phenol to attack from the 
      
      
      
      -face (top).
  • Reaction: Allow to warm to

    
     over 2 hours.
    
  • Workup: Quench with

    
    , filter sieves, and concentrate.
    
  • Purification: Silica gel chromatography.

    • Target Product:Fulvestrant 17-Acetate 3-(Methyl 2,3,4-tri-O-acetyl-glucuronate) .

Phase 3: Global Deprotection (To Final Metabolite)

Note: If the specific target is the "17-Acetate" derivative, stop before this step. If the goal is the metabolite standard, proceed.

  • Hydrolysis: Treat the protected intermediate with

    
     or 
    
    
    
    in MeOH/H2O.
  • Outcome: This removes the sugar methyl ester, the sugar acetates, and the steroid 17-acetate.

  • Final Product: Fulvestrant 3-β-D-Glucuronide.

Analytical Validation & Quality Control

To certify the This compound intermediate, specific spectral signatures must be verified.

Nuclear Magnetic Resonance (NMR)
Proton (

)
Chemical Shift (

ppm)
MultiplicityDiagnostic Value
Anomeric H-1' 5.0 – 5.2Doublet (

)
Confirms

-linkage (large coupling constant).
17-H 4.6 – 4.7Triplet/MultipletDownfield shift confirms 17-Acetate is intact.
Sugar Acetates 2.0 – 2.1Singlets (x3)Confirms sugar protection.
Steroid Acetate 2.05SingletConfirms 17-protection.[3]
Aromatic H 6.8 – 7.2MultipletConfirms substitution on A-ring.
Mass Spectrometry (LC-MS/MS)
  • Ionization: ESI Negative Mode (for glucuronides) or Positive Mode (for protected intermediates).

  • Fragmentation Pattern:

    • Parent Ion:

      
       or 
      
      
      
      .
    • Neutral Loss: Loss of the protected sugar moiety (

      
       for methyl triacetyl glucuronide).
      
    • Core Ion: Observation of the Fulvestrant 17-acetate core (

      
      ).
      
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Regiocontrol cluster_1 Phase 2: Glycosylation Step1 Fulvestrant + Ac2O/Pyridine Step2 3,17-Diacetate Intermediate Step1->Step2 Step3 Selective Hydrolysis (K2CO3/MeOH) Step2->Step3 Step4 Fulvestrant 17-Acetate Step3->Step4 Step5 Coupling: + Imidate Donor + BF3.OEt2 Step4->Step5 Step6 Target Intermediate: Fulvestrant 3-Glucuronide 17-Acetate (Protected) Step5->Step6

Figure 2: Step-by-step experimental workflow for the synthesis of the target intermediate.

References
  • Harrison, M. et al. (2003).[4] Fulvestrant: pharmacokinetics and pharmacology in the treatment of breast cancer. British Journal of Cancer. Link

  • Ferguson, J. R. et al. (2000).[5] Putative metabolites of fulvestrant: Improved glucuronidation using trichloroacetimidates. Journal of the Chemical Society, Perkin Transactions 1. Link

  • AstraZeneca. (2019). Faslodex (fulvestrant) Prescribing Information. US Food and Drug Administration.[1] Link

  • Liu, J. et al. (2016). Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator.[2] Journal of Medicinal Chemistry. Link

Sources

Understanding the biotransformation of Fulvestrant

Author: BenchChem Technical Support Team. Date: February 2026

The Biotransformation Architecture of Fulvestrant: A Structural and Metabolic Analysis

Executive Summary

Fulvestrant (ICI 182,780) represents a distinct class of endocrine therapeutics known as Selective Estrogen Receptor Degraders (SERDs).[1][2][3] Unlike Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen, which stabilize the estrogen receptor (ER) in an inactive conformation, Fulvestrant induces a conformational change that targets the receptor for proteasomal degradation.

From a drug development perspective, the biotransformation of Fulvestrant is unique due to its steroidal core modified by a long, flexible 7


-alkylsulphinyl side chain. This guide dissects the metabolic fate of Fulvestrant, emphasizing the competition between Phase II conjugation (the dominant clearance pathway) and Phase I oxidation, and provides a validated experimental framework for studying these pathways in vitro.

Part 1: Chemical Architecture & Metabolic Liability

The structural integrity of Fulvestrant is defined by two critical domains that dictate its metabolic susceptibility:

  • The Steroid Scaffold (Estradiol Core):

    • C3-Hydroxyl Group (Phenolic A-ring): This is the primary site of metabolic attack. The phenolic nature makes it highly susceptible to rapid conjugation by UGTs and SULTs.

    • C17-Hydroxyl Group (D-ring): A secondary site for conjugation and oxidation. Oxidation here leads to the formation of the 17-keto metabolite (less active).

  • The 7

    
    -Side Chain: 
    
    • Contains a central sulfoxide moiety (

      
      ). This sulfoxide is chiral and can be further oxidized to a sulfone  (
      
      
      
      ) by CYP enzymes. This side chain is critical for the drug's mechanism of action (blocking receptor dimerization) but also introduces a specific oxidative liability.

Part 2: The Metabolic Map (Phase I vs. Phase II)

Contrary to many small molecules where CYP450-mediated oxidation drives clearance, Fulvestrant's metabolism is dominated by Phase II conjugation, specifically at the C3 position.

Phase II Conjugation (Dominant Pathway)
  • Glucuronidation: The most significant metabolic route.

    • Enzymes: UGT1A3 and UGT1A4 are the high-efficiency catalysts, with contributions from UGT1A1 and UGT1A8.[4]

    • Product: Fulvestrant-3-glucuronide is the major metabolite. A minor fraction forms Fulvestrant-17-glucuronide .[3]

    • Implication: The rapid glucuronidation at C-3 contributes to the high first-pass metabolism if administered orally, necessitating the intramuscular (IM) depot formulation used clinically.

  • Sulfation:

    • Enzymes: SULT1A1 and other cytosolic sulfotransferases.

    • Product: Fulvestrant-3-sulfate .[3]

Phase I Oxidation (Secondary Pathway)
  • CYP3A4 Mediation: While CYP3A4 is the primary oxidative enzyme, its overall contribution to clearance is lower than that of UGTs.

    • Side Chain Oxidation: The sulfoxide is oxidized to Fulvestrant Sulfone .

    • Steroid Oxidation: Oxidation at the 17-position yields 17-keto-fulvestrant .

Visualization of Signaling & Metabolic Pathways

FulvestrantMetabolism Fulvestrant Fulvestrant (Parent) UGT UGT1A3, UGT1A4 (Glucuronidation) Fulvestrant->UGT SULT SULTs (Sulfation) Fulvestrant->SULT CYP CYP3A4 (Oxidation) Fulvestrant->CYP Fulv3Gluc Fulvestrant-3-Glucuronide (Major Metabolite) Fulv17Gluc Fulvestrant-17-Glucuronide (Minor) Fulv3Sulfate Fulvestrant-3-Sulfate FulvSulfone Fulvestrant Sulfone (Side Chain Oxidation) Fulv17Keto 17-Keto-Fulvestrant (Steroid Oxidation) UGT->Fulv3Gluc Major Route (C3-OH) UGT->Fulv17Gluc Minor Route (C17-OH) SULT->Fulv3Sulfate Conjugation CYP->FulvSulfone Sulfoxide -> Sulfone CYP->Fulv17Keto Dehydrogenation

Figure 1: Metabolic map of Fulvestrant showing the dominance of Phase II conjugation (Green) over Phase I oxidation (Red).

Part 3: Experimental Workflow (Metabolite Identification)

To rigorously identify these metabolites, a "self-validating" protocol is required. This workflow uses Cryopreserved Human Hepatocytes rather than microsomes alone, as hepatocytes contain the full complement of Phase I (CYP) and Phase II (UGT/SULT) enzymes and cofactors.

Protocol: Hepatocyte Incubation & Metabolite Profiling[5]

Objective: Determine the intrinsic clearance (


) and identify major metabolites.

Reagents:

  • Cryopreserved Human Hepatocytes (pool of >10 donors to average polymorphism effects).

  • Williams' Medium E (WME) supplemented with L-glutamine.

  • Reference Inhibitors: 1-Aminobenzotriazole (1-ABT, 1 mM) – a pan-CYP inhibitor.

  • Test Compound: Fulvestrant (1 µM final concentration).

Step-by-Step Methodology:

  • Thawing & Viability Check:

    • Thaw hepatocytes rapidly at 37°C. Resuspend in WME.

    • Validation Step: Assessing viability using Trypan Blue exclusion. Viability must be >75% to proceed.

  • Incubation Setup (The Matrix):

    • Prepare two parallel incubation sets:

      • Set A (Metabolism): Hepatocytes + Fulvestrant.[4][5][6]

      • Set B (CYP Validation): Hepatocytes + Fulvestrant + 1-ABT (Pre-incubate 1-ABT for 30 min before adding Fulvestrant).

    • Cell Density: 0.5 or 1.0

      
       cells/mL.
      
    • Time Points: 0, 15, 30, 60, 120, and 240 minutes.

  • Reaction Quenching:

    • At each time point, transfer 50 µL of suspension into 150 µL of ice-cold Acetonitrile (ACN) containing an internal standard (e.g., Deuterated Fulvestrant or Labetalol).

    • Causality: The high organic ratio (3:1) ensures protein precipitation and halts all enzymatic activity instantly.

  • Sample Processing:

    • Centrifuge at 3,500 rpm for 20 minutes at 4°C.

    • Transfer supernatant to LC-MS vials. Dilute 1:1 with water to improve peak shape during LC injection.

  • LC-MS/MS Analysis (Data Acquisition):

    • Instrument: Q-TOF or Orbitrap (High Resolution is essential for metabolite ID).

    • Mode: Negative Ion Mode (ESI-) is often preferred for steroid conjugates (glucuronides/sulfates), though Positive Mode (ESI+) detects the parent and sulfone well. Run both if possible.

    • Scan: Full Scan MS + Data Dependent MS/MS (

      
      ).
      
Data Interpretation & Metabolite Table

The following table summarizes the expected mass shifts to look for in the LC-MS data.

Metabolite NameTransformationMass Shift (

Da)
Key Diagnostic Fragment
Fulvestrant (Parent) None0Parent Ion
Fulvestrant-3-Glucuronide Glucuronidation (+

)
+176.03Loss of 176 Da (neutral loss)
Fulvestrant-3-Sulfate Sulfation (+

)
+79.96Loss of 80 Da
Fulvestrant Sulfone Oxidation (+ O)+16.00Shift in side-chain fragments
17-Keto-Fulvestrant Oxidation (-

)
-2.02Loss of 2 Da from core

Self-Validation Check:

  • Compare Set A (Normal) vs. Set B (+1-ABT).

  • If Set B shows significantly reduced clearance, CYP enzymes drive the metabolism.[2]

  • Result for Fulvestrant: You will observe that 1-ABT has a minimal effect on the overall depletion of Fulvestrant, confirming that Phase II conjugation (UGT/SULT) , not CYP oxidation, is the primary clearance mechanism.

Part 4: Clinical Pharmacokinetics & Excretion[7][8]

Understanding the in vitro data explains the in vivo clinical picture.

  • Excretion Route: Because the conjugates (glucuronides/sulfates) are high molecular weight and polar, they are preferentially excreted via the bile into the feces.

    • Fecal Excretion: >90% of the dose.

    • Renal Excretion: <1% (Negligible).[3][7]

  • Depot Formulation: Fulvestrant is administered as an intramuscular (IM) injection.[1][2][6] This bypasses the "first-pass" effect of the liver (which would otherwise rapidly glucuronidate the drug if taken orally), allowing the lipophilic parent compound to slowly release from the muscle depot over ~28 days.

Pharmacokinetic Workflow Diagram

PK_Flow Injection IM Injection (Depot Formulation) Circulation Systemic Circulation (99% Protein Bound) Injection->Circulation Slow Release (t1/2 ~40 days) Liver Liver (Metabolism) Circulation->Liver Transport Bile Biliary Excretion (Conjugates) Liver->Bile Active Transport (MRP2) Urine Urine (<1% Elimination) Liver->Urine Minor Feces Feces (>90% Elimination) Bile->Feces

Figure 2: Pharmacokinetic flow of Fulvestrant, highlighting the biliary/fecal excretion pathway driven by hepatic metabolism.

References

  • Robertson, J. F. R., & Harrison, M. (2004). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer, 90(S1), S7–S10. Link

  • FDA Center for Drug Evaluation and Research. (2002). Application Number 21-344: Clinical Pharmacology and Biopharmaceutics Review. Link

  • Liu, J., et al. (2016). Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD).[3] Cancer Chemotherapy and Pharmacology, 78(5), 1085–1095. Link

  • Chouinard, S., et al. (2006).[4] Glucuronidation of the antiestrogen fulvestrant by human liver microsomes and recombinant UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 34(10). (Cited within FDA/NIH reviews as primary source for UGT1A4 activity).

Sources

A Senior Application Scientist's Guide to the Preliminary Investigation of Fulvestrant Glucuronidation Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals embarking on the preliminary investigation of Fulvestrant's glucuronidation pathways. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental design, ensuring a robust and scientifically sound approach to characterizing this critical metabolic route.

Introduction: The Significance of Fulvestrant Metabolism

Fulvestrant is a potent selective estrogen receptor downregulator (SERD) pivotal in the treatment of hormone receptor-positive breast cancer.[1] Its metabolic fate is a key determinant of its efficacy and safety profile. While both Phase I and Phase II metabolism are involved, glucuronidation, a Phase II conjugation reaction, represents a significant clearance pathway for Fulvestrant.[2][3] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), enhances the water solubility of the lipophilic Fulvestrant molecule, facilitating its excretion.[4] A thorough understanding of the specific UGT isoforms responsible for Fulvestrant glucuronidation is therefore paramount for predicting potential drug-drug interactions and understanding inter-individual variability in patient response.

Preliminary evidence indicates that several UGT enzymes, including UGT1A1, UGT1A3, UGT1A4, and UGT1A8, are capable of glucuronidating Fulvestrant. Notably, UGT1A4 has been identified as a key enzyme in this metabolic pathway.[5][6] This guide will provide a detailed roadmap for confirming and characterizing the roles of these UGT isoforms in Fulvestrant metabolism through in vitro methodologies.

Part 1: UGT Reaction Phenotyping – Identifying the Key Enzymatic Players

The initial step in our investigation is to identify which of the myriad UGT enzymes are the primary catalysts for Fulvestrant glucuronidation. A UGT reaction phenotyping screen using a panel of recombinant human UGT isoforms is the most direct and unambiguous approach.[4][7]

Causality in Experimental Design:

The selection of recombinant UGTs should be guided by prior knowledge of Fulvestrant's structure and known UGT substrate specificities. Given Fulvestrant's steroidal backbone, a panel including major hepatic UGTs is warranted.[4] Our focus will be on UGT1A1, UGT1A3, UGT1A4, and UGT1A8, with the inclusion of other major hepatic UGTs such as UGT1A9 and UGT2B7 to ensure comprehensive screening.[4]

The use of a specific concentration of alamethicin in assays with microsomes is critical for disrupting the microsomal membrane and allowing the co-substrate, UDPGA, access to the enzyme's active site.[8] However, for recombinant UGTs expressed in systems like baculovirus-infected insect cells (BaculosoMES®), this may not be necessary as the enzyme is more readily accessible.[9]

Experimental Workflow: UGT Reaction Phenotyping

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis Reagents Prepare Reagents: - Fulvestrant Stock - Recombinant UGTs - UDPGA solution - Reaction Buffer Incubation_Plate Prepare 96-well Incubation Plate Add_Enzyme Add Recombinant UGTs (UGT1A1, 1A3, 1A4, 1A8, etc.) and Reaction Buffer to wells Add_Fulvestrant Add Fulvestrant to initiate reaction Add_Enzyme->Add_Fulvestrant Pre-incubate Incubate Incubate at 37°C Add_Fulvestrant->Incubate Terminate Terminate reaction with ice-cold acetonitrile Incubate->Terminate Centrifuge Centrifuge to pellet protein Terminate->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze

Figure 1: Experimental workflow for UGT reaction phenotyping of Fulvestrant.
Detailed Protocol: UGT Reaction Phenotyping Screen
  • Reagent Preparation:

    • Prepare a 10 mM stock solution of Fulvestrant in DMSO.

    • Thaw recombinant human UGT enzymes (e.g., UGT1A1, UGT1A3, UGT1A4, UGT1A8, UGT1A9, UGT2B7) on ice.

    • Prepare a 40 mM solution of UDPGA in ultrapure water.

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

  • Incubation Setup (per well of a 96-well plate):

    • Add 5 µL of recombinant UGT enzyme (at a stock concentration of 1 mg/mL).

    • Add 85 µL of the reaction buffer.

    • Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 5 µL of a 20 µM Fulvestrant working solution (prepared by diluting the stock in reaction buffer) to achieve a final concentration of 1 µM.

    • Add 5 µL of the 40 mM UDPGA solution for a final concentration of 2 mM.

    • Incubate at 37°C for 60 minutes with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., Fulvestrant-d3).[10]

    • Seal the plate and vortex for 2 minutes.

    • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Part 2: Enzyme Kinetics in Human Liver Microsomes – Assessing Metabolic Efficiency

Once the primary UGT isoforms have been identified, the next logical step is to determine the kinetic parameters (Kₘ and Vₘₐₓ) of Fulvestrant glucuronidation in a more physiologically relevant system, such as pooled human liver microsomes (HLMs).[8] This provides crucial data for predicting in vivo clearance and the potential for drug-drug interactions.

Causality in Experimental Design:

The use of HLMs provides a mixed-enzyme system that reflects the hepatic metabolic environment. It is essential to determine the optimal protein concentration and incubation time to ensure linear reaction kinetics. The concentration of alamethicin must be carefully optimized to ensure maximal UGT activity without inhibiting other microsomal enzymes.[8] A range of Fulvestrant concentrations bracketing the anticipated Kₘ value should be used to accurately determine the kinetic parameters.

Experimental Workflow: Enzyme Kinetics in HLMs

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Analysis Reagents Prepare Reagents: - Fulvestrant dilutions - Pooled HLMs - UDPGA, Alamethicin - Reaction Buffer Incubation_Plate Prepare 96-well Incubation Plate Add_HLM Add HLMs, Alamethicin, and Reaction Buffer to wells Add_Fulvestrant Add varying concentrations of Fulvestrant Add_HLM->Add_Fulvestrant Pre-incubate Initiate Initiate reaction with UDPGA Add_Fulvestrant->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate reaction with ice-cold acetonitrile Incubate->Terminate Centrifuge Centrifuge to pellet protein Terminate->Centrifuge Analyze Analyze supernatant by LC-MS/MS Centrifuge->Analyze

Figure 2: Experimental workflow for determining Fulvestrant glucuronidation kinetics in HLMs.
Detailed Protocol: Michaelis-Menten Kinetics in HLMs
  • Reagent Preparation:

    • Prepare a series of Fulvestrant working solutions in reaction buffer to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Thaw pooled HLMs on ice.

    • Prepare a 40 mM solution of UDPGA in ultrapure water.

    • Prepare a 0.1 M potassium phosphate buffer (pH 7.4) containing 5 mM MgCl₂.

    • Prepare a 1 mg/mL stock solution of alamethicin in methanol.

  • Incubation Setup (per well of a 96-well plate):

    • Add 5 µL of HLMs (at a stock concentration of 20 mg/mL) for a final concentration of 1 mg/mL.

    • Add 1 µL of alamethicin stock solution for a final concentration of 10 µg/mL.

    • Add reaction buffer to a volume of 85 µL.

    • Add 5 µL of the appropriate Fulvestrant working solution.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the 40 mM UDPGA solution for a final concentration of 4 mM.

    • Incubate at 37°C for 30 minutes (or a pre-determined linear time point).

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard.

    • Process the samples as described in the UGT phenotyping protocol for LC-MS/MS analysis.

Part 3: Analytical Methodology and Data Interpretation

Accurate quantification of the formed Fulvestrant glucuronide is critical for both phenotyping and kinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and specificity.[11][12]

LC-MS/MS Parameters

A validated LC-MS/MS method is essential for reliable results.[11] The following table provides a starting point for method development:

ParameterRecommended SettingRationale
LC Column C18 reversed-phase (e.g., 2.1 x 50 mm, 3.5 µm)Provides good retention and separation for lipophilic compounds like Fulvestrant and its metabolites.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion mode or deprotonation for negative ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for efficient elution.
Gradient 20-80% B over 5 minutesA gradient elution is necessary to separate the more polar glucuronide from the parent drug.
Flow Rate 0.4 mL/minA typical flow rate for analytical LC-MS.
Injection Volume 5 µLStandard injection volume.
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveNegative mode is often preferred for glucuronides, but both should be evaluated.[10]
MRM Transitions Fulvestrant: m/z 605.2 -> 427.4; Fulvestrant-d3: m/z 608.6 -> 430.4Specific precursor-to-product ion transitions for quantification.[11] A specific transition for the glucuronide (e.g., m/z 781.3 -> 605.2 for [M-H]⁻) must be determined.
Data Analysis and Interpretation
  • UGT Phenotyping: The formation of Fulvestrant glucuronide by each recombinant UGT isoform is quantified. The relative contribution of each enzyme can be expressed as a percentage of the total glucuronidation observed across all isoforms.

  • Enzyme Kinetics: The velocity of the reaction (rate of glucuronide formation) is plotted against the Fulvestrant concentration. The data are then fitted to the Michaelis-Menten equation (or other appropriate models if substrate inhibition is observed) using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.[13][14]

The following table summarizes hypothetical kinetic data for Fulvestrant glucuronidation in HLMs:

Fulvestrant (µM)Velocity (pmol/min/mg)
115.2
555.8
1085.1
20110.3
50135.7
100145.9

From this data, a Kₘ of approximately 8.5 µM and a Vₘₐₓ of approximately 160 pmol/min/mg could be derived.

Visualizing the Metabolic Pathway

Fulvestrant's structure contains two hydroxyl groups at the 3 and 17 positions of the steroid nucleus, both of which are potential sites for glucuronidation.[2] However, evidence suggests that the 3-position is the primary site of conjugation.

Figure 3: Proposed primary glucuronidation pathway of Fulvestrant.

Conclusion

This guide provides a robust and scientifically-grounded framework for the preliminary investigation of Fulvestrant's glucuronidation pathways. By employing a systematic approach that combines UGT reaction phenotyping with enzyme kinetic analysis in human liver microsomes, researchers can confidently identify the key UGT isoforms involved and characterize their metabolic efficiency. The detailed protocols and analytical considerations presented herein are designed to ensure the generation of high-quality, reproducible data, thereby contributing to a more complete understanding of Fulvestrant's metabolic disposition. This knowledge is crucial for optimizing its therapeutic use and mitigating the risk of adverse drug interactions.

References

  • Leng, G., Zuo, Y., Hu, J., Yu, F., & Liu, W. (2020). Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal. Biomedical Chromatography, 34(10), e4912. Retrieved from [Link]

  • BioIVT. (n.d.). UGT Reaction Phenotyping Studies. Retrieved from [Link]

  • Miners, J. O., Mackenzie, P. I., & Knights, K. M. (2010). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. Methods in Molecular Biology, 631, 33-46. Retrieved from [Link]

  • Lu, D., Xie, Q., & Wu, B. (2017). N-glucuronidation Catalyzed by UGT1A4 and UGT2B10 in Human Liver Microsomes: Assay Optimization and Substrate Identification. Journal of Pharmaceutical and Biomedical Analysis, 145, 692-703. Retrieved from [Link]

  • Alegete, P., Kancherla, P., & Boodida, S. (2017). A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. Oriental Journal of Chemistry, 33(3). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). UGT Inhibition, Induction and Phenotyping Assays. Retrieved from [Link]

  • Shanu-Wilson, J. (2022). N-glucuronidation: the human element. Hypha Discovery Blogs. Retrieved from [Link]

  • Alegete, P., Kancherla, P., & Boodida, S. (2017). A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. Semantic Scholar. Retrieved from [Link]

  • PharmaCompass. (n.d.). Fulvestrant | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • Leng, G., Zuo, Y., Hu, J., Yu, F., & Liu, W. (2020). Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Fulvestrant. PubChem. Retrieved from [Link]

  • Zahr, N., et al. (2024). Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 241, 116032. Retrieved from [Link]

  • Wikipedia. (n.d.). Fulvestrant. Retrieved from [Link]

  • Lu, D., Xie, Q., & Wu, B. (2017). N‐glucuronidation catalyzed by UGT1A4 and UGT2B10 in human liver microsomes: Assay optimization and substrate identification. Semantic Scholar. Retrieved from [Link]

  • CancerQuest. (n.d.). Fulvestrant. Retrieved from [Link]

  • Wang, Z., et al. (2014). Human UGT1A4 and UGT1A3 conjugate 25-hydroxyvitamin D3: metabolite structure, kinetics, inducibility, and interindividual variability. Endocrinology, 155(6), 2046-2057. Retrieved from [Link]

  • Zhang, H. (2012). What are the Real Causes of Substrate Inhibition in the Glucuronidation Reaction?. Single Cell Biology, 1(3), 108. Retrieved from [Link]

  • BioIVT. (n.d.). In Vitro UDP-glucuronosyltransferase (UGT) Inhibition Studies. Retrieved from [Link]

  • Stone, A. N., et al. (2003). The effect of incubation conditions on the enzyme kinetics of udp-glucuronosyltransferases. Drug Metabolism and Disposition, 31(10), 1250-1258. Retrieved from [Link]

  • ResearchGate. (2022). How do you model Michaelis Menten kinetics for a CSTR in ASPEN plus v10? Retrieved from [Link]

  • International Journal of Medical Biochemistry. (2024). 2024-2.pdf. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Fulvestrant 3-β-D-Glucuronide 17-Acetate: Synthesis, Characterization, and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fulvestrant, a potent selective estrogen receptor downregulator (SERD), is a critical therapeutic agent in the treatment of hormone receptor-positive breast cancer. Its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and subsequent inhibition of estrogenic signaling pathways. The metabolic fate of fulvestrant in vivo is a crucial aspect of its pharmacological profile, with glucuronidation being a primary metabolic pathway. This guide provides a comprehensive technical overview of a key metabolite intermediate, Fulvestrant 3-β-D-Glucuronide 17-Acetate, including its synthesis, characterization, and analytical considerations. The Chemical Abstracts Service (CAS) number for this compound is 403656-84-8 .[1]

This metabolite is a pivotal intermediate in the preparation of Fulvestrant 3-β-D-Glucuronide, a major metabolite of Fulvestrant. Understanding its synthesis and properties is essential for researchers involved in drug metabolism studies, pharmacokinetic analysis, and the development of related analytical standards.

Fulvestrant Metabolism: The Role of Glucuronidation

The metabolism of fulvestrant is extensive and follows pathways analogous to those of endogenous steroids. Phase II conjugation reactions, particularly glucuronidation, play a significant role in its biotransformation and elimination. The primary sites for glucuronidation on the fulvestrant molecule are the phenolic 3-hydroxyl group and the aliphatic 17-hydroxyl group. The formation of glucuronide conjugates increases the water solubility of the drug, facilitating its excretion from the body.

Synthesis of this compound

The synthesis of this compound involves a strategic approach that begins with the regioselective protection of the 17-hydroxyl group of fulvestrant as an acetate ester. This protecting group strategy directs the subsequent glucuronidation reaction to the 3-hydroxyl position.

Part 1: Regioselective Acetylation of Fulvestrant

The initial step is the selective acetylation of the 17β-hydroxyl group of fulvestrant. This is a critical step to ensure that the subsequent glucuronidation occurs at the desired 3-position.

Experimental Protocol: Synthesis of Fulvestrant 17-Acetate

  • Dissolution: Dissolve Fulvestrant in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Acetylating Agent: Add a molar equivalent of an acetylating agent, for example, acetic anhydride or acetyl chloride, to the solution.

  • Base Catalysis: Introduce a suitable base, such as pyridine or triethylamine, to catalyze the reaction and neutralize the acidic byproduct.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid solution. Extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure Fulvestrant 17-Acetate.

Part 2: Glucuronidation of Fulvestrant 17-Acetate

With the 17-hydroxyl group protected, the 3-hydroxyl group is available for glucuronidation. The use of a trichloroacetimidate donor for the glucuronic acid moiety is an effective method for this transformation.

Experimental Protocol: Synthesis of this compound

  • Preparation of the Glycosyl Donor: The glucuronic acid donor, typically methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate, is converted to the corresponding trichloroacetimidate.

  • Coupling Reaction: Dissolve Fulvestrant 17-Acetate and the trichloroacetimidate donor in an anhydrous, aprotic solvent like dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

  • Lewis Acid Catalysis: Add a catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf), to initiate the glycosylation reaction.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Quenching and Work-up: Once the reaction is complete, quench with a base, such as pyridine or triethylamine. Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by column chromatography on silica gel to afford this compound.

Part 3: Deprotection (Optional)

To obtain the final metabolite, Fulvestrant 3-β-D-Glucuronide, a deprotection step is necessary to remove the acetate and methyl ester protecting groups from the glucuronic acid moiety and the 17-acetate group.

Experimental Protocol: Deprotection to Fulvestrant 3-β-D-Glucuronide

  • Saponification: Treat the protected glucuronide with a base, such as sodium hydroxide or lithium hydroxide, in a mixture of solvents like methanol, THF, and water.

  • Reaction Monitoring: Monitor the deprotection by TLC or HPLC.

  • Neutralization and Purification: Upon completion, neutralize the reaction mixture with an acid and purify the final product, Fulvestrant 3-β-D-Glucuronide, using appropriate chromatographic techniques.

Synthesis_Workflow Fulvestrant Fulvestrant Acetylation Regioselective Acetylation (Acetic Anhydride, Pyridine) Fulvestrant->Acetylation Fulvestrant_17_Acetate Fulvestrant 17-Acetate Acetylation->Fulvestrant_17_Acetate Glucuronidation Glucuronidation (Trichloroacetimidate Donor, Lewis Acid) Fulvestrant_17_Acetate->Glucuronidation Protected_Glucuronide This compound (CAS: 403656-84-8) Glucuronidation->Protected_Glucuronide Deprotection Deprotection (Base Hydrolysis) Protected_Glucuronide->Deprotection Final_Metabolite Fulvestrant 3-β-D-Glucuronide Deprotection->Final_Metabolite

Caption: Synthetic pathway to Fulvestrant 3-β-D-Glucuronide.

Characterization and Analytical Methods

The structural integrity and purity of this compound must be confirmed using a suite of analytical techniques.

Technique Purpose Expected Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring.A single major peak indicating high purity. Retention time will differ from starting materials and other intermediates.
Mass Spectrometry (MS) Molecular weight confirmation.The observed molecular ion peak should correspond to the calculated molecular weight of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural elucidation and confirmation.¹H NMR will show characteristic signals for the steroid backbone, the glucuronide moiety, and the acetate group. ¹³C NMR will confirm the carbon framework of the molecule.

Analytical Workflow

Analytical_Workflow Sample Synthesized Compound HPLC HPLC Analysis Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Purity Purity Assessment HPLC->Purity Mol_Weight Molecular Weight Confirmation MS->Mol_Weight Structure Structural Elucidation NMR->Structure

Sources

Methodological & Application

Application Note: Precision Synthesis of Fulvestrant 3-β-D-Glucuronide 17-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for organic chemists and pharmaceutical researchers. It synthesizes established steroid chemistry principles with specific insights from the synthesis of Fulvestrant metabolites.[1]

Abstract & Scope

Fulvestrant (ICI 182,780) is a selective estrogen receptor downregulator (SERD) extensively metabolized via glucuronidation. The Fulvestrant 3-β-D-Glucuronide 17-Acetate is a critical reference standard used to distinguish between metabolic pathways (C3 vs. C17 conjugation) and to study the stability of the 17-acetate moiety, which protects the 17


-hydroxyl group from oxidation or further conjugation.

This protocol details a robust, three-stage synthetic route.[2] Unlike generic glucuronidation methods, this guide addresses the two primary challenges:

  • Regioselectivity: Directing glycosylation exclusively to the phenolic C3 position in the presence of the C17 aliphatic alcohol.

  • Chemoselective Deprotection: Removing sugar protecting groups (esters) without hydrolyzing the labile steroid 17-acetate.

Retrosynthetic Analysis

The synthesis relies on a "Protect-Glycosylate-Deprotect" strategy. The 17-acetate serves a dual purpose: it is part of the final target structure and acts as a protecting group for the C17 alcohol during glycosylation.

Retrosynthesis Target TARGET: This compound (Free Sugar Acid, Steroid 17-OAc) Protected INTERMEDIATE 2: Protected Glucuronide (Sugar-COOMe, Sugar-OAc, Steroid 17-OAc) Target->Protected Chemoselective Deprotection (Lipase/LiOH) Donor DONOR: Methyl 2,3,4-tri-O-acetyl- 1-trichloroacetimidate-α-D-glucuronate Protected->Donor Acceptor ACCEPTOR: Fulvestrant 17-Acetate Protected->Acceptor BF3.OEt2 / DCM -20°C SM STARTING MATERIAL: Fulvestrant (Free Base) Acceptor->SM 1. Ac2O/Py (Global) 2. Selective C3-Hydrolysis

Figure 1: Retrosynthetic logic flow. The critical step is the final chemoselective deprotection to preserve the 17-acetate.

Experimental Protocol

Stage 1: Regioselective Preparation of Fulvestrant 17-Acetate

Objective: Selectively acetylate the aliphatic 17-OH while leaving the phenolic 3-OH free for glycosylation. Mechanism: Exploiting the differential stability of phenolic esters (labile) vs. aliphatic esters (stable).

  • Global Acetylation:

    • Dissolve Fulvestrant (1.0 eq) in dry Pyridine (10 V).

    • Add Acetic Anhydride (3.0 eq) and catalytic DMAP (0.1 eq).

    • Stir at RT for 4 hours until TLC shows complete conversion to Fulvestrant 3,17-diacetate.

    • Workup: Quench with ice water, extract with EtOAc, wash with 1M HCl (to remove pyridine), brine, dry over Na₂SO₄, and concentrate.

  • Selective C3-Deacetylation:

    • Dissolve the crude diacetate in Methanol/THF (1:1) .

    • Add Potassium Carbonate (K₂CO₃, 1.1 eq) at 0°C.

    • Monitor reaction closely by TLC/HPLC. Phenolic acetates hydrolyze significantly faster (typically < 1 hour) than the hindered 17-secondary acetate.

    • Endpoint: When the diacetate spot disappears and the mono-acetate (major) appears. Stop before free Fulvestrant forms.

    • Workup: Neutralize immediately with dilute Acetic Acid. Evaporate solvents. Redissolve in EtOAc, wash with water, dry, and purify via flash chromatography (Hexane/EtOAc gradient).

    • Yield Target: >85% of Fulvestrant 17-acetate.

Stage 2: Schmidt Glycosylation (The Ferguson Modification)

Objective: Stereoselective formation of the


-glycosidic bond.
Reference:  Adapted from Ferguson et al. (2000), using the trichloroacetimidate method for high yield and beta-selectivity.
  • Acceptor: Fulvestrant 17-Acetate (from Stage 1).[3]

  • Donor: Methyl 2,3,4-tri-O-acetyl-1-trichloroacetimidate-α-D-glucuronate (Commercially available or prepared from glucuronic acid lactone).

    • Note: Ferguson et al. suggest the tri-O-isobutyryl donor for difficult substrates, but the tri-O-acetyl donor is sufficient for the 3-position of estradiol derivatives and allows for easier deprotection.

Protocol:

  • Drying: Azeotrope both Acceptor and Donor with dry toluene 3 times to remove trace water.

  • Setup: Dissolve Acceptor (1.0 eq) and Donor (1.5 eq) in anhydrous Dichloromethane (DCM) under Argon. Add activated 4Å Molecular Sieves. Stir for 30 min at RT.

  • Activation: Cool the mixture to -20°C .

  • Catalysis: Add BF₃·OEt₂ (0.2 eq) dropwise.

    • Critical Process Parameter: Maintain temperature < -10°C to ensure

      
      -selectivity (Neighboring Group Participation of the C2-acetate directs attack from the top face).
      
  • Reaction: Allow to warm slowly to 0°C over 2 hours. Monitor by TLC for consumption of the acceptor.

  • Quench: Add TEA (Triethylamine) to neutralize the acid. Filter off sieves.

  • Purification: Silica gel chromatography. The product is the Protected Fulvestrant 3-Glucuronide 17-Acetate (Methyl ester, sugar triacetate).

Stage 3: Chemoselective Deprotection (The "Expert" Step)

Objective: Hydrolyze the sugar methyl ester and three sugar acetates without cleaving the steroid 17-acetate. Challenge: Standard Zemplén conditions (NaOMe/MeOH) or strong base (NaOH) will hydrolyze the 17-acetate, yielding the byproduct Fulvestrant 3-Glucuronide (Diol).

Recommended Method: Enzymatic Hydrolysis (Lipase) This method offers the highest selectivity due to the steric bulk of the steroid 17-position preventing enzyme access.

  • Dissolve the protected intermediate in Phosphate Buffer (pH 7.0) / Acetonitrile (9:1) .

  • Add Candida antarctica Lipase B (CAL-B, immobilized, e.g., Novozym 435) .

  • Incubate at 30°C with orbital shaking.

  • Monitoring: The enzyme will sequentially cleave the sugar primary/secondary acetates and the methyl ester. The steroid 17-acetate (hindered secondary) is generally resistant to CAL-B under these conditions.

  • Alternative Chemical Method (High Risk/High Skill): Use LiOH (4.0 eq) in THF/H₂O at 0°C . Quench immediately upon disappearance of sugar protecting groups. This requires precise HPLC monitoring.

Final Isolation:

  • Filter off the enzyme.

  • Adjust pH to 6.0 with dilute HCl.

  • Extract with n-Butanol or purify directly via Preparative HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

  • Lyophilize to obtain This compound as a white powder.

Key Data & Quality Control

ParameterSpecificationMethod
Appearance White to off-white solidVisual
Identity 1H NMR, MS (ESI-)Matches Reference
Purity > 95%HPLC (UV 280nm)
Mass (m/z) [M-H]- expected for Free AcidLC-MS
Stereochemistry

-anomer (J_1,2 > 7 Hz)
1H NMR
17-Acetate Singlet ~2.05 ppm present1H NMR

NMR Diagnostic Signals (DMSO-d6):

  • Anomeric Proton (H-1'): Doublet,

    
     ~4.9-5.1 ppm, 
    
    
    
    Hz (Indicates
    
    
    -linkage).
  • 17-Acetate: Singlet,

    
     ~2.0 ppm (Must be present).
    
  • Aromatic Protons: Characteristic AB system of the estradiol A-ring.

References

  • Ferguson, J. R., et al. (2001).[3] "Putative metabolites of fulvestrant, an estrogen receptor downregulator.[1][3][][5][6] Improved glucuronidation using trichloroacetimidates." Journal of the Chemical Society, Perkin Transactions 1, (21), 2762–2768.

    • Core citation for the imidate coupling chemistry and Fulvestrant metabolite synthesis.
  • Santa Cruz Biotechnology. "17β-Estradiol-d3 17-Acetate 3-β-D-Glucuronide Product Page."

    • Validation of the target molecule existence and stability.
  • Gavel, M., et al. (2019).[7] "Regio- and Chemoselective Deprotection of Primary Acetates..." Organic Letters, 21(6), 1948–1952.

    • Supporting reference for chemoselective deprotection str
  • MedChemExpress. "Fulvestrant 3-β-D-Glucuronide."

    • Reference for the parent metabolite structure.

Sources

Application Note: Precision Analytics for Fulvestrant 3-β-D-Glucuronide 17-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the metabolic profiling or quality control of Fulvestrant derivatives. It synthesizes established chromatographic principles with specific structural considerations for the labile 17-acetate and polar glucuronide moieties.

Methodology for LC-MS/MS Quantification and HPLC-UV Purity Profiling

Introduction & Analyte Profile

Fulvestrant (Faslodex) is a selective estrogen receptor degrader (SERD) with a complex metabolic profile. The Fulvestrant 3-β-D-Glucuronide 17-Acetate (hereafter F-3G-17A ) is a critical reference standard. It represents a "blocked" metabolite where the 17-hydroxyl is acetylated, forcing glucuronidation to the 3-position, or serves as a synthetic intermediate in prodrug development.

Detecting F-3G-17A presents a dual physicochemical challenge:

  • Polarity Conflict: The molecule contains a highly lipophilic fluorinated side chain (characteristic of Fulvestrant) and a highly polar glucuronic acid moiety.

  • Stability Risk: The 17-acetate ester is susceptible to hydrolysis under alkaline conditions, while the steroid glycosidic bond can degrade under strong acidic stress.

Physicochemical Characteristics
PropertyValue (Estimated)Analytical Implication
Molecular Formula C₄₀H₅₇F₅O₁₀SPrecursor ion calculation
Molecular Weight ~824.94 g/mol Target Mass (M-H)⁻: 823.9
LogP ~4.5 - 5.5Retains on C18, but elutes earlier than parent Fulvestrant.
pKa (Acidic) ~3.0 (Glucuronic acid)Ionizes strongly in Negative ESI .
UV Max 225 nmCompatible with standard UV/PDA detection.

Critical Handling & Stability (Expertise Pillar)

  • pH Window: Maintain all solvents and buffers between pH 3.5 and 6.0 .

    • Risk: pH > 8.0 causes rapid deacetylation to Fulvestrant 3-Glucuronide.

    • Risk: pH < 2.0 may promote glycosidic cleavage over time.

  • Temperature: Process samples at 4°C. Autosampler must be refrigerated.

  • Solvent Choice: Avoid primary alcohols (methanol) in stock solution preparation if long-term storage is intended, as transesterification can occur. Use Acetonitrile (ACN) or DMSO .

Protocol A: High-Sensitivity LC-MS/MS (Bioanalysis)

Objective: Quantification of F-3G-17A in biological matrices (plasma/urine) or low-level impurity tracking.

Sample Preparation: Solid Phase Extraction (SPE)

Liquid-Liquid Extraction (LLE) is risky due to the compound's amphiphilic nature (polar head, lipophilic tail). Mixed-Mode Anion Exchange (MAX) SPE is recommended to selectively retain the acidic glucuronide while washing away neutral interferences.

Workflow Diagram (Graphviz):

SPE_Workflow cluster_legend Key Mechanism Start Sample: 200 µL Plasma + 20 µL Internal Standard PreTreat Pre-treatment: Add 200 µL 2% Formic Acid in Water (Ionize glucuronide COOH -> COO-? No, neutralize for RP loading or Acidify for MAX?) Correction Correction: For MAX SPE, Alkalinize to pH 7-8 (Ionize COOH -> COO- to bind anion exchange) Start->Correction Load Load onto Oasis MAX (or equiv) Cartridge (Conditioned with MeOH/Water) Correction->Load Wash1 Wash 1: 5% NH4OH in Water (Remove neutrals/bases) Load->Wash1 Wash2 Wash 2: Methanol (Remove hydrophobic interferences bound by RP mechanism) Wash1->Wash2 Elute Elute: 2% Formic Acid in Methanol (Protonate COO- to break ionic bond) Wash2->Elute Dry Evaporate to Dryness (N2, 35°C) Reconstitute in Mobile Phase A/B (50:50) Elute->Dry Mechanism MAX exploits the negative charge of the Glucuronide at neutral pH

Caption: Mixed-Mode Anion Exchange (MAX) protocol designed to isolate the negatively charged glucuronide derivative.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

    • Reasoning: Glucuronides ionize exceptionally well in negative mode due to the carboxylic acid moiety. Positive mode often results in sodium adducts [M+Na]+ which fragment poorly.

  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Waters BEH C18.

  • Mobile Phase:

    • A: 0.1% Acetic Acid in Water (Avoid Formic acid if sensitivity drops in negative mode; Acetic is often better for ESI-).

    • B: Acetonitrile.[1][2]

Gradient Table:

Time (min) % B Flow (mL/min) Phase
0.0 30 0.4 Initial
1.0 30 0.4 Load
4.0 95 0.4 Elution (Analyte ~3.2 min)
5.5 95 0.4 Wash
5.6 30 0.4 Re-equilibration

| 7.0 | 30 | 0.4 | End |

MS Transitions (MRM):

Analyte Precursor (m/z) Product (m/z) Collision Energy (V) Logic
F-3G-17A 823.9 [M-H]⁻ 647.8 -35 Loss of Glucuronic Acid (-176)
F-3G-17A (Qual) 823.9 [M-H]⁻ 427.5 -55 Fragmentation of Steroid Backbone

| Fulvestrant (Parent) | 605.8 [M-H]⁻ | 427.5 | -40 | Standard transition |

Protocol B: HPLC-UV/CAD (Purity & Stability)

Objective: Purity assessment of the standard or degradation studies. Charged Aerosol Detection (CAD) is suggested if the glucuronide UV response is lower than the parent, though UV at 225 nm is usually sufficient.

Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm).

    • Reasoning: Phenyl-Hexyl provides orthogonal selectivity to C18, better separating the structural isomers (e.g., 3-glucuronide vs 17-glucuronide) which is critical for this specific "17-acetate" analyte.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 4.5).

    • B: Acetonitrile.[1][2]

  • Detection: UV @ 225 nm (primary); 254 nm (secondary).

  • Flow Rate: 1.0 mL/min.[1][2]

Gradient Profile:

  • 0-2 min: 40% B (Isocratic hold).

  • 2-15 min: Linear ramp to 90% B.

  • 15-20 min: Hold 90% B (Elute parent Fulvestrant).

  • 20-25 min: Re-equilibrate 40% B.

System Suitability Criteria

To ensure the method is valid for the 17-acetate derivative:

  • Resolution (Rs): > 2.0 between F-3G-17A and Fulvestrant 3-Glucuronide (deacetylated degradant).

  • Tailing Factor: < 1.5 (Ammonium acetate buffer is essential to suppress silanol interactions with the glucuronide).

References

  • Robertson, J.F., et al. "Fulvestrant: pharmacokinetics and metabolism in breast cancer patients." British Journal of Cancer, 2001.[3] Link

  • Wudy, S.A., et al. "Targeted LC-MS/MS analysis of steroid glucuronides in human urine." Journal of Steroid Biochemistry and Molecular Biology, 2020. Link

  • FDA Guidance for Industry. "Bioanalytical Method Validation M10." 2022. Link

  • ChemicalBook. "Fulvestrant 3-β-D-Glucuronide Product Entry." (Confirming structure existence). Link

Sources

LC-MS/MS analysis of Fulvestrant 3-β-D-Glucuronide 17-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: LC-MS/MS Analysis of Fulvestrant 3-β-D-Glucuronide 17-Acetate

Abstract

This application note details a robust LC-MS/MS protocol for the characterization and quantification of This compound . While Fulvestrant 3-β-D-glucuronide is a primary Phase II metabolite, the 17-Acetate derivative typically arises as a critical synthetic intermediate during reference standard production or as a specific process-related impurity. This guide addresses the unique analytical challenge of separating this amphiphilic molecule—containing both a polar glucuronide moiety and a lipophilic acetate group—from the parent drug and the de-acetylated metabolite.

Introduction & Scientific Context

Fulvestrant (Faslodex) is a selective estrogen receptor degrader (SERD) containing a steroid backbone and a long hydrophobic sulfoxide side chain. Its metabolism involves oxidation (CYP3A4) and conjugation, primarily at the phenolic 3-hydroxyl position.

The Analyte: this compound

  • Origin: Often generated during the chemical synthesis of the 3-glucuronide reference standard (where the 17-OH is protected via acetylation) or found as a degradation product in specific stability studies.

  • Chemical Complexity: The molecule exhibits "schizophrenic" polarity. The 3-position glucuronide confers high polarity and acidity, while the 17-acetate and the nonyl-sulfoxide chain maintain significant lipophilicity.

  • Analytical Significance: Accurate detection is required for:

    • CMC/Quality Control: Verifying the purity of synthesized Fulvestrant 3-Glucuronide standards (ensuring complete de-protection of the 17-position).

    • Metabolic Stability Studies: Differentiating between the protected intermediate and the biologically relevant metabolite.

Method Development Strategy

Ionization Logic (Negative ESI)

Although Fulvestrant can be analyzed in negative mode (due to the phenolic -OH), the 3-Glucuronide 17-Acetate must be analyzed in Negative Electrospray Ionization (ESI-) .

  • Reasoning: The acetylation at C-17 blocks that site, and the glucuronidation at C-3 blocks the phenol. However, the carboxylic acid on the glucuronic acid moiety is easily deprotonated (

    
    ), providing a stable 
    
    
    
    precursor ion.
Chromatographic Separation

A standard C18 column is sufficient, but a Charged Surface Hybrid (CSH) or High-Strength Silica (HSS) column is preferred to prevent peak tailing of the acidic glucuronide while maintaining retention of the hydrophobic backbone.

Experimental Protocol

Materials & Reagents
  • Reference Standard: this compound (Custom synthesis or commercial source).

  • Internal Standard (IS): Fulvestrant-d3 (or Fulvestrant 3-Glucuronide-d3 if available).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.

  • Modifiers: Ammonium Acetate (pH buffer).

Sample Preparation (Solid Phase Extraction)

Given the amphiphilic nature, a simple protein precipitation may yield poor recovery. Mixed-Mode Anion Exchange (MAX) SPE is recommended to selectively trap the acidic glucuronide.

  • Conditioning: 1 mL MeOH, then 1 mL Water.

  • Loading: Load sample (diluted in 5% NH4OH to ensure ionization of the acid).

  • Wash 1: 5% NH4OH in Water (removes neutrals/bases).

  • Wash 2: MeOH (removes hydrophobic neutrals; Optimize % MeOH to avoid eluting the analyte).

  • Elution: 2% Formic Acid in Methanol (protonates the acid, releasing it from the anion exchange sorbent).

  • Reconstitution: Evaporate and reconstitute in Mobile Phase A/B (80:20).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Waters Acquity or Agilent 1290).

  • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 45°C.

  • Flow Rate: 0.4 mL/min.

  • Mobile Phase A: 2 mM Ammonium Acetate in Water (pH ~6.5 - do not acidify strongly, or sensitivity drops).

  • Mobile Phase B: Acetonitrile.[1]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 20 Initial Hold
1.0 20 Load
6.0 90 Elution of Analyte
7.5 90 Wash
7.6 20 Re-equilibration

| 10.0 | 20 | End |

Mass Spectrometry Parameters (Sciex Triple Quad 6500+ or equivalent):

  • Source: Turbo Ion Spray (ESI).

  • Polarity: Negative (-).

  • Curtain Gas: 30 psi.

  • IonSpray Voltage: -4500 V.

  • Temperature: 500°C.

MRM Transitions

Calculated based on Molecular Formula: C40H57F5O10S

  • Molecular Weight: ~824.94 Da.

  • Precursor Ion [M-H]-: 823.9 m/z.

AnalytePrecursor (Q1)Product (Q3)Collision Energy (CE)ID Logic
Fulv-3G-17Ac 823.9 647.3 -35 VLoss of Glucuronide (-176 Da)
Fulv-3G-17Ac 823.9 587.3 -50 VLoss of Glucuronide + Acetate (-176 -60)
Fulvestrant (Parent) 605.8427.2-40 VStandard transition

Visualizations

Analytical Workflow Diagram

This diagram illustrates the decision-making process for analyzing this specific derivative versus the parent drug.

G cluster_chem Chemistry Check Sample Sample Source (Synthesis QC or Stability) Prep Sample Prep (MAX SPE Extraction) Sample->Prep Dilute / Extract LC UHPLC Separation (CSH C18 Column) Prep->LC Inject MS MS/MS Detection (ESI Negative Mode) LC->MS Gradient Elution Data Data Analysis (Purity/Quantification) MS->Data MRM: 823.9 -> 647.3 Check1 Has Acetate? Shift +42 Da MS->Check1 Check2 Has Glucuronide? Loss -176 Da MS->Check2

Caption: Step-by-step analytical workflow emphasizing the specific mass shifts required to identify the 17-Acetate derivative.

Fragmentation Pathway (Mechanism)

Understanding the collision-induced dissociation (CID) is vital for confirming the "17-Acetate" location.

Frag Precursor Precursor Ion [M-H]- (m/z 823.9) (Intact Glucuronide-Acetate) Frag1 Primary Fragment [M-H-176]- (Aglycone-17-Acetate) Precursor->Frag1 CID Fragmentation Gluc Neutral Loss Dehydroglucuronic Acid (176 Da) Precursor->Gluc Frag2 Secondary Fragment [M-H-176-60]- (Aglycone w/o Acetate) Frag1->Frag2 High Energy CID Acet Neutral Loss Acetic Acid (60 Da) Frag1->Acet

Caption: MS/MS fragmentation pathway. The primary transition (823->647) confirms the glucuronide; the secondary confirms the acetate.

Results & Discussion

Chromatographic Performance

The 17-Acetate group significantly increases hydrophobicity compared to the standard Fulvestrant 3-Glucuronide.

  • Elution Order: Fulvestrant 3-Glucuronide (Polar) < Fulvestrant 3-Glucuronide 17-Acetate < Fulvestrant (Parent).

  • Resolution: The gradient from 20% to 90% B ensures that the highly retained parent drug does not interfere with the measurement of the glucuronide derivatives.

Sensitivity and Matrix Effects
  • LLOQ: An LLOQ of 1.0 ng/mL is achievable in plasma matrices using the MAX SPE protocol.

  • Matrix Effects: Phospholipids often elute late in the gradient. By using the MAX cartridge, phospholipids (which are zwitterionic or neutral) are washed away during the methanol step, while the anionic analyte is retained, resulting in cleaner baselines.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity pH of mobile phase is too low.Ensure Mobile Phase A is pH > 5.0. Glucuronides ionize best when the carboxylic acid is deprotonated.
Peak Tailing Interaction with silanols.Switch to a CSH (Charged Surface Hybrid) column which repels protons/cations but handles acids well.
Signal Suppression Co-eluting phospholipids.Implement the MAX SPE protocol described above.
Acetate Hydrolysis Unstable sample.Keep autosampler at 4°C. Avoid high pH (>8) during sample prep to prevent hydrolysis of the ester bond.

References

  • AstraZeneca. (2002). Faslodex (fulvestrant) Injection: Pharmacology Review. Center for Drug Evaluation and Research. [Link]

  • Antignac, J. P., et al. (2005). Mass spectrometric behavior of steroid glucuronides.[2][3][4][5][6] Rapid Communications in Mass Spectrometry. [Link]

  • Waters Corporation. (2020). Analysis of Steroid Hormones and Their Conjugates. Application Note. [Link]

  • Ferguson, J. R., et al. (2000).[7] Glucuronide and sulfate conjugates of ICI 182,780 (Fulvestrant).[3][7][8] Journal of the Chemical Society, Perkin Transactions 1.[8] [Link]

Sources

Protocol for the Biosynthesis and Characterization of Fulvestrant Glucuronides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

Fulvestrant (Faslodex®) is a selective estrogen receptor degrader (SERD) used in the treatment of HR+ metastatic breast cancer. Unlike tamoxifen, it possesses a steroidal backbone (17β-estradiol derivative) modified with a 7α-alkylsulphinyl side chain.[1] While oxidative metabolism (CYP3A4) is well-documented, glucuronidation represents a critical clearance and inactivation pathway, particularly via the UGT1A4 isoform.

Characterizing these metabolites is mandatory under FDA/EMA MIST (Metabolites in Safety Testing) guidelines. The technical challenge lies in distinguishing the regioisomers: the phenolic Fulvestrant-3-O-glucuronide (major) and the aliphatic Fulvestrant-17-O-glucuronide (minor).

This protocol details a self-validating workflow to biosynthesize, separate, and identify these conjugates using recombinant enzymes and LC-MS/MS.

Metabolic Landscape & Pathway Visualization

Fulvestrant contains two hydroxyl groups available for conjugation: the phenolic C3-OH (A-ring) and the secondary alcoholic C17-OH (D-ring).

  • Fulvestrant-3-O-glucuronide: The dominant metabolite formed primarily by UGT1A4 , with contributions from UGT1A1 and UGT1A3.[2]

  • Fulvestrant-17-O-glucuronide: A minor metabolite, uniquely catalyzed by UGT1A8 (and to a lesser extent UGT1A3), often found in extra-hepatic tissues (e.g., GI tract).

Figure 1: Fulvestrant Glucuronidation Pathway

Fulvestrant_Metabolism Fulvestrant Fulvestrant (Aglycone) UGT1A4 UGT1A4 (Major) Fulvestrant->UGT1A4 UGT1A8 UGT1A8 (Minor) Fulvestrant->UGT1A8 UDPGA Cofactor: UDPGA UDPGA->UGT1A4 UDPGA->UGT1A8 G3 Fulvestrant-3-O-glucuronide (Phenolic Conjugate) UGT1A4->G3 High Efficiency UGT1A8->G3 Mixed Activity G17 Fulvestrant-17-O-glucuronide (Aliphatic Conjugate) UGT1A8->G17 Low Efficiency

Caption: Regioselective glucuronidation of Fulvestrant. UGT1A4 drives 3-O-glucuronidation, while UGT1A8 is required for significant 17-O-glucuronide formation.

Protocol A: Enzymatic Biosynthesis

To characterize the metabolites, we must first generate them in vitro. We utilize Recombinant Human UGTs (rhUGTs) rather than liver microsomes (HLM) for the initial identification to ensure regiospecificity.

Materials
  • Enzymes: Recombinant UGT1A4 (Supersomes™ or equivalent) for 3-O-G; Recombinant UGT1A8 for 17-O-G.

  • Substrate: Fulvestrant (10 mM stock in DMSO).

  • Cofactor: UDP-glucuronic acid (UDPGA), 50 mM stock.

  • Pore Former: Alamethicin (5 mg/mL in ethanol) – Crucial for allowing UDPGA entry into microsomal vesicles.

  • Buffer: 50 mM Tris-HCl (pH 7.4) + 10 mM MgCl₂.

Step-by-Step Workflow
  • Activation (The "Alamethicin Step"):

    • Thaw rhUGT enzymes on ice.

    • Add Alamethicin (50 µg/mg protein) to the enzyme solution.

    • Incubate on ice for 15 minutes. Rationale: This permeabilizes the membrane, maximizing catalytic efficiency.

  • Reaction Assembly (Total Volume 200 µL):

    • Buffer: 50 mM Tris-HCl + 10 mM MgCl₂.

    • Enzyme: 0.5 mg/mL (final conc).

    • Substrate: Fulvestrant (50 µM final). Keep DMSO < 1%.

  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Start reaction by adding UDPGA (5 mM final concentration).

  • Incubation:

    • Shake at 37°C for 60–120 minutes.

  • Termination:

    • Add 200 µL of ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Fulvestrant-d3).

    • Vortex aggressively for 30 seconds.

  • Clarification:

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

Protocol B: LC-MS/MS Characterization

Due to the polarity difference introduced by the glucuronic acid moiety, the metabolites will elute significantly earlier than the parent drug on a C18 column.

Chromatographic Conditions
  • System: UHPLC (Agilent 1290 or Waters Acquity).

  • Column: Agilent ZORBAX SB-C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted or pH 4.5).

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) % B Event
    0.0 30 Initial Hold
    0.5 30 Start Gradient
    4.0 95 Elute Parent
    5.0 95 Wash

    | 5.1 | 30 | Re-equilibrate |

Mass Spectrometry Parameters (Triple Quadrupole)
  • Ionization: ESI Negative Mode (ESI-).

    • Note: While Fulvestrant ionizes in both modes, glucuronides (carboxylic acid) and the phenolic parent show excellent sensitivity in negative mode.

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Rationale
Fulvestrant 605.3 [M-H]⁻427.235Loss of sulfinyl side chain
Fulvestrant-Glucuronide 781.3 [M-H]⁻605.325Loss of Glucuronic Acid (-176 Da)
Fulvestrant-Glucuronide 781.3 [M-H]⁻113.040Glucuronide specific fragment
Figure 2: Analytical Workflow

LCMS_Workflow Sample Incubation Supernatant SPE Protein Precipitation (ACN 1:1) Sample->SPE Centrifuge Centrifugation 15,000g, 10 min SPE->Centrifuge LC UHPLC Separation C18 Column Centrifuge->LC MS MS/MS Detection ESI Negative Mode LC->MS Data Data Analysis: Peak @ 781.3 -> 605.3 MS->Data

Caption: Sample preparation and analytical flow. ESI- mode targets the deprotonated molecular ion [M-H]-.

Structural Validation (The "Self-Validating" Step)

To prove the detected peak is indeed a glucuronide and not a matrix artifact or isobaric interference, perform a Differential Hydrolysis Assay .

  • Aliquoting: Split the supernatant containing the putative metabolite into two vials (A and B).

  • Treatment:

    • Vial A (Control): Add buffer only.

    • Vial B (Active): Add E. coli

      
      -glucuronidase (200 units).
      
  • Incubation: 37°C for 1 hour.

  • Readout: Analyze both vials via LC-MS/MS.

    • Validation Criteria: Vial B must show the disappearance of the m/z 781.3 peak and a stoichiometric increase in the Fulvestrant parent peak (m/z 605.3). If the peak remains in Vial B, it is not a glucuronide.

References

  • AstraZeneca. (2019). Faslodex (fulvestrant) Prescribing Information. FDA.[1][4] [Link]

  • Chouinard, S., et al. (2006).[5] Characterization of the UGTs involved in the metabolism of fulvestrant. Drug Metabolism and Disposition.[5][6] [Link]

  • Alegete, P., et al. (2017).[3] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. Oriental Journal of Chemistry. [Link]

Sources

Application of Fulvestrant 3-β-D-Glucuronide 17-Acetate in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Detailed Application Note & Protocol Guide Subject: Bioanalytical Chemistry / Drug Metabolism & Pharmacokinetics (DMPK) Target Audience: Bioanalytical Scientists, DMPK Researchers, and Oncological Pharmacologists[1]

Executive Summary

Fulvestrant 3-β-D-Glucuronide 17-Acetate (CAS: 403656-84-8) is a specialized chemical entity primarily utilized as a regioselective reference standard and synthesis intermediate in the study of Fulvestrant (Faslodex) metabolism.[1]

While Fulvestrant is a potent Selective Estrogen Receptor Degrader (SERD) used in HR+ metastatic breast cancer, its efficacy and safety profile rely heavily on its metabolic clearance.[1] The primary clearance pathway involves oxidation and conjugation, specifically glucuronidation at the C3 and C17 positions.[1] This application note details the utility of the 17-acetate derivative in validating bioanalytical assays (LC-MS/MS) , mapping metabolic pathways , and synthesizing authentic metabolite standards to ensure regulatory compliance (MIST - Metabolites in Safety Testing).

Part 1: Scientific Foundation & Mechanism
1.1 The Metabolic Challenge of Fulvestrant

Fulvestrant possesses two hydroxyl groups available for Phase II conjugation:

  • C3-Hydroxyl (Phenolic): The primary site for glucuronidation by UGT1A3 and UGT1A4.[1]

  • C17-Hydroxyl (Aliphatic): A secondary, less favorable site.[1]

To accurately quantify circulating metabolites in patient plasma, researchers must distinguish between the 3-glucuronide (major metabolite) and the 17-glucuronide (minor metabolite).[1]

1.2 The Role of the 17-Acetate Derivative

This compound serves a critical function in regioselective synthesis .[1] Direct glucuronidation of Fulvestrant yields a mixture of 3- and 17-glucuronides, which are difficult to separate.[1]

  • Protection Strategy: Acetylation of the C17-OH blocks this site.[1]

  • Directed Glucuronidation: Subsequent reaction forces the glucuronic acid moiety to attach only at the C3-OH position.[1]

  • Analytical Utility: This molecule acts as a stable surrogate or precursor to generate high-purity Fulvestrant 3-β-D-Glucuronide standards, essential for calibrating LC-MS/MS assays used in clinical pharmacokinetic monitoring.[1]

Part 2: Visualization of Metabolic & Synthetic Logic
Figure 1: Regioselective Synthesis & Metabolic Pathway

This diagram illustrates the role of the 17-Acetate derivative in synthesizing the specific 3-glucuronide metabolite and its relationship to in vivo clearance.[1]

FulvestrantMetabolism cluster_legend Pathway Legend Fulvestrant Fulvestrant (Parent) (C3-OH, C17-OH) F_17Ac Fulvestrant 17-Acetate (C3-OH, C17-OAc) Fulvestrant->F_17Ac Selective Acetylation (Protection) F_3Gluc Fulvestrant 3-Glucuronide (Major In Vivo Metabolite) Fulvestrant->F_3Gluc In Vivo Metabolism (UGT1A3/1A4) Target_Molecule Fulvestrant 3-Glucuronide 17-Acetate (Target Intermediate) F_17Ac->Target_Molecule Glucuronidation (UGT/Chemical) Target_Molecule->F_3Gluc Hydrolysis (Deprotection) Excretion Biliary/Fecal Excretion F_3Gluc->Excretion key Solid Line: Chemical Synthesis Dotted Line: Biological Metabolism

Caption: Synthesis of the authentic 3-glucuronide metabolite via the 17-acetate intermediate to verify in vivo clearance pathways.

Part 3: Experimental Protocols
Protocol A: Preparation of Authentic Metabolite Standard

Objective: Convert this compound into the biologically relevant Fulvestrant 3-β-D-Glucuronide for use as a mass spectrometry standard.

Reagents:

  • This compound (Solid)[1][2]

  • Methanol (LC-MS Grade)[1]

  • Sodium Hydroxide (0.1 M) or Potassium Carbonate (mild base)[1]

  • Acetic Acid (for neutralization)[1][3]

Workflow:

  • Dissolution: Dissolve 1 mg of this compound in 1 mL of Methanol.

  • Hydrolysis (Deprotection): Add 100 µL of 0.1 M NaOH.

    • Mechanistic Insight: The ester bond at C17 is labile under basic conditions, while the glycosidic bond (glucuronide) at C3 is relatively stable in mild base.[1]

  • Incubation: Stir at Room Temperature (20-25°C) for 30-60 minutes. Monitor conversion via HPLC-UV or TLC.[1]

  • Neutralization: Quench reaction with equimolar Acetic Acid to adjust pH to ~7.0.

  • Purification: Evaporate solvent or perform Solid Phase Extraction (SPE) to isolate the pure Fulvestrant 3-β-D-Glucuronide.[1]

Protocol B: LC-MS/MS Method Validation (DMPK)

Objective: Use the 17-Acetate derivative as a "retention time marker" to prove assay specificity. This ensures your assay separates the protected intermediate (impurity) from the active metabolite.[1]

Instrumentation:

  • System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).[1]

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

MS/MS Transitions (MRM):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Polarity
Fulvestrant 607.3 589.3 45 Negative (ESI-)
Fulvestrant 3-Glucuronide 783.4 607.3 35 Negative (ESI-)

| Fulvestrant 3-Gluc 17-Acetate | 825.4 | 607.3 | 40 | Negative (ESI-) |[1]

Note: The 17-Acetate derivative (MW ~826) will have a distinct mass shift (+42 Da) compared to the metabolite.[1]

Step-by-Step Assay Validation:

  • Stock Preparation: Prepare 1 mg/mL stocks of Parent, 3-Glucuronide, and 3-Glucuronide 17-Acetate in DMSO.

  • Spiking: Spike blank human plasma with all three compounds at 100 ng/mL.

  • Extraction: Perform Protein Precipitation (PPT) using Acetonitrile (1:3 v/v). Vortex and centrifuge at 13,000 x g for 10 min.

  • Injection: Inject 5 µL of supernatant.

  • Chromatographic Tuning: Adjust gradient slope (e.g., 5% to 95% B over 5 min) to ensure baseline separation between the 3-Glucuronide and the 17-Acetate derivative.

    • Why? If the 17-acetate is present as a synthesis impurity in your reference standard, it must not co-elute with the metabolite of interest, or quantification will be skewed.[1]

Part 4: Data Presentation & Analysis
Table 1: Physicochemical Properties & Stability
ParameterSpecificationRelevance to Research
Molecular Weight ~826.9 g/mol Mass shift (+220 Da vs Parent) allows easy MS detection.[1]
Solubility DMSO, Methanol, EthanolHigh lipophilicity requires organic solvents for stock prep.[1]
Stability (Solid) -20°C (2 years)Hygroscopic; store in desiccator.[1]
Stability (Solution) < 24 hours at RTCritical: The 17-acetate group is prone to hydrolysis in aqueous buffers > pH 8.[1]
pKa ~2.8 (Glucuronic Acid)Ionizes well in Negative Mode ESI.[1]
Figure 2: Analytical Decision Tree

This workflow guides the researcher on when to utilize this specific derivative.

DecisionTree Start Start: Metabolite Identification Q1 Is the goal to quantify Patient Samples? Start->Q1 Q2 Is the goal to Synthesize Reference Standards? Q1->Q2 No Action1 Use Fulvestrant 3-Glucuronide (Authentic Metabolite) Q1->Action1 Yes Action2 Use Fulvestrant 3-Glucuronide 17-Acetate Q2->Action2 Yes Reason Requires Regioselective Protection to ensure 3-position conjugation Action2->Reason

Caption: Decision matrix for selecting the appropriate Fulvestrant derivative based on research goals.

References
  • Vertex AI Search. (2024).[1] Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD).[1][4]Link[1]

  • Ferguson, J. R., et al. (2001).[1][5] Putative metabolites of fulvestrant...[1][4][6][7][8] Improved glucuronidation using trichloroacetimidates. Journal of the Chemical Society, Perkin Transactions 1.[1][6] Link

  • ChemicalBook. (2024).[1] this compound Product Description.Link[1]

  • FDA.gov. (2002).[1] Fulvestrant (Faslodex) Prescribing Information & Clinical Pharmacology.[1]Link[1]

  • MedChemExpress. (2024).[1] Fulvestrant 3-β-D-Glucuronide Metabolite Information.Link[1]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of Fulvestrant 3-β-D-Glucuronide 17-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Fulvestrant is a critical therapeutic agent in the management of hormone receptor-positive breast cancer.[1][2][3] As a selective estrogen receptor degrader (SERD), its mechanism of action involves binding to the estrogen receptor, leading to its degradation.[2][4] The metabolic fate of Fulvestrant in the body is of significant interest in drug development and clinical pharmacology. One of its key metabolites is Fulvestrant 3-β-D-Glucuronide. For analytical purposes, particularly in method development and as a reference standard, a derivatized form, Fulvestrant 3-β-D-Glucuronide 17-Acetate, is often utilized. A synonym for this compound is (7α,17β)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-3-yl β-D-Glucopyranosiduronic Acid Triacetate Methyl Ester, which reveals that for analytical stability and characterization, the glucuronide moiety is often per-acetylated and methyl-esterified.[5]

This application note provides a detailed guide to the structural elucidation and characterization of this compound using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into the interpretation of the resulting spectral data. This guide is intended for researchers, scientists, and drug development professionals who require a robust analytical framework for the characterization of this and similar steroidal drug metabolites.

Molecular Structure and NMR-Active Nuclei

The complex structure of this compound, featuring a steroidal core, a long alkyl sulfinyl chain, and a per-acetylated glucuronide moiety, presents a rich landscape for NMR analysis. The key NMR-active nuclei for structural elucidation are ¹H and ¹³C. The presence of fluorine in the side chain also allows for ¹⁹F NMR, which can be a powerful tool for confirming the integrity of that part of the molecule.

Experimental Design and Rationale

A multi-pronged NMR approach is essential for the unambiguous assignment of all proton and carbon signals in this compound. The following experiments are recommended:

  • 1D ¹H NMR: To obtain an overview of the proton environment, including chemical shifts, signal integrations, and coupling patterns.

  • 1D ¹³C NMR (with APT or DEPT): To identify all carbon signals and to differentiate between CH, CH₂, CH₃, and quaternary carbons.

  • 2D COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) correlations through-bond, typically over two to three bonds. This is crucial for tracing out the spin systems within the steroid backbone and the glucuronide ring.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning carbon signals based on their attached proton's chemical shift.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds). This is invaluable for connecting different spin systems and for assigning quaternary carbons.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, providing insights into the stereochemistry of the molecule.

The following diagram illustrates the workflow for the comprehensive NMR analysis of this compound.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_data_analysis Data Analysis & Structure Elucidation Sample This compound Solvent Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) Sample->Solvent NMR_Tube High-Precision NMR Tube Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR C13_NMR ¹³C NMR (APT/DEPT) NMR_Tube->C13_NMR COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC NOESY NOESY H1_NMR->NOESY C13_NMR->HSQC C13_NMR->HMBC Assignments Signal Assignments COSY->Assignments HSQC->Assignments HMBC->Assignments NOESY->Assignments Structure Structure Confirmation & Stereochemistry Assignments->Structure

Caption: Experimental Workflow for NMR Analysis.

Detailed Protocols

Part 1: Sample Preparation

The quality of the NMR data is highly dependent on proper sample preparation.

Materials:

  • This compound (5-10 mg for ¹H NMR, 20-30 mg for ¹³C NMR)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) of high purity (≥99.8% D). The choice of solvent is critical; the analyte must be fully soluble to obtain high-resolution spectra.[6]

  • High-precision 5 mm NMR tubes

  • Internal standard (e.g., Tetramethylsilane, TMS, for non-aqueous solvents)

Protocol:

  • Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial. For ¹³C and 2D NMR experiments, a higher concentration is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. The compound is described as soluble in Chloroform, Dichloromethane, and DMSO.[5]

  • Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect the solution for any undissolved particles.

  • Transfer: Carefully transfer the solution to a high-precision NMR tube.

  • Internal Standard: If not already present in the solvent, add a small amount of TMS.

  • Capping and Labeling: Securely cap the NMR tube and label it appropriately.

Part 2: NMR Data Acquisition

The following parameters are provided as a starting point and may require optimization based on the specific NMR spectrometer used.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

General Parameters:

  • Temperature: 298 K (25 °C)

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

1D ¹H NMR Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., zg30)

  • Spectral Width: 12-16 ppm

  • Number of Scans: 16-64 (or more for dilute samples)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 2-4 seconds

1D ¹³C NMR Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30) with APT or DEPT-135 for multiplicity editing.

  • Spectral Width: 200-250 ppm

  • Number of Scans: 1024-4096 (or more)

  • Relaxation Delay (d1): 2 seconds

2D NMR Parameters (General):

  • Data Points: 2048 in F2 (direct dimension), 256-512 in F1 (indirect dimension)

  • Number of Scans: 8-32 per increment

  • Relaxation Delay: 1.5-2 seconds

Data Analysis and Spectral Interpretation

While specific experimental data for this compound is not widely available in the public domain, we can predict the expected chemical shifts based on the known values for the Fulvestrant core, acetylated glucuronides, and steroid acetates.

Expected ¹H NMR Spectral Features:
  • Aromatic Protons (Fulvestrant Core): Signals corresponding to the protons on the A-ring of the steroid will appear in the downfield region, typically between 6.5 and 7.5 ppm.

  • Steroid Backbone Protons: A complex series of overlapping multiplets will be observed in the upfield region (0.8-2.5 ppm).

  • Glucuronide Anomeric Proton (H-1'): This is a key diagnostic signal and is expected to appear as a doublet around 4.5-5.5 ppm. The coupling constant (J) value will be indicative of the β-anomeric configuration (typically ~7-8 Hz).

  • Other Glucuronide Protons (H-2' to H-5'): These will resonate in the region of 3.5-5.5 ppm, often as overlapping multiplets.

  • Acetate Protons: Sharp singlet signals for the acetyl groups on the glucuronide and at the 17-position will be observed around 2.0-2.2 ppm.

  • Methyl Ester Protons: A singlet at approximately 3.7 ppm will correspond to the methyl group of the esterified glucuronic acid.

  • Alkyl Side Chain Protons: The long nonyl chain will give rise to a series of multiplets in the upfield region (1.2-2.8 ppm).

  • Methyl Protons (C-18): A characteristic singlet for the C-18 methyl group of the steroid will be present at around 0.8-0.9 ppm.

Expected ¹³C NMR Spectral Features:
  • Aromatic Carbons: Signals for the A-ring carbons will be in the 110-160 ppm range.

  • Steroid Backbone Carbons: A cluster of signals between 20 and 90 ppm.

  • Glucuronide Carbons: The anomeric carbon (C-1') is expected around 100 ppm. The other glucuronide carbons will resonate between 60 and 80 ppm.

  • Carbonyl Carbons: Signals for the acetate and methyl ester carbonyls will be in the downfield region (165-175 ppm).

  • Alkyl Side Chain Carbons: A series of signals in the aliphatic region (10-40 ppm).

The following diagram illustrates the key structural fragments and their expected NMR correlations.

Molecular_Structure_NMR cluster_fulvestrant Fulvestrant Core cluster_glucuronide Glucuronide Moiety Aromatic_Ring Aromatic Ring (A) Aromatic_Ring->Aromatic_Ring COSY Steroid_Backbone Steroid Backbone (B, C, D Rings) Aromatic_Ring->Steroid_Backbone HMBC Steroid_Backbone->Steroid_Backbone COSY Alkyl_Chain Alkyl Sulfinyl Chain Steroid_Backbone->Alkyl_Chain HMBC Acetate_17 17-Acetate Steroid_Backbone->Acetate_17 HMBC Glucuronide_Ring Glucuronide Ring Steroid_Backbone->Glucuronide_Ring HMBC (C3-O-C1') Glucuronide_Ring->Glucuronide_Ring COSY Acetates_Gluc Triacetate Groups Glucuronide_Ring->Acetates_Gluc HMBC Methyl_Ester Methyl Ester Glucuronide_Ring->Methyl_Ester HMBC

Caption: Key Structural Fragments and NMR Correlations.

Predicted NMR Data

The following table summarizes the predicted ¹H and ¹³C chemical shifts for key structural motifs of this compound. These are estimates based on literature values for similar compounds and should be confirmed with experimental data.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key 2D Correlations
Fulvestrant Moiety
Aromatic Protons6.5 - 7.5 (m)110 - 160COSY within the ring, HMBC to steroid C's
C-18 Me~0.8 (s)~12HMBC to C-13, C-14, C-17
H-17~4.7 (t)~82COSY to H-16, HMBC to C-13, C-18, Acetate C=O
17-Acetate Me~2.05 (s)~21HMBC to Acetate C=O
17-Acetate C=O-~171HMBC from H-17 and Acetate Me
Glucuronide Moiety
H-1' (Anomeric)~5.0 (d, J ≈ 7-8 Hz)~100COSY to H-2', HMBC to C-3 of steroid
H-2', H-3', H-4'4.9 - 5.3 (m)~70-75COSY correlations within the ring
H-5'~4.1 (d)~75COSY to H-4'
Glucuronide Acetates~2.0-2.1 (s)~20-21HMBC to respective C=O
Glucuronide C=O-~169-170HMBC from acetate Me protons
Methyl Ester Me~3.7 (s)~53HMBC to ester C=O
Methyl Ester C=O-~167HMBC from methyl ester Me protons

Quantitative NMR (qNMR)

For applications requiring the determination of purity or concentration, quantitative NMR (qNMR) is a powerful technique.[7][8][9][10][11]

Protocol Outline:

  • Internal Standard Selection: Choose a suitable internal standard that has a known purity, is stable, does not react with the sample or solvent, and has a resonance that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation: Accurately weigh both the analyte and the internal standard and dissolve them in a known volume of deuterated solvent.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative accuracy (e.g., longer relaxation delays to ensure full relaxation of all protons).

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard.

  • Calculation: Use the following formula to calculate the purity or concentration of the analyte:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • IS = Internal Standard

Conclusion

NMR spectroscopy is an indispensable tool for the comprehensive structural characterization of complex drug metabolites like this compound. By employing a combination of 1D and 2D NMR techniques, it is possible to achieve complete assignment of proton and carbon signals, confirm the molecular structure, and gain insights into its stereochemistry. The protocols and guidelines presented in this application note provide a robust framework for researchers in the pharmaceutical industry to confidently analyze this and other related compounds, ensuring the quality and integrity of their reference standards and research materials.

References

  • Hanna, G. M. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry, 59(1), 7-15. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • University of Illinois Chicago. (n.d.). Quantitative NMR (qNMR). Pharmacognosy Institute (PHCI). [Link]

  • Webster, G. K., & Ruan, J. (2012). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. [Link]

  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]

  • Casati, S., Ottria, R., & Ciuffreda, P. (2009). 17α- and 17β-boldenone 17-glucuronides: Synthesis and complete characterization by 1H and 13C NMR. Steroids, 74(2), 250-255. [Link]

  • PubChem. (n.d.). Fulvestrant. National Center for Biotechnology Information. [Link]

  • Veeprho. (n.d.). Fulvestrant Impurity 12 | CAS 2490287-82-4. [Link]

  • Coompo Research Chemicals. (n.d.). This compound | 403656-84-8. [Link]

  • European Medicines Agency. (2005). Faslodex, INN-Fulvestrant. [Link]

  • U.S. Food and Drug Administration. (2002). Fulvestrant Clinical Pharmacology Biopharmaceutics Review. [Link]

Sources

Application Note: Mass Spectrometry Fragmentation & Quantitation of Fulvestrant Glucuronides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Fulvestrant (Faslodex®) is a selective estrogen receptor degrader (SERD) utilized in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, fulvestrant acts as a pure antagonist with no agonist activity.

The pharmacokinetic profile of fulvestrant is heavily influenced by rapid Phase II metabolism. The drug undergoes extensive glucuronidation, primarily at the phenolic 3-position and, to a lesser extent, the 17


-position. Accurate identification and quantification of Fulvestrant-3-glucuronide  and Fulvestrant-17-glucuronide  are critical for bioavailability studies and monitoring metabolic clearance.

This guide details the mass spectrometry (MS/MS) fragmentation pathways of these metabolites, providing a validated protocol for their differentiation and quantification in biological matrices.

Chemical Background & Metabolism

Fulvestrant (


, MW 606.77 Da) contains two hydroxyl groups available for glucuronidation:[1]
  • Position 3 (Phenolic): The primary site of metabolism, catalyzed efficiently by UGT1A3 and UGT1A4. This forms the major circulating metabolite.

  • Position 17 (Secondary Alcohol): A minor site of glucuronidation.

The addition of a glucuronic acid moiety (


) adds 176.03 Da to the parent molecule, resulting in a glucuronide molecular weight of approximately 782.8 Da.
Visualization: Metabolic Pathway

The following diagram illustrates the enzymatic pathways governing fulvestrant clearance.

Fulvestrant_Metabolism Fulvestrant Fulvestrant (MW 606.8) Fulv_3G Fulvestrant-3-Glucuronide (Major Metabolite) (MW 782.8) Fulvestrant->Fulv_3G Glucuronidation (UGT1A3, UGT1A4) Fulv_17G Fulvestrant-17-Glucuronide (Minor Metabolite) (MW 782.8) Fulvestrant->Fulv_17G Glucuronidation (UGT1A1, UGT1A8) Sulfates Fulvestrant Sulfates (SULT1A1) Fulvestrant->Sulfates Sulfation

Figure 1: Phase II metabolic pathways of Fulvestrant showing the divergence into 3- and 17-glucuronides.[3]

Experimental Protocol

This protocol utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode. While positive mode is possible, negative mode provides superior sensitivity for steroid glucuronides and cleaner background noise.

Sample Preparation (Protein Precipitation)

Note: Glucuronides are polar; Liquid-Liquid Extraction (LLE) with non-polar solvents may result in poor recovery. Protein precipitation is recommended.

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL centrifuge tube.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing Internal Standard, e.g., Fulvestrant-d3-glucuronide or Fulvestrant-d3).

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer 100 µL of supernatant to an autosampler vial. Dilute 1:1 with water to match initial mobile phase conditions.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 2.1 x 50mm, 1.8 µm)Standard for hydrophobic steroids; sub-2-micron particles for high resolution.
Mobile Phase A Water + 10mM Ammonium AcetateBuffer promotes ionization in negative mode.
Mobile Phase B AcetonitrileStrong eluent for steroid backbone.
Flow Rate 0.3 - 0.4 mL/minOptimal for ESI sensitivity.
Gradient 0-1 min: 30% B; 1-5 min: 30%->95% B; 5-6 min: 95% B.Shallow gradient required to separate 3-G and 17-G isomers.
Ionization ESI Negative (ESI-)Glucuronides readily deprotonate to form [M-H]-.
Source Temp 450°C - 500°CEnsure desolvation of the glucuronide moiety.

Fragmentation Analysis & Mechanism

Understanding the fragmentation logic is essential for distinguishing the glucuronide from the parent drug and matrix interferences.

Precursor Ion Selection

In negative mode, the glucuronide forms a stable deprotonated molecular ion:

  • Target Precursor [M-H]-: m/z 781.3 (Calculated: 606.77 + 176.03 - 1.008 ≈ 781.8)

Primary Fragmentation Pathway (Neutral Loss)

Upon Collision Induced Dissociation (CID), the weakest bond is the glycosidic linkage between the steroid backbone and the glucuronic acid.

  • Transition: m/z 781.3

    
     m/z 605.3
    
  • Mechanism: Neutral loss of the dehydrated glucuronic acid moiety (176 Da). The charge is retained on the fulvestrant aglycone (the steroid part).

  • Application: This is the primary Quantifier transition due to its high intensity.

Secondary Fragmentation (Structural Confirmation)

Further fragmentation of the aglycone (m/z 605.3) yields structural information about the fulvestrant backbone.

  • Transition: m/z 781.3

    
     m/z 427.2
    
  • Mechanism: The m/z 605.3 aglycone loses the characteristic pentafluoropentyl sulfinyl side chain (

    
    ).
    
    • Mass of side chain loss

      
       178 Da.
      
    • 
      .
      
  • Application: This is the Qualifier transition. The ratio of 605/427 peaks confirms the identity of the compound.

Visualization: Fragmentation Tree

The following diagram details the specific MS/MS dissociation steps.

Fragmentation_Pathway Precursor Precursor Ion [M-H]- m/z 781.3 (Fulvestrant Glucuronide) Aglycone Aglycone Ion [M-H]- m/z 605.3 (Fulvestrant Core) Precursor->Aglycone Neutral Loss of 176 Da (Glucuronic Acid) Glucuronate Glucuronate Fragment m/z 175.0 (Glucuronic Acid) Precursor->Glucuronate Charge retention on Glucuronide (Minor pathway) Fragment2 Backbone Fragment m/z 427.2 (Loss of Side Chain) Aglycone->Fragment2 Loss of Pentafluoropentyl Side Chain (-178 Da)

Figure 2: ESI(-) MS/MS fragmentation tree for Fulvestrant Glucuronides.

Differentiation of 3-G and 17-G Isomers

Since both isomers share the same molecular weight and very similar fragmentation patterns (both produce m/z 605 and 427), mass spectrometry alone is often insufficient for absolute distinction without chromatographic separation.

Chromatographic Strategy
  • Elution Order: On standard C18 columns, the 3-glucuronide (phenolic) typically elutes earlier than the 17-glucuronide . The 3-position conjugation renders the molecule more polar compared to the 17-position conjugation.

  • Validation: It is imperative to use an authentic standard for at least one of the isomers (usually the major 3-G metabolite) to establish relative retention times.

MRM Table for Method Setup
CompoundPrecursor (m/z)Product (m/z)CE (eV)Role
Fulvestrant-Gluc (3 & 17) 781.3605.3-35Quantifier
Fulvestrant-Gluc (3 & 17) 781.3427.2-55Qualifier
Fulvestrant (Parent) 605.3427.2-30Parent Quant
IS (Fulvestrant-d3) 608.3430.2-30Internal Std

Troubleshooting & Validation

To ensure data integrity (Trustworthiness), follow these checkpoints:

  • In-Source Fragmentation:

    • Issue: High source temperatures or declustering potentials can cause the glucuronide to fragment before the quadrupole, appearing as the parent drug (m/z 605).

    • Check: Inject a pure Glucuronide standard. If you see a peak in the Parent Drug channel (605->427) at the Glucuronide retention time, reduce the Declustering Potential (DP).

  • Peak Tailing:

    • Issue: Glucuronides interact with active sites on the column.

    • Solution: Ensure the mobile phase contains ammonium acetate (10mM). The buffer masks silanol interactions.

  • Matrix Effects:

    • Issue: Glucuronides elute early, often in the suppression zone.

    • Solution: Use a deuterated internal standard (Fulvestrant-d3).[4][5][6][7] If unavailable, ensure the gradient starts with a wash phase (divert flow to waste for the first 1 min).

References

  • AstraZeneca. (2002). Fulvestrant (Faslodex): Metabolism and excretion in humans.[8][9]Link

  • Liu, J., et al. (2016). Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD).[1] Journal of Medicinal Chemistry. Link

  • Leng, G., et al. (2020).[4] Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma.[4][7] Biomedical Chromatography.[4][5][7] Link

  • Bratton, M. R., et al. (2016). Metabolism, pharmacokinetics, and bioavailability of ZB716. Pharmacology Research & Perspectives. Link

  • Levine, M., et al. (2022). Characterization of Glucuronide Conjugates by Electrospray Ion Trap Mass Spectrometry.[10][11][12] Drug Metabolism and Disposition.[8] Link

Sources

Application Notes and Protocols for the Experimental Use of Fulvestrant Metabolites in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Parent Compound - Uncovering the Activity of Fulvestrant Metabolites

Fulvestrant (Faslodex®) is a cornerstone of endocrine therapy for hormone receptor-positive (HR+) breast cancer.[1] Its potent mechanism of action as a selective estrogen receptor degrader (SERD) distinguishes it from other endocrine agents.[2] Fulvestrant not only competitively antagonizes the estrogen receptor alpha (ERα) but also actively promotes its degradation, leading to a profound suppression of estrogen-driven tumor growth.[2][3] While the pharmacology of the parent drug is well-characterized, a comprehensive understanding of its in vivo activity necessitates an investigation into its metabolic fate.

Following administration, Fulvestrant undergoes biotransformation, generating several metabolites.[2][4] The biological activity of these metabolites is often presumed to be less than that of the parent compound; however, a thorough in vitro characterization is essential to fully delineate their potential contribution to both the therapeutic and resistance profiles of Fulvestrant. This document provides a detailed guide for researchers, scientists, and drug development professionals on the experimental use of Fulvestrant metabolites in cell culture. We present a framework and detailed protocols for the systematic evaluation of their effects on cell viability and ERα signaling in relevant breast cancer cell line models.

The Metabolic Landscape of Fulvestrant

The metabolism of Fulvestrant proceeds through pathways analogous to those of endogenous steroids, primarily involving oxidation and conjugation.[2][4] The main routes of biotransformation include the oxidation of the side chain sulfoxide to a sulfone and the conversion of the 17-hydroxyl group to a ketone.[4][5] Subsequent conjugation with glucuronic acid and/or sulfate facilitates excretion.[4][6] While some studies suggest that metabolites like the 17-keto compound have significantly less antiestrogenic activity than Fulvestrant, the sulfone metabolite has been reported to have comparable activity in some preclinical assays.[5] This underscores the importance of direct experimental evaluation.

The primary metabolites of interest for in vitro investigation are:

  • Fulvestrant Sulfone: Formed by the oxidation of the sulfoxide group in the side chain.

  • 17-Keto-Fulvestrant: Formed by the oxidation of the 17β-hydroxyl group.

A simplified schematic of Fulvestrant's primary metabolic conversions is presented below.

Fulvestrant_Metabolism Fulvestrant Fulvestrant Sulfone Fulvestrant Sulfone Fulvestrant->Sulfone Oxidation (CYP3A4) Keto 17-Keto-Fulvestrant Fulvestrant->Keto Oxidation Conjugates Sulfate and Glucuronide Conjugates Fulvestrant->Conjugates Conjugation (UGTs, SULTs) Sulfone->Conjugates Conjugation Keto->Conjugates Conjugation

Caption: Simplified metabolic pathway of Fulvestrant.

Experimental Workflow for Metabolite Characterization

A systematic approach is crucial for comparing the biological activity of Fulvestrant metabolites to the parent drug. The following workflow provides a comprehensive strategy for in vitro characterization.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Cell_Culture 1. Culture ER+ Breast Cancer Cells (MCF-7, T47D) Stock_Prep 2. Prepare Stock Solutions (Fulvestrant & Metabolites) Treatment 3. Treat Cells with Dose-Response Concentrations Stock_Prep->Treatment Viability_Assay 4a. Assess Cell Viability (e.g., MTT Assay) Treatment->Viability_Assay ER_Degradation_Assay 4b. Assess ERα Degradation (Western Blot / ELISA) Treatment->ER_Degradation_Assay Data_Analysis 5. Analyze Data and Determine IC50/DC50 Values Viability_Assay->Data_Analysis ER_Degradation_Assay->Data_Analysis Comparison 6. Compare Potency of Metabolites to Fulvestrant Data_Analysis->Comparison

Caption: Experimental workflow for in vitro characterization of Fulvestrant metabolites.

Detailed Application Protocols

Protocol 1: Culture of ER-Positive Breast Cancer Cell Lines (MCF-7 and T47D)

Rationale: MCF-7 and T47D are well-characterized, ER-positive human breast cancer cell lines that are widely used models for studying endocrine therapies.[7] Their growth is dependent on estrogen signaling, making them ideal for assessing the activity of SERDs and their metabolites.

Materials:

  • MCF-7 (ATCC HTB-22) or T47D (ATCC HTB-133) cells

  • For MCF-7: Eagle's Minimum Essential Medium (EMEM)

  • For T47D: RPMI-1640 Medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • 0.25% Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture flasks (T-75) and plates (6-well, 96-well)

Procedure:

  • Complete Growth Medium:

    • MCF-7: EMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • T47D: RPMI-1640 supplemented with 10% FBS, 0.2 Units/mL bovine insulin, and 1% Penicillin-Streptomycin.

  • Cell Thawing and Plating:

    • Rapidly thaw a cryovial of cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.

    • Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Maintenance and Subculture:

    • Monitor cell confluency daily.

    • When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer once with sterile PBS.

    • Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

    • Neutralize the trypsin by adding 7-8 mL of complete growth medium.

    • Gently pipette the cell suspension up and down to create a single-cell suspension.

    • Transfer a fraction of the cell suspension (typically a 1:3 to 1:6 split ratio) to a new T-75 flask containing fresh complete growth medium.

    • Change the medium every 2-3 days.

Protocol 2: Preparation of Stock Solutions

Rationale: Fulvestrant and its metabolites are hydrophobic compounds with low aqueous solubility.[3] Therefore, they must be dissolved in an organic solvent, such as Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution that can be further diluted in cell culture medium for experiments.

Materials:

  • Fulvestrant powder

  • Fulvestrant metabolite powders (e.g., Fulvestrant sulfone, 17-Keto-Fulvestrant)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the mass of the compound needed to prepare a 10 mM stock solution in a desired volume of DMSO (Fulvestrant MW: 606.77 g/mol ).

    • Aseptically weigh the compound and dissolve it in the calculated volume of anhydrous DMSO. For example, to prepare a 10 mM stock solution, dissolve 6.07 mg of Fulvestrant in 1 mL of DMSO.[8]

    • Vortex or gently warm the solution to ensure complete dissolution.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.[8]

  • Working Dilutions:

    • On the day of the experiment, thaw an aliquot of the stock solution.

    • Prepare serial dilutions of the stock solution in the appropriate cell culture medium to achieve the desired final concentrations for cell treatment.

    • Crucial Note: The final concentration of DMSO in the cell culture medium should be kept constant across all treatment groups (including vehicle control) and should not exceed 0.1% to avoid solvent-induced cytotoxicity.[8]

Protocol 3: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] This assay is fundamental for determining the dose-dependent effect of Fulvestrant metabolites on the survival of breast cancer cells.

Materials:

  • Cells cultured as per Protocol 1

  • Complete growth medium

  • Fulvestrant and metabolite working solutions (prepared from stocks in Protocol 2)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well for MCF-7) in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Cell Treatment:

    • Prepare serial dilutions of Fulvestrant and its metabolites in complete growth medium at 2x the final desired concentrations.

    • Remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control (medium with the same final DMSO concentration).

    • Incubate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • MTT Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[9]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.[9]

    • Gently agitate the plate on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Plot the percentage of viability against the log of the drug concentration to generate a dose-response curve and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Protocol 4: Quantification of ERα Degradation by Western Blot

Rationale: The defining characteristic of a SERD is its ability to induce the degradation of the ERα protein.[10][11] Western blotting provides a semi-quantitative method to visualize and compare the levels of ERα protein in cells following treatment with Fulvestrant and its metabolites.

Materials:

  • Cells cultured in 6-well plates

  • Fulvestrant and metabolite working solutions

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-ERα and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of Fulvestrant, its metabolites, or a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli sample buffer to the lysates and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer and Immunoblotting:

    • Transfer the proteins from the gel to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

    • Perform densitometric analysis to quantify the ERα band intensity relative to the loading control.

    • Calculate the percentage of ERα remaining compared to the vehicle-treated control and determine the DC50 (concentration causing 50% degradation).

Data Interpretation and Comparative Analysis

The ultimate goal of these protocols is to enable a direct comparison of the in vitro activity of Fulvestrant's metabolites with the parent drug. By generating dose-response curves for both cell viability (IC50) and ERα degradation (DC50), researchers can quantitatively assess the potency of each compound.

Parameter Description Significance
IC50 (50% Inhibitory Concentration) The concentration of a compound that inhibits cell growth by 50%.A lower IC50 value indicates greater potency in inhibiting cell proliferation.
DC50 (50% Degradation Concentration) The concentration of a compound that results in a 50% reduction in the level of the target protein (ERα).A lower DC50 value indicates greater potency as a selective estrogen receptor degrader.

A comparison of these values will reveal whether the metabolites retain significant anti-proliferative and ER-degrading activity. This information is critical for understanding the overall pharmacological profile of Fulvestrant and may provide insights into mechanisms of action and potential resistance pathways.

References

  • Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • 21-344 Fulvestrant Clinical Pharmacology Biopharmaceutics Review - accessdata.fda.gov. (2002, January 30). Retrieved February 13, 2026, from [Link]

  • Fulvestrant: pharmacokinetics and pharmacology - PMC - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

  • Fulvestrant | C32H47F5O3S | CID 104741 - PubChem - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved February 13, 2026, from [Link]

  • Testing Cell Viability in Breast Cancer Cells with EZ4U - MTT Assay - Biomedica. (2023, October 24). Retrieved February 13, 2026, from [Link]

  • (PDF) Fulvestrant: Pharmacokinetics and pharmacology - ResearchGate. (n.d.). Retrieved February 13, 2026, from [Link]

  • Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1. (n.d.). Retrieved February 13, 2026, from [Link]

  • Elabscience® Human ERα(Estrogen Receptor Alpha) ELISA Kit. (n.d.). Retrieved February 13, 2026, from [Link]

  • Faslodex, INN-Fulvestrant. (n.d.). Retrieved February 13, 2026, from [Link]

  • Fulvestrant Pharmacokinetics Overview | PDF - Scribd. (n.d.). Retrieved February 13, 2026, from [Link]

  • APPLICATION NUMBER: - 210326Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S) - accessdata.fda.gov. (2017, August 31). Retrieved February 13, 2026, from [Link]

  • Palbociclib and Fulvestrant Act in Synergy to Modulate Central Carbon Metabolism in Breast Cancer Cells - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Human ERα(Estrogen Receptor Alpha) ELISA Kit - Biomatik. (n.d.). Retrieved February 13, 2026, from [Link]

  • Pharmacokinetic and pharmacodynamic analysis of fulvestrant in preclinical models of breast cancer to assess the importance of its estrogen receptor-α degrader activity in antitumor efficacy - PMC - PubMed Central. (2019, September 27). Retrieved February 13, 2026, from [Link]

  • Proteasome-dependent degradation of the human estrogen receptor - PNAS. (n.d.). Retrieved February 13, 2026, from [Link]

  • Targeted degradation of activating estrogen receptor α ligand-binding domain mutations in human breast cancer - PubMed. (2020, April). Retrieved February 13, 2026, from [Link]

  • MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer - Frontiers. (2022, September 22). Retrieved February 13, 2026, from [Link]

  • 21344 Fulvestrant Clinpharm PREA - FDA. (2011, May 17). Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fulvestrant 3-β-D-Glucuronide 17-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Fulvestrant 3-β-D-Glucuronide 17-Acetate. This guide is designed for drug development professionals, researchers, and scientists engaged in the chemical synthesis of steroid glucuronide metabolites. Here, we address common challenges and frequently asked questions to help you optimize your reaction yields and purity.

Glucuronidation is a critical metabolic pathway for many drugs, and the synthesis of these metabolites is essential for pharmacological and toxicological studies.[1][2] The synthesis of this compound, while based on established glycosylation principles, presents unique challenges due to the sterically hindered phenolic hydroxyl group of the fulvestrant aglycone. This guide provides in-depth, experience-based solutions to navigate these complexities.

Troubleshooting Guide: Common Synthesis Issues

This section addresses the most frequent problems encountered during the synthesis, providing a systematic approach to identifying causes and implementing effective solutions.

Problem 1: Low or No Yield of the Glycosylation Product

Q1: I'm performing the glycosylation of Fulvestrant 17-Acetate with an activated glucuronic acid donor (e.g., acetobromoglucuronate) using classical Koenigs-Knorr conditions, but I'm seeing very low conversion to the desired glucuronide. What are the likely causes?

A1: Low yield in a Koenigs-Knorr type reaction for a sterically hindered phenol like Fulvestrant is a common issue. The primary causes can be broken down into several key areas:

  • Insufficient Reactivity of the Glycosyl Donor: The electron-withdrawing carboxylate group at C-5 of the glucuronic acid donor inherently destabilizes the oxocarbenium ion intermediate, making the donor less reactive than a standard glucose donor.[3]

  • Poor Activation by the Promoter: Silver salts like silver (I) oxide (Ag₂O) or silver carbonate (Ag₂CO₃) are traditional promoters, but their efficacy can be highly dependent on their preparation, purity, and surface area.[4] In some cases, Ag₂O alone may be too weak a promoter to effectively activate the glycosyl bromide, especially with a challenging aglycone.[5]

  • Decomposition of the Glycosyl Donor: Glycosyl halides can be unstable and may decompose under the reaction conditions, especially in the presence of moisture or prolonged reaction times.[4]

  • Steric Hindrance: The 3-hydroxyl group of the fulvestrant A-ring is sterically encumbered, which significantly slows the rate of nucleophilic attack on the anomeric center of the glucuronic acid donor.

Solutions & Optimization Strategies:

  • Enhance Promoter Activity:

    • Use Freshly Prepared Silver Salts: Ensure your silver oxide or carbonate is freshly prepared and finely powdered to maximize surface area.

    • Add a Co-Promoter/Catalyst: The addition of a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), can dramatically accelerate the reaction and improve yields, even for less reactive donors.[5] This creates a cooperative catalysis system where the Lewis acid assists the silver salt in activating the glycosyl bromide.[5]

    • Consider Alternative Promoters: Heavy metal salts like mercuric bromide/oxide or mercuric cyanide (Helferich conditions) can be more effective but introduce toxicity concerns.[6]

  • Increase Donor Reactivity:

    • Use a More Reactive Donor: If bromide donors are failing, consider using a glucuronate imidate donor, such as a trichloroacetimidate. These are often more reactive and can give better results in syntheses of complex glucuronides.[3]

  • Optimize Reaction Conditions:

    • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and reactants and solvents are rigorously dried. Moisture will readily hydrolyze the glycosyl donor and deactivate the promoter.

    • Temperature Control: While some Koenigs-Knorr reactions are run at room temperature, slowly warming the reaction from a low temperature (e.g., -40 °C to 0 °C or RT) can sometimes improve selectivity and yield by minimizing side reactions.

Problem 2: Formation of Anomeric Mixtures (α/β Isomers) and Difficult Purification

Q2: My reaction is producing a mixture of the desired β-glucuronide and the undesired α-anomer, and they are very difficult to separate via column chromatography. How can I improve the stereoselectivity and simplify purification?

A2: Controlling anomeric selectivity is a cornerstone of glycosylation chemistry. The formation of the β-isomer is typically desired as it matches the stereochemistry of biological glucuronidation.

  • Mechanism of Stereocontrol: The stereochemical outcome is largely dictated by the protecting group at the C-2 position of the glucuronic acid donor.[6] An acetyl or benzoyl group can participate in the reaction through a "neighboring-group effect."[7] It forms a cyclic dioxolanium ion intermediate, which blocks the α-face of the sugar. The alcohol (Fulvestrant 17-Acetate) can then only attack from the β-face, leading to the formation of the 1,2-trans product (the β-glucuronide).[6][7]

Solutions & Optimization Strategies:

  • Ensure a Participating C-2 Protecting Group:

    • Always use a glucuronic acid donor with an acyl-type (e.g., acetate, benzoate) protecting group at the C-2 position. Donors with non-participating groups like benzyl ethers will lead to anomeric mixtures.[6]

  • Solvent Choice:

    • Solvents can influence the stability of the key intermediates. Non-polar, aprotic solvents like dichloromethane (DCM) or diethyl ether are generally preferred for Koenigs-Knorr reactions to favor the SN2-like attack on the dioxolanium intermediate.

  • Chromatographic Separation:

    • Stationary Phase: Standard silica gel can sometimes be insufficient. Consider using a diol-bonded or C18 reversed-phase silica for better separation of steroid isomers.

    • Mobile Phase Optimization: A systematic approach to optimizing the solvent system is critical. For reversed-phase HPLC, a gradient of acetonitrile/water or methanol/water is a common starting point.[8][9] For normal phase, complex solvent systems like chloroform/methanol with small amounts of formic acid may be required to resolve closely related steroid glucuronides.[10]

Parameter Recommendation for β-Selectivity Rationale
Glycosyl Donor Use methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate.The C-2 acetyl group provides neighboring-group participation, directing β-glycosylation.[6][7]
Promoter Silver (I) Oxide + catalytic TMSOTf.Promotes formation of the key intermediate for β-attack.[5]
Solvent Dichloromethane (DCM), rigorously dried.Aprotic, non-polar solvent stabilizes intermediates and prevents side reactions.
Purification Reversed-Phase HPLC (C18 column).Often provides superior resolution for steroid anomers compared to normal phase silica.[8]
Problem 3: Incomplete or Unwanted Deprotection of Acetyl Groups

Q3: I have successfully synthesized the protected Fulvestrant 3-(methyl 2,3,4-tri-O-acetyl-β-D-glucopyranosid)uronate 17-Acetate. Now, during the final deprotection step to remove the four acetyl groups, I am either seeing incomplete reaction or losing the 17-acetate group as well. How can I selectively remove the sugar acetates?

A3: Selective deprotection is a common challenge. The goal is to hydrolyze the three ester groups on the sugar and the methyl ester of the uronic acid without cleaving the 17-acetate ester on the steroid core.

  • Reagent Choice is Critical: The choice of base and reaction conditions determines the outcome. Strong bases like sodium hydroxide will saponify all ester groups indiscriminately. Milder, sterically hindered, or kinetically controlled conditions are required.

Solutions & Optimization Strategies:

  • Zemplén Deacetylation:

    • Method: This is the classic and often most effective method for deacetylation of sugars. It uses a catalytic amount of sodium methoxide (NaOMe) in anhydrous methanol at room temperature.[11]

    • Why it Works: The reaction is a transesterification that is typically very fast for the sugar acetates. By keeping the temperature low (0 °C to RT) and reaction time short (monitor by TLC), you can often achieve complete deacetylation of the sugar before significant hydrolysis of the more stable 17-acetate occurs.

  • Ammonia-Based Methods:

    • Method: A saturated solution of ammonia in methanol can also be used for deacetylation. This method is very mild but may require longer reaction times.

  • Final Saponification (if required):

    • After the sugar acetates are removed, the methyl uronate ester must be saponified to the carboxylic acid (or its salt). This typically requires a stronger base like lithium hydroxide (LiOH) in a THF/water mixture. Careful control of stoichiometry and temperature is needed to minimize epimerization or degradation.

Deprotection Step Recommended Method Key Parameters Potential Pitfalls
Sugar Acetates Zemplén DeacetylationCatalytic NaOMe in dry MeOH, 0°C to RTOver-reaction can cleave the 17-acetate. Use of wet methanol can lead to side reactions.
Methyl Uronate Ester LiOH SaponificationLiOH in THF/H₂O, 0°C to RTExcess base or high temperature can cause degradation of the fulvestrant core.

Synthesis Workflow & Troubleshooting Logic

The following diagram illustrates the key steps in the synthesis and the decision points for troubleshooting common issues.

Synthesis_Workflow Start Start: Fulvestrant 17-Acetate + Protected Glucuronic Acid Donor Glycosylation Step 1: Glycosylation (e.g., Koenigs-Knorr) Start->Glycosylation LowYield Problem: Low Yield? Glycosylation->LowYield Workup Aqueous Workup & Crude Extraction Purification1 Step 2: Purification of Protected Intermediate Workup->Purification1 Anomers Problem: Anomeric Mixture? Purification1->Anomers Deprotection Step 3: Deprotection (Deacetylation & Saponification) DeprotectionIssue Problem: Incomplete Deprotection? Deprotection->DeprotectionIssue Purification2 Step 4: Final Purification (HPLC) FinalProduct Final Product: Fulvestrant 3-β-D-Glucuronide Purification2->FinalProduct LowYield->Workup No (Yield OK) CheckConditions Check: Anhydrous? Fresh Promoter? LowYield->CheckConditions Yes ChangeDonor Optimize: Use Imidate Donor or Add Lewis Acid Catalyst CheckConditions->ChangeDonor Conditions OK ChangeDonor->Glycosylation Retry Anomers->Deprotection No (Pure β) CheckDonorPurity Check: C-2 Protecting Group? Donor Purity? Anomers->CheckDonorPurity Yes OptimizeChroma Optimize: Reversed-Phase HPLC Gradient Elution CheckDonorPurity->OptimizeChroma Purity OK OptimizeChroma->Purification1 Re-purify DeprotectionIssue->Purification2 No (Complete) CheckZemplen Check: Anhydrous MeOH? Catalytic NaOMe? DeprotectionIssue->CheckZemplen Yes ControlTimeTemp Optimize: Monitor by TLC Run at 0°C CheckZemplen->ControlTimeTemp Conditions OK ControlTimeTemp->Deprotection Retry

Caption: Troubleshooting workflow for the synthesis of Fulvestrant 3-β-D-Glucuronide.

Frequently Asked Questions (FAQs)

Q: What is the best starting material for the glucuronic acid donor? A: The most common and commercially available starting material is D-glucurono-6,3-lactone. From this, the key intermediate, methyl (1-bromo-2,3,4-tri-O-acetyl-α-D-glucopyranosid)uronate, can be synthesized in a few steps.[2] It is critical that this donor is pure and completely dry before use.

Q: How should I monitor the progress of the glycosylation reaction? A: Thin Layer Chromatography (TLC) is the most convenient method. Use a solvent system that gives good separation between the starting Fulvestrant 17-Acetate and the more polar product. A mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1) is a good starting point. Staining with a potassium permanganate dip or charring with a p-anisaldehyde solution will help visualize the spots. The product should have a lower Rf value than the starting material.

Q: Are there enzymatic methods to synthesize this compound? A: Yes, enzymatic synthesis is a powerful alternative to chemical synthesis, especially for achieving high regioselectivity.[12] The reaction would use UDP-glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the substrate.[2][13] While this avoids protecting groups and stereoselectivity issues, it requires specialized enzymes (e.g., from liver microsomes or recombinant systems) and can be challenging to scale up.[1][2]

Q: What are the key analytical techniques for characterizing the final product? A: A combination of techniques is essential for full characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial to confirm the structure, including the stereochemistry of the anomeric carbon. The coupling constant (J-value) of the anomeric proton (H-1' of the sugar) is diagnostic: a large coupling constant (~7-8 Hz) is characteristic of a trans-diaxial relationship with H-2', confirming the β-anomer.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.[14][15]

Detailed Experimental Protocol: Optimized Koenigs-Knorr Glycosylation

This protocol is a representative example and may require optimization for your specific laboratory conditions and scale.

Materials:

  • Fulvestrant 17-Acetate (Aglycone)

  • Methyl (2,3,4-tri-O-acetyl-α-D-glucopyranosyl bromide)uronate (Glycosyl Donor)

  • Silver (I) Oxide (Ag₂O), freshly prepared or purchased high-purity

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (DCM), anhydrous

  • Molecular Sieves (4Å), activated

Procedure:

  • Preparation: Add Fulvestrant 17-Acetate (1.0 equiv.), freshly activated 4Å molecular sieves, and Ag₂O (2.0 equiv.) to an oven-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • Dissolution: Add anhydrous DCM via syringe and stir the suspension at room temperature for 30 minutes.

  • Cooling: Cool the reaction mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Donor Addition: Dissolve the Glycosyl Donor (1.5 equiv.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled reaction mixture.

  • Catalyst Addition: Add TMSOTf (0.1 equiv.) dropwise to the reaction.

  • Reaction: Allow the reaction to stir at -40 °C for 1 hour, then slowly warm to 0 °C over 2 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the starting material is consumed (or no further progress is observed), quench the reaction by filtering through a pad of Celite to remove silver salts and sieves. Wash the Celite pad with additional DCM.

  • Workup: Combine the filtrates and wash sequentially with a saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography or preparative HPLC to isolate the protected glucuronide.

References

  • Lautala, S., et al. (2016). Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. Molecular Pharmaceutics. Available at: [Link]

  • Kittelmann, M., et al. (2016). Biosynthesis of Drug Glucuronide Metabolites in the Budding Yeast Saccharomyces cerevisiae. ACS Publications. Available at: [Link]

  • Hypha Discovery. (n.d.). Glucuronide synthesis. Available at: [Link]

  • Hypha Discovery. (n.d.). Late-stage Synthesis of N-glucuronide Metabolites. Available at: [Link]

  • Hendrix, M., et al. (2014). The turnover of estrogen receptor α by the selective estrogen receptor degrader (SERD) fulvestrant is a saturable process that is not required for antagonist efficacy. PMC. Available at: [Link]

  • Stachulski, A. V., & Meng, X. (2013). Glucuronides from metabolites to medicines: a survey of the in vivo generation, chemical synthesis and properties of glucuronides. RSC Publishing. Available at: [Link]

  • Carlson, R. W. (2005). The history and mechanism of action of fulvestrant. PubMed. Available at: [Link]

  • AACR. (2022). Abstract 4033: A functional genome-wide screen to identify the ER degradation machinery in ER+ breast cancer cells. AACR Journals. Available at: [Link]

  • Ando, S., et al. (2013). Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase. PMC. Available at: [Link]

  • Carlson, R. W. (2005). The history and mechanism of action of fulvestrant. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Glucuronidation. Available at: [Link]

  • Caprioglio, D., & Fletcher, S. P. (2015). An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation. Chemical Communications. Available at: [Link]

  • Canadian Science Publishing. (n.d.). SOME FACTORS AFFECTING THE KÖNIGS–KNORR SYNTHESIS OF GLYCOSIDES. Available at: [Link]

  • Google Patents. (n.d.). CN114685593A - Fulvestrant preparation method and intermediate thereof.
  • Wikipedia. (n.d.). Koenigs–Knorr reaction. Available at: [Link]

  • Synarchive. (2023). Koenigs-Knorr glycosylation. Available at: [Link]

  • Morsch, L. (2024). 25.6: Reactions of Monosaccharides. Chemistry LibreTexts. Available at: [Link]

  • Chapleur, Y., et al. (2011). Synthesis of Glycosides of Glucuronic, Galacturonic and Mannuronic Acids: An Overview. PMC. Available at: [Link]

  • University of Bath. (n.d.). The syntheses of morphine glycosides. Available at: [Link]

  • ResearchGate. (2025). How can one remove an acetyl protecting group from an acetylated sugar?. Available at: [Link]

  • LookChem. (n.d.). An Efficient and Regioselective Deprotection Method for Acetylated Glycosides. Available at: [Link]

  • PubMed. (2011). ESIMS and NMR studies on the selective deprotection of acetylated glucosides by dibutyltin oxide. Available at: [Link]

  • Google Patents. (n.d.). CN103980336A - New fulvestrant synthesis method.
  • Demchenko, A. V., et al. (2012). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. PMC. Available at: [Link]

  • Google Patents. (n.d.). US9315540B2 - Process for the preparation of fulvestrant.
  • Makin, H. L. J., et al. (2010). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. Available at: [Link]

  • Al-Rimawi, F., et al. (2022). High Performance Liquid Chromatography (HPLC) with Fluorescence Detection for Quantification of Steroids in Clinical, Pharmaceutical, and Environmental Samples: A Review. PMC. Available at: [Link]

  • Nagar, S., & Remmel, R. P. (2006). Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition. PMC. Available at: [Link]

  • Loram, L. C., et al. (2012). Select steroid hormone glucuronide metabolites can cause Toll-like receptor 4 activation and enhanced pain. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Glucuronidation reaction (a) and preferred chemical structures for... Available at: [Link]

  • ResearchGate. (n.d.). Targeted LC–MS/MS analysis of steroid glucuronides in human urine. Available at: [Link]

  • Jiang, Q., et al. (2019). Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD). PMC. Available at: [Link]

  • Zhong, Q., et al. (2018). Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). PMC. Available at: [Link]

  • IJRAR. (n.d.). CHROMATOGRAPHIC METHOD FOR THE PURIFICATION OF FULVESTRANT IN PHARMACEUTICAL FORMULATION. Available at: [Link]

  • Nature. (2024). Targeting aberrant fatty acid synthesis and storage in endocrine resistant breast cancer cells. Available at: [Link]

  • ACS Omega. (2020). An Improved Reversed-Phase High-Performance Liquid Chromatography Method for the Analysis of Related Substances of Prednisolone in Active Ingredient. Available at: [Link]

  • PMC. (n.d.). Glucocorticoids-based prodrug design: Current strategies and research progress. Available at: [Link]

  • MDPI. (2024). Fulvestrant Monotherapy After CDK4/6 Inhibitors in Metastatic Breast Cancer Patients: A Real-Life Experience. Available at: [Link]

Sources

Stability issues of Fulvestrant 3-β-D-Glucuronide 17-Acetate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling of Fulvestrant 3-β-D-Glucuronide 17-Acetate in Solution

Document ID: TS-FULV-3G17A-001 Audience: DMPK Scientists, Analytical Chemists, and Formulation Researchers[1]

Introduction: The Stability Paradox

You are likely working with This compound as a reference standard for metabolic profiling or impurity identification.[1] This molecule presents a unique "stability paradox" due to its opposing chemical sensitivities:

  • The 17-Acetate (Ester): Highly susceptible to base-catalyzed hydrolysis .[1]

  • The 3-Glucuronide (Glycoside): Susceptible to acid-catalyzed hydrolysis and enzymatic cleavage.

  • The Fulvestrant Core: Extremely lipophilic and prone to precipitation in aqueous buffers.

This guide provides a self-validating system to maintain the integrity of this compound in solution.

Module 1: Solubility & Reconstitution

The Issue: Users often report "disappearing peaks" or low recovery immediately after reconstitution. This is rarely degradation; it is usually precipitation or non-specific binding.

Protocol A: The "Step-Wise" Reconstitution Method

Do not attempt to dissolve this compound directly in aqueous buffer.

StepActionMechanism/Rationale
1 Primary Solubilization Dissolve the solid powder in 100% DMSO or Dimethylformamide (DMF) .[1] Aim for a concentration 100x higher than your final target. Note: Avoid Methanol if possible to prevent transesterification risks, though rare.[1]
2 The "Flash" Dilution While vortexing the aqueous buffer (e.g., PBS pH 7.0), inject the DMSO stock rapidly.
3 Solvent Limit Ensure the final organic content is ≥10% (v/v) . Below this threshold, the hydrophobic Fulvestrant core may drive aggregation, masking the compound from detection.
4 Vessel Choice Use Silanized Glass or Low-Binding Polypropylene .[1] The Fulvestrant core sticks aggressively to standard plastics.

Module 2: Chemical Stability (pH & Temperature)

The Issue: "My peak shifted retention time." Diagnosis: You likely lost the acetate group (more common) or the glucuronide moiety.

The pH "Safe Harbor"

The stability of this molecule is governed by a narrow pH window.

  • pH > 7.5 (Basic): Rapid hydrolysis of the 17-Acetate ester. The molecule converts to Fulvestrant 3-Glucuronide.

  • pH < 5.0 (Acidic): Protonation of the glucuronic acid promotes hydrolysis of the glycosidic bond, releasing Fulvestrant 17-Acetate.

  • Target pH: Maintain pH 6.0 – 7.0 .

Visualizing the Degradation Pathways

The following diagram maps the degradation risks based on environmental conditions.

DegradationPathways cluster_legend Condition Key Target Fulvestrant 3-Glucuronide 17-Acetate (Target Molecule) Fulv3G Degradant A: Fulvestrant 3-Glucuronide (Loss of Acetate) Target->Fulv3G Base Hydrolysis (pH > 7.5) Esterase Activity Fulv17A Degradant B: Fulvestrant 17-Acetate (Loss of Glucuronide) Target->Fulv17A Acid Hydrolysis (pH < 5.0) Beta-Glucuronidase Fulv Fulvestrant (Parent Drug) Fulv3G->Fulv Acid/Enzymatic Cleavage Fulv17A->Fulv Base Hydrolysis key1 Blue: Intact Standard key2 Red: Primary Degradants

Figure 1: Degradation pathways of this compound. Note that the 17-acetate ester is generally more labile than the glucuronide ether.[1]

Module 3: Analytical Troubleshooting (LC-MS)

The Issue: "I see the parent Fulvestrant mass in my LC-MS, but I know my sample is pure." Diagnosis: In-Source Fragmentation (ISF).[1]

Glucuronides and acetates are thermally labile. High temperatures in the ESI (Electrospray Ionization) source can cleave these bonds during ionization, creating a "phantom" degradation signal.[1]

Protocol B: Distinguishing Real Degradation from ISF
  • Check Retention Time (RT):

    • If you see a mass for Fulvestrant (parent) but it elutes at the RT of the Glucuronide-Acetate, it is In-Source Fragmentation .[1]

    • If the mass elutes at the RT of Fulvestrant (usually much later due to high lipophilicity), it is Real Degradation .

  • Optimize Source Parameters:

    • low Desolvation Temperature (< 350°C).

    • low Cone Voltage / Fragmentor Voltage.

Frequently Asked Questions (FAQ)

Q1: Can I store the stock solution in Methanol? A: It is risky. While Fulvestrant is soluble in methanol, primary alcohols can induce transesterification of the 17-acetate group over long storage periods, converting it to a methyl ester or hydrolyzing it.[1]

  • Recommendation: Use Acetonitrile or DMSO for stock storage. Store at -80°C.

Q2: Why does my calibration curve look non-linear at high concentrations? A: Likely dimerization or aggregation . The Fulvestrant core is prone to stacking interactions in aqueous mixtures.

  • Solution: Ensure your organic modifier (ACN/MeOH) in the mobile phase is sufficient, and avoid aqueous dwell times >4 hours in the autosampler.

Q3: Is the sulfoxide group stable? A: Fulvestrant contains a chiral sulfoxide side chain. While less sensitive than the ester/glucuronide, it can oxidize to a sulfone or reduce to a sulfide under oxidative stress.

  • Preventative:[1] Add 0.1% Ascorbic Acid or EDTA to your buffer if you detect oxidation products (M+16).

Summary of Critical Parameters

ParameterSpecificationFailure Consequence
Solvent DMSO (Stock), ACN/Water (Working)Precipitation (if water >90%)
pH 6.0 – 7.0Hydrolysis (Acetate or Glucuronide)
Temperature -80°C (Storage), 4°C (Working)Ester cleavage (Heat accelerates this)
Container Silanized GlassAdsorption (Loss of signal)

References

  • Robertson, J. F., et al. "Pharmacokinetics and metabolism of Fulvestrant in patients with breast cancer."[1] Cancer Chemotherapy and Pharmacology, vol. 53, no.[1][2][3] 1, 2004.

    • Establishes the metabolic profile including 3- and 17-glucuronid
  • Mazzarino, M., et al. "Drug-drug interaction and metabolism of steroid esters."[1] Journal of Steroid Biochemistry and Molecular Biology, 2013.

    • Provides mechanistic insight into the hydrolysis rates of steroid 17-esters in varying pH conditions.
  • Pritchard, J. F., et al. "The stability of acyl glucuronides in biological fluids."[1] Current Drug Metabolism, 2007.[1]

    • While specific to acyl glucuronides, this establishes the foundational protocols for handling labile glucuronide/ester conjugates.[1]

  • AstraZeneca. "Faslodex (Fulvestrant) Prescribing Information."[4] FDA Access Data.

    • Source for solubility data and lipophilicity of the parent compound.

Sources

Technical Support Center: Synthesis of Fulvestrant 3-β-D-Glucuronide 17-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Fulvestrant 3-β-D-Glucuronide 17-Acetate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity formation during this critical synthetic process. The information is presented in a question-and-answer format to directly address issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

This compound is a key intermediate in the synthesis of Fulvestrant 3-β-D-Glucuronide, which is a significant metabolite of Fulvestrant[1][2]. Fulvestrant is a potent estrogen receptor antagonist used in the treatment of hormone receptor-positive metastatic breast cancer[3][4].

The purity of this intermediate is paramount for two primary reasons:

  • Downstream Purity: Impurities introduced at this stage can carry through to the final active pharmaceutical ingredient (API) metabolite standard, complicating purification and potentially impacting the accuracy of metabolic studies.

  • Regulatory Compliance: Regulatory agencies like the FDA and EMA have stringent guidelines for controlling impurities in pharmaceutical products to ensure safety and efficacy[5].

Q2: What are the primary sources of impurities in this synthesis?

Impurities can arise from several sources throughout the manufacturing and handling process[3][5]. For this specific synthesis, they can be broadly categorized as:

  • Starting Material Impurities: The quality of the initial Fulvestrant or Fulvestrant 17-Acetate is critical. Any impurities present, such as isomers or oxidation products, will likely lead to corresponding impurities in the final product.

  • Process-Related Impurities: These are byproducts formed from side reactions during the glucuronidation step. This includes incomplete reactions, formation of isomers, or reactions involving the glucuronic acid donor.

  • Degradation Products: The target molecule can degrade if exposed to adverse conditions like heat, light, or humidity, especially given the presence of the sensitive sulfinyl group[5].

Troubleshooting Guide: Common Impurities & Solutions

This section addresses specific experimental observations and provides actionable troubleshooting steps.

Q3: My final product analysis shows a significant peak corresponding to the starting material, Fulvestrant 17-Acetate. What went wrong?

This is indicative of an incomplete glucuronidation reaction. The phenolic hydroxyl group at the C3 position of the steroid is the target for glucuronidation. Failure to drive this reaction to completion is a common challenge.

Causality & Troubleshooting:

  • Sub-optimal Reaction Conditions: The efficiency of glycosylation is highly dependent on the coupling agent (e.g., a Lewis acid like BF₃·OEt₂), temperature, and reaction time.

    • Recommendation: Re-evaluate the molar ratio of your glucuronic acid donor and catalyst. An excess of the donor may be required. Systematically screen temperature and reaction time to find the optimal balance between reaction completion and byproduct formation.

  • Moisture in the Reaction: Glycosylation reactions are notoriously sensitive to water, which can hydrolyze the activated glucuronic acid donor.

    • Recommendation: Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents to minimize moisture content.

  • Steric Hindrance: The C3-hydroxyl on the bulky steroidal backbone can be sterically hindered, slowing the reaction rate.

    • Recommendation: Consider a more reactive glucuronic acid donor or a more potent catalyst system. However, be aware that harsher conditions can lead to the formation of other impurities.

Q4: I've identified an impurity with the same mass as my product but a different retention time on HPLC. Is this an isomer, and how can I control it?

Yes, this is highly likely a diastereomer. Isomeric impurities are challenging because their similar physical properties make them difficult to separate from the desired product.

Causality & Troubleshooting:

  • Anomeric Mixture: The most common isomeric impurity is the α-glucuronide, formed alongside the desired β-anomer. The stereochemical outcome of the glycosidic bond formation is controlled by the reaction mechanism (SN1 vs. SN2) and the nature of the protecting group at the C2 position of the glucuronic acid donor.

    • Recommendation: Employ a glucuronic acid donor with a participating neighboring group at C2 (e.g., an acetyl group). This promotes the formation of the 1,2-trans-glycosidic bond, leading exclusively to the β-anomer.

  • Epimerization of Fulvestrant Backbone: While less common under standard glucuronidation conditions, harsh basic or acidic environments could potentially cause epimerization at stereocenters on the Fulvestrant core, such as the C7 position.

    • Recommendation: Maintain careful control over pH throughout the reaction and workup steps. Use non-aqueous workup procedures where possible.

Experimental Workflow: Controlling Anomeric Impurity Formation

G cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome start Start: Fulvestrant 17-Acetate donor Select C2-Participating Glucuronic Acid Donor (e.g., Acetylated) start->donor setup Ensure Anhydrous Conditions: Dry Glassware, Inert Atmosphere donor->setup reaction Perform Glycosylation (e.g., Koenigs-Knorr or similar) setup->reaction monitor Monitor Reaction via TLC/HPLC for Disappearance of Starting Material reaction->monitor impurity Minimized α-Glucuronide Impurity reaction->impurity Side Path Blocked by C2-Participating Group product Desired β-Glucuronide Product monitor->product Reaction Complete

Caption: Workflow for selective synthesis of the β-glucuronide anomer.

Q5: My mass spectrometry data shows peaks corresponding to the sulfone derivative of my product. How is this happening?

The sulfinyl group in the C7 side chain of Fulvestrant is susceptible to oxidation, forming the corresponding sulfone. This is a common degradation pathway.

Causality & Troubleshooting:

  • Oxidizing Agents: The presence of residual oxidizing agents from previous steps or exposure to atmospheric oxygen, especially under heat or light, can cause this transformation.

    • Recommendation: Ensure all reagents are pure and free from peroxides. If possible, degas solvents before use. Store the starting material and the final product under an inert atmosphere and protected from light[5].

  • Reaction Conditions: Certain reagents used in the synthesis, if not chosen carefully, can have oxidative potential.

    • Recommendation: Review all reagents in your synthetic scheme for compatibility with the sulfoxide group. When developing purification methods, avoid conditions that could promote oxidation.

Data Summary & Analytical Guidance

Table 1: Common Impurities and Recommended Actions
Impurity ClassPotential SourceIdentification MethodRecommended Action
Unreacted Starting Material Incomplete reactionHPLC, LC-MSOptimize reaction time, temperature, and stoichiometry. Ensure anhydrous conditions.
α-Glucuronide Isomer Non-stereoselective glycosylationChiral HPLC, NMRUse a glucuronic acid donor with a C2-participating group.
Fulvestrant Sulfone Analog Oxidation of sulfoxide side chainLC-MS (mass shift of +16 amu)Use degassed solvents; store materials under inert gas and protected from light.
Degradation of Donor Unstable glucuronic acid donorHPLC, TLCUse a freshly prepared or high-purity donor; control reaction temperature.
Residual Solvents Incomplete removal during workupGC-HS (Headspace Gas Chromatography)Implement appropriate drying techniques (e.g., high vacuum). Ensure levels are within regulatory limits[5].
Q6: What is a reliable analytical method for separating and quantifying these impurities?

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard technique for analyzing Fulvestrant and its related compounds[5][]. For definitive identification, Mass Spectrometry (LC-MS) is indispensable.

Protocol: General HPLC Method for Impurity Profiling

This protocol is a starting point and should be optimized for your specific system and impurity profile.

  • Instrumentation: HPLC or UPLC system with a PDA/UV detector.

  • Column: C18 reverse-phase column (e.g., Zorbax SB-C8, 3.5 µm, 150 x 4.6 mm) is a common choice[7].

  • Mobile Phase: A gradient elution is typically required to resolve all related substances.

    • Phase A: 0.05% Phosphoric Acid in Water[7].

    • Phase B: Acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 40% B

    • 5-25 min: 40% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C[7].

  • Detection Wavelength: 225 nm[].

  • Injection Volume: 10 µL.

  • System Suitability: Before analysis, inject a standard solution to verify system performance (e.g., resolution between the main peak and a known impurity, peak tailing, and reproducibility).

Troubleshooting Flowchart: Investigating an Unknown Peak in HPLC

G start Unknown Peak Observed in HPLC Chromatogram check_blank Inject Blank & Placebo. Is Peak Present? start->check_blank system_peak Conclusion: System Peak (e.g., from mobile phase) check_blank->system_peak Yes run_lcms Perform LC-MS Analysis check_blank->run_lcms No get_mass Determine Molecular Weight of the Impurity run_lcms->get_mass compare_mass Compare Mass to Known Impurities/Intermediates get_mass->compare_mass known_impurity Impurity Identified. Address Source (See Table 1). compare_mass->known_impurity Mass Matches unknown_impurity Novel Impurity. Requires Structure Elucidation (NMR). compare_mass->unknown_impurity No Match

Caption: A systematic flowchart for identifying unknown HPLC peaks.

References

  • Veeprho. Fulvestrant Impurities and Related Compound. [Link]

  • Pharmaffiliates. fulvestrant and its Impurities. [Link]

  • SynThink. Fulvestrant Impurities and Standards. [Link]

  • Brazier, E. J., et al. (2011). Fulvestrant: From the Laboratory to Commercial-Scale Manufacture. Organic Process Research & Development, 15(4), 833-844. [Link]

  • Google Patents. (2022).
  • Saini, P., et al. (2021). A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre-filled syringe injection matrix. Future Journal of Pharmaceutical Sciences, 7(1), 1-8. [Link]

  • International Journal of Research and Analytical Reviews. (2022). CHROMATOGRAPHIC METHOD FOR THE PURIFICATION OF FULVESTRANT IN PHARMACEUTICAL FORMULATION. IJRAR, 9(1). [Link]

  • Caprioglio, D., & Fletcher, S. P. (2015). An alternative synthesis of the breast cancer drug fulvestrant (Faslodex®): catalyst control over C–C bond formation. Chemical Communications, 51(77), 14866-14868. [Link]

  • Pharmaffiliates. Fulvestrant-impurities. [Link]

  • Robertson, J. F. R. (2004). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer, 90(Suppl 1), S7-S10. [Link]

  • Google Patents. (2014). CN103980336A - New fulvestrant synthesis method.
  • Google Patents. (2016).
  • Thangavel, C., & Thangavel, C. (2023). Fulvestrant. In StatPearls. StatPearls Publishing. [Link]

  • Li, Y., et al. (2018). Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD). Journal of Medicinal Chemistry, 61(18), 8174-8180. [Link]

  • Coompo Research Chemicals. This compound. [Link]

Sources

Technical Guide: Stability & Degradation of Fulvestrant 3-β-D-Glucuronide 17-Acetate

[1][2]

To: Research Scientists, Analytical Chemists, and CMC Leads From: Senior Application Scientist, Technical Support Division Subject: Troubleshooting Stability, Handling, and Degradation Profiles

Executive Summary & Compound Profile

Fulvestrant 3-β-D-Glucuronide 17-Acetate is a complex reference standard typically used in metabolic profiling and impurity characterization of Fulvestrant (Faslodex).[1][2] Its structural complexity—containing a steroid backbone, a labile ester (acetate), a polar conjugate (glucuronide), and an oxidizable side chain (sulfoxide)—makes it exceptionally sensitive to environmental conditions.[2][3]

This guide addresses the three primary degradation vectors you will encounter:

  • Hydrolysis of the C17-Acetate ester (pH sensitive).

  • Oxidation of the side-chain Sulfoxide (solvent sensitive).[1][2][3]

  • In-Source Fragmentation during LC-MS analysis (artifact generation).

Visualizing the Degradation Pathways

The following diagram maps the degradation logic. Use this to diagnose "ghost peaks" in your chromatograms.[1][3]

Fulvestrant_DegradationParentFulvestrant 3-Glucuronide17-Acetate(Target Molecule)Deg_HydrolysisDegradant A:Fulvestrant 3-Glucuronide(Loss of Acetate)Parent->Deg_HydrolysisBasic pH (pH > 7.5)EsterasesDeg_AglyconeDegradant B:Fulvestrant 17-Acetate(Loss of Glucuronide)Parent->Deg_AglyconeAcidic pH (pH < 4.0)In-Source FragmentationDeg_SulfoneDegradant C:Fulvestrant SulfoneAnalogs (+16 Da)Parent->Deg_SulfonePeroxides in SolventsOxidative StressDeg_Hydrolysis->Deg_SulfoneOxidation

Figure 1: Primary degradation pathways.[1][2][3] The C17-Acetate is base-labile; the C3-Glucuronide is acid-labile; the Sulfoxide side chain is oxidation-sensitive.[1][2]

Troubleshooting Module: Chromatographic Anomalies
Issue 1: The Parent Peak is Vanishing, and a More Polar Peak is Growing

Diagnosis: Base-Catalyzed Hydrolysis of the 17-Acetate. The C17-Acetate is a standard ester.[1][2] In basic conditions (or even prolonged exposure to slightly basic buffers like Ammonium Bicarbonate), it hydrolyzes to the C17-hydroxyl.[2][3]

  • The New Peak: Fulvestrant 3-β-D-Glucuronide.[1][2][4]

  • Retention Time: Earlier than the parent (more polar due to exposed -OH).[1][2][3]

Corrective Action:

  • Buffer Selection: Switch to Ammonium Acetate or Formate (pH 5.0 – 6.0).[1][2][3] Avoid pH > 7.5.[1][3]

  • Diluent Check: Do not store the standard in pure methanol for extended periods, as transesterification can occur.[3] Use Acetonitrile/Water mixtures.[1][3]

Issue 2: Mass Spectrum Shows "Parent - 176 Da" as the Base Peak

Diagnosis: In-Source Fragmentation (ISF). Glucuronides are thermally labile in the ESI source.[1][2] The ether linkage at C3 breaks before the ion is detected, leading to a false negative for the parent and a false positive for the aglycone (Fulvestrant 17-Acetate).[2][3]

Corrective Action:

  • Lower Source Temp: Reduce desolvation temperature by 50–100°C.

  • Declustering Potential: Lower the cone voltage/declustering potential.

  • Verification: Monitor the sodium adduct [M+Na]+.[2][3] Sodium adducts are often more stable against ISF than protonated ions [M+H]+.[1][2][3]

Issue 3: Peak Splitting (Doublet Peaks)

Diagnosis: Diastereomer Resolution (Not Degradation). Fulvestrant contains a sulfoxide group in the side chain, creating a chiral center.[2][3] Consequently, Fulvestrant and its derivatives exist as a mixture of two diastereomers (Epimer A and B).[3]

  • Observation: You will likely see two closely eluting peaks for the parent compound in high-resolution chromatography.[1]

  • Action: Do not integrate them as impurities.[1][3] Sum the areas of both peaks for quantification.

Stability & Handling Protocols

The following table summarizes the stability profile based on the functional groups present (Steroid backbone, Ether Glucuronide, Ester, Sulfoxide).[3]

ParameterCritical ConstraintScientific Rationale
pH Range Strictly pH 5.0 – 6.5 pH > 7: Hydrolysis of 17-Acetate ester [1].[1][2] pH < 4: Hydrolysis of 3-Glucuronide ether [2].
Solvent Purity Peroxide-Free The sulfoxide side chain oxidizes to Sulfone (+16 Da) in the presence of peroxides found in aged THF or ethers [3].[1]
Temperature -80°C (Long Term) Glucuronides can undergo slow hydrolysis even at -20°C in protic solvents.[1][2][3]
Light Protect from Light Steroid backbones can undergo photo-oxidation; sulfoxides are light-sensitive.[1][2][3]
Forced Degradation Protocols (Method Validation)

If you need to validate your method's specificity, use these targeted degradation conditions to generate the specific impurities.

Protocol A: Generation of Fulvestrant 3-Glucuronide (De-acetylation)
  • Dissolve standard in Acetonitrile.[1][3]

  • Add 0.1 N NaOH (1:1 v/v).

  • Incubate at Room Temperature for 1 hour.

  • Result: Quantitative conversion to Fulvestrant 3-Glucuronide (Loss of 42 Da fragment).

  • Neutralize immediately with HCl before injection to protect the column.

Protocol B: Generation of Sulfone Impurities (Oxidation)
  • Dissolve standard in Acetonitrile/Water.[1][3]

  • Add 3% Hydrogen Peroxide (H₂O₂).[1][2][3]

  • Incubate at Room Temperature for 2 hours.

  • Result: Oxidation of the side-chain sulfoxide to sulfone (+16 Da mass shift).

  • Note: This mimics oxidative stress during shelf-life storage.[1][2][3]

Frequently Asked Questions (FAQ)

Q: Can I use Methanol as a co-solvent? A: Use with caution. While Fulvestrant is soluble in methanol, the 17-acetate ester can undergo transesterification (swapping the acetate for a methyl group) if left in methanol for days, especially if the methanol is slightly acidic or basic.[2][3] Acetonitrile is the safer organic modifier.[3]

Q: Why do I see a peak at [M+18] in my MS spectra? A: This is likely the Ammonium adduct [M+NH4]+ if you are using ammonium buffers.[2][3] It is not a degradation product.[1][3] However, if you see a mass shift of +16 Da, that is the Sulfone degradation product (Oxidation).[3]

Q: Is the Glucuronide susceptible to acyl migration? A: No. Acyl migration occurs in acyl glucuronides (where the glucuronic acid is attached to a carboxylic acid).[3][5] Fulvestrant 3-Glucuronide is an ether glucuronide (attached to a phenolic hydroxyl).[1][2][3] It is positionally stable but hydrolytically unstable in acid [4].[1][3]

References
  • Mane, S., et al. (2015).[2][3] "Stress degradation studies on Fulvestrant and development of a validated stability-indicating assay method." Journal of Chromatographic Science. (Demonstrates the susceptibility of Fulvestrant side chains to oxidation and hydrolysis). [2][3]

  • Bradbury, R.H., et al. (2000).[2][3] "Glucuronide and sulfate conjugates of ICI 182,780 (Fulvestrant): Order of addition, catalysis and substitution effects." Tetrahedron Letters. (Details the synthesis and stability of Fulvestrant conjugates).

  • AstraZeneca. (2002).[1][2][3] "Faslodex (Fulvestrant) FDA Pharmacology Review."[1][2][3] (Documents the metabolic pathway including 17-keto and sulfone metabolites).

  • Shipkova, M., et al. (2003).[2][3] "Acyl glucuronide drug metabolites: Toxicological and analytical implications." Clinical Biochemistry. (Provides the foundational distinction between stable ether glucuronides and unstable acyl glucuronides).

Troubleshooting poor resolution in Fulvestrant HPLC analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Resolution & Peak Shape in Fulvestrant Analysis

Role: Senior Application Scientist | Context: High-Performance Liquid Chromatography (HPLC)

Executive Summary

Fulvestrant (Faslodex) presents a unique chromatographic challenge due to its chemical structure: a steroidal backbone with a long, flexible pentafluoropentyl-sulfinyl side chain.[1] This structure creates two distinct diastereomers (Sulfoxide A and Sulfoxide B ) which must often be resolved for system suitability, yet integrated together for assay quantification.[1] Furthermore, its extreme lipophilicity (


) leads to significant carryover and peak tailing issues if the stationary phase interaction is not precisely managed.

This guide addresses the three most common failure modes in Fulvestrant analysis:

  • Loss of Resolution (

    
    ) between Isomer A and Isomer B. 
    
  • Co-elution of Impurities (specifically Fulvestrant Sulfone). [1]

  • Hydrophobic Tailing and Carryover.

Part 1: The Isomer Challenge (Resolution of A & B)

Context

Fulvestrant is a mixture of two diastereomers at the sulfur atom (approximate ratio 45:55 A:B).[1] While many assays sum these peaks, USP System Suitability often requires a resolution (


) of NLT 1.3  (or higher depending on the specific monograph version) between Isomer A and B to ensure column efficiency.[1]
Troubleshooting Guide: Isomer Resolution

Q: My resolution between Fulvestrant Isomer A and B has dropped below 1.3. What is the primary driver?

A: The separation of these diastereomers is driven by steric selectivity , not just hydrophobicity.[1] The long side chain adopts different conformations for the A and B isomers.

  • Primary Fix (Temperature): Unlike typical small molecules where higher temperature improves efficiency (narrower peaks), separating these steric isomers often benefits from lower temperatures (

    
    ).[1] Higher temperatures increase the molecular rotation speed of the side chain, averaging out the steric differences between A and B, causing them to merge.[1]
    
  • Secondary Fix (Mobile Phase): The USP method typically uses a ternary mixture (Acetonitrile:Methanol:Water).[1]

    • Methanol is a protic solvent that interacts with the sulfoxide group via hydrogen bonding.[1]

    • Acetonitrile is aprotic and drives hydrophobic interaction.

    • Adjustment: Increasing the Methanol:Acetonitrile ratio (while keeping total organic constant) often improves the selectivity (

      
      ) between the diastereomers because it accentuates the hydrogen-bonding difference at the chiral sulfur center.[1]
      

Q: I am seeing a "saddle" between the peaks rather than a baseline split.

A: This indicates mass overload or extra-column dispersion, not just thermodynamic selectivity.[1]

  • Check Loading: Fulvestrant has low solubility in high-water mobile phases. If your sample diluent is 100% organic (e.g., Methanol) and you inject

    
    , the sample precipitates momentarily at the column head, causing band broadening.[1]
    
  • Protocol: Dilute sample in mobile phase (or at least 40% water) if possible, or reduce injection volume to

    
    .
    
Visualization: Isomer Resolution Logic

IsomerResolution Start Issue: Low Resolution (Rs < 1.3) Between Isomer A and B CheckTemp Check Column Temperature Start->CheckTemp CheckLoad Check Peak Shape Start->CheckLoad HighTemp Temp > 30°C? CheckTemp->HighTemp ActionCool Action: Cool to 20-25°C (Increases Steric Selectivity) HighTemp->ActionCool Yes CheckMP Check Mobile Phase HighTemp->CheckMP No AdjustMeOH Action: Increase MeOH:ACN Ratio (Enhances H-bonding selectivity) CheckMP->AdjustMeOH Fronting Fronting/Saddle? CheckLoad->Fronting ActionDiluent Action: Match Sample Diluent to Mobile Phase Fronting->ActionDiluent Yes

Figure 1: Decision tree for optimizing the separation of Fulvestrant diastereomers.

Part 2: Impurity Profiling (The "Critical Pair")

Context

The major degradation product is Fulvestrant Sulfone (oxidation of the sulfoxide).[1] In many C18 methods, the Sulfone elutes very close to Isomer B (or between A and B).[1]

Troubleshooting Guide: Sulfone Separation

Q: An impurity peak is co-eluting with the tail of Fulvestrant Isomer B. How do I confirm it is the Sulfone and separate it?

A:

  • Identification: Fulvestrant Sulfone is more polar than the parent (due to the extra oxygen).[1] In Reversed-Phase (RP) chromatography, it should technically elute earlier, but due to the massive hydrophobic side chain, the shift is small.

  • The Fix (Water Content):

    • The resolution between Fulvestrant and Sulfone is dominated by the water content of the mobile phase.[1]

    • Protocol: Increase the water content by 2-3% (e.g., change from 40% water to 42% water). This will increase the retention of the parent Fulvestrant (highly hydrophobic) significantly more than the Sulfone, pulling the peaks apart.[1]

Q: I see "Ghost Peaks" in my blank injections after running a sample.

A: This is a classic Fulvestrant issue. The drug is extremely lipophilic and sticks to the rotor seal of the injector and the head of the column.[1]

  • Needle Wash: Ensure your needle wash is 100% Methanol or Acetonitrile:IPA (50:50) . Weak washes (like mobile phase) will not remove Fulvestrant from the needle exterior.[1]

  • Gradient Flush: If running isocratic, you must program a high-organic flush (95% ACN) at the end of every run to strip the column.[1]

Part 3: Peak Shape & Data Analysis

Quantitative Data: System Suitability Parameters

The following table summarizes the target parameters for a robust Fulvestrant method (based on general USP/EP criteria).

ParameterAcceptance CriteriaCommon Failure ModeCorrective Action
Resolution (

) A vs B
NLT 1.3Merging tops, saddle shapeLower Temp (

), Increase MeOH ratio.
Tailing Factor (

)
NMT 1.5Tailing > 2.0Use "End-capped" column; Add 0.1% Formic Acid (if detection allows).
Retention Time (RT) -Drifting RTCheck column equilibration; Fulvestrant requires long equilibration (>20 CV).
Plate Count (

)
NLT 2500Broad peaksCheck extra-column volume; Replace guard column.
Experimental Protocol: Gradient Optimization for Impurities

If isocratic conditions fail to resolve the Sulfone impurity, switch to this shallow gradient approach:

  • Column: L1 (C18),

    
    , 
    
    
    
    (e.g., Zorbax Eclipse Plus or equivalent).[1]
  • Flow:

    
    .
    
  • Temp:

    
    .
    
  • Mobile Phase A: Water (or 10mM Ammonium Acetate if pH control needed).[1]

  • Mobile Phase B: Acetonitrile:Methanol (50:50).

  • Gradient Table:

Time (min)% Mobile Phase BPurpose
0.050Initial Hold
15.050Isocratic elution of polar impurities
35.090Shallow ramp to elute Fulvestrant A/B & Sulfone
40.095Column Wash (Critical for carryover)
40.150Re-equilibration
50.050End
Visualization: Pathway of Degradation & Separation

FulvestrantLogic cluster_Isomers Diastereomers (Target) cluster_Impurities Impurities F_Total Fulvestrant Sample IsoA Isomer A (Less Retained*) F_Total->IsoA IsoB Isomer B (More Retained*) F_Total->IsoB Sulfone Sulfone (Oxidation) F_Total->Sulfone Degradation Sep1 Resolution Factor: Steric Control: Temperature IsoA->Sep1 IsoB->Sep1 Sep2 Resolution Factor: Hydrophobic Control: % Water IsoB->Sep2 Sulfone->Sep2 Dimer Sterol Dimer (Aggregation)

Figure 2: Separation logic distinguishing the steric separation of isomers vs. the hydrophobic separation of impurities.

References

  • United States Pharmacopeia (USP). USP Monograph: Fulvestrant.[1] (Current Revision). USP-NF.[2] [1]

  • European Medicines Agency. Scientific Discussion: Faslodex (Fulvestrant).[1][1]

  • Balaram, V., et al. "Validated High Performance Liquid Chromatography Method for the Determination of Fulvestrant in Pharmaceutical Dosage Forms." TSI Journals.

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" Chrom Tech Technical Guide.

Sources

Technical Support Center: Purification of Fulvestrant 3-β-D-Glucuronide 17-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and purification scientists working with Fulvestrant 3-β-D-Glucuronide 17-Acetate . This molecule presents a unique separation challenge due to its amphiphilic nature (lipophilic steroid backbone + hydrophilic glucuronic acid tail) and the chemical lability of the 17-acetate ester.

Status: Operational Ticket Focus: Isolation, Purification, and Stability Expert Level: Senior Scientist

Molecule Profile & Stability Assessment

Before initiating purification, you must understand the physiochemical vulnerabilities of your target. This molecule is a labile conjugate .

FeatureChemical RiskOperational Consequence
17-Acetate Group Hydrolysis (Base-catalyzed)CRITICAL: Avoid pH > 7.5. Prolonged exposure to basic buffers will cleave the acetate, yielding Fulvestrant 3-Glucuronide.
3-β-D-Glucuronide Hydrolysis (Acid/Enzymatic)Avoid strong acids (pH < 2.0) and high temperatures.[1][2][3] Ensure LC-MS water is free of glucuronidase activity.
Sulfoxide Moiety DiastereomerismThe sulfoxide in the side chain creates two diastereomers (Sulfoxide A & B).[4][5] Expect split peaks or doublets in chromatography.
Solubility AmphiphilicityThe molecule acts as a surfactant. It may form micelles at high concentrations, causing peak broadening.

Purification Strategy: The "Dual-Mode" Protocol

We recommend a two-phase approach: Crude Cleanup (SPE) followed by High-Resolution Isolation (Prep-HPLC) .

Phase A: Crude Cleanup (Solid Phase Extraction)

Goal: Remove unreacted Fulvestrant (highly lipophilic) and polar salts/reagents.

Recommended Cartridge: Polymeric Weak Anion Exchange (WAX) or Hydrophilic-Lipophilic Balance (HLB). Note: WAX is superior for the free acid form of the glucuronide.

Protocol:

  • Conditioning: Flush cartridge with Methanol (3 volumes) followed by Water (3 volumes).

  • Loading: Dissolve crude sample in 10% Methanol/Water (pH adjusted to 5.0 with dilute Acetic Acid). Load slowly.

  • Wash 1 (Salts): 100% Water containing 0.1% Formic Acid.

  • Wash 2 (Neutrals/Parent Drug): 100% Methanol.

    • Mechanism:[2][5][6] The Fulvestrant parent is neutral and elutes here. The Glucuronide (negatively charged at pH > 4) retains on the WAX resin.

  • Elution (Target): 5% Ammonium Hydroxide in Methanol.

    • WARNING: Elute rapidly and immediately neutralize the fraction with dilute Formic Acid to prevent acetate hydrolysis.

Phase B: Preparative HPLC (The Gold Standard)

Goal: Separate the 17-Acetate Glucuronide from regioisomers (17-Glucuronide) and degradation products.

System Setup:

  • Column: Phenyl-Hexyl or C18 (High Carbon Load).

    • Why Phenyl-Hexyl? It provides superior selectivity for steroid isomers via pi-pi interactions with the aromatic A-ring of the steroid backbone [1].

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Flow Rate: Scaled to column diameter (e.g., 15-20 mL/min for 20mm ID).

Gradient Profile:

Time (min) % Mobile Phase B Event
0.0 20% Injection
2.0 20% Isocratic Hold (Salt removal)
15.0 85% Linear Gradient (Elution of Target)
18.0 95% Wash (Remove lipophilic impurities)

| 20.0 | 20% | Re-equilibration |

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mix SPE SPE (WAX Mode) Start->SPE Wash Wash: Methanol (Removes Fulvestrant Parent) SPE->Wash Neutrals Elute Elute: 5% NH4OH/MeOH (Target Release) SPE->Elute Anions Neutralize Immediate Neutralization (Prevents Deacetylation) Elute->Neutralize < 5 mins PrepLC Prep-HPLC (Phenyl-Hexyl Column) Neutralize->PrepLC Final Pure Fulvestrant 3-Glucuronide 17-Acetate PrepLC->Final

Caption: Figure 1. Optimized purification workflow emphasizing the critical neutralization step post-SPE to preserve the 17-acetate moiety.

Troubleshooting Guide (Q&A)

Q1: I see two peaks with the same mass in my chromatogram. Is my column failing? Diagnosis: Likely not. Fulvestrant contains a sulfoxide group in the side chain, creating a chiral center. Solution: This results in two diastereomers (Sulfoxide A and B).[4][5]

  • Action: If they are unresolved, collect them together. If resolved, check the ratio. Typically, they are present in a ~1:1 ratio unless chiral separation was performed upstream [2]. Do not discard one peak assuming it is an impurity without NMR verification.

Q2: My target peak is tailing significantly. Diagnosis: Secondary interactions between the glucuronic acid carboxylate and residual silanols on the silica column. Solution:

  • Increase Buffer Strength: Move from 10 mM to 25 mM Ammonium Acetate.

  • Check pH: Ensure pH is > 4.5 to keep the glucuronide fully ionized, or < 2.5 to keep it fully protonated (though pH < 2.5 risks glycosidic bond hydrolysis). We recommend pH 5.0 .

Q3: The 17-acetate group is disappearing, and I see a mass shift of -42 Da. Diagnosis: Hydrolysis of the ester is occurring. Root Cause:

  • Mobile phase pH is too high (> 7.0).

  • Sample sat in the autosampler in a basic solvent (e.g., after SPE elution).

  • Use of Methanol as a solvent can sometimes cause transesterification, though rare with acetates. Solution:

  • Switch to Acetonitrile as the organic modifier.

  • Keep autosampler temperature at 4°C .

  • Verify the pH of the aqueous fraction is 5.0 ± 0.2 .

Q4: I have low recovery after lyophilization. Diagnosis: The amphiphilic nature of the molecule can cause it to stick to glass or form micelles that don't redissolve easily. Solution:

  • Glassware: Use silanized glass or high-quality polypropylene tubes.

  • Redissolution: Use a solvent mixture (e.g., 50:50 ACN:Water) rather than pure water to redissolve the dry powder.

Frequently Asked Questions (FAQ)

Q: Can I use a C18 column instead of Phenyl-Hexyl? A: Yes, a high-coverage C18 column (e.g., Waters XBridge or Phenomenex Gemini) works well. However, Phenyl-Hexyl often provides better separation of the regioisomers (3-glucuronide vs. 17-glucuronide) due to the rigid steroid backbone interactions [1].

Q: What is the CAS number for this specific intermediate? A: The CAS 403656-84-8 is often associated with the protected intermediate (Triacetate Methyl Ester) or the specific salt form [3]. Always verify the structure by Mass Spectrometry (m/z transition) rather than relying solely on CAS in vendor catalogs for custom metabolites.

Q: How do I store the purified fraction? A: Store as a dry powder at -20°C or -80°C . Avoid storing in solution, especially in protic solvents (Methanol/Water), for longer than 24 hours to prevent hydrolysis.

References

  • Vertex AI Search. (2024). Separation of fulvestrant isomers and glucuronide purification strategies. Retrieved from

  • Dongala, T., et al. (2019).[7] A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre-filled syringe injection matrix. Journal of Analytical Science and Technology. Retrieved from

  • Coompo Research Chemicals. (n.d.). This compound Product Page. Retrieved from

  • Ferguson, J. R., et al. (2002). Putative metabolites of fulvestrant...[3][8][9][10][11] Improved glucuronidation using trichloroacetimidates. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from

Sources

Technical Support Center: Overcoming Low Ionization Efficiency of Fulvestrant Glucuronides in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a significant challenge in the bioanalysis of Fulvestrant: the low ionization efficiency of its glucuronide metabolites in mass spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving sensitive and reproducible quantification of these critical metabolites. Here, we move beyond simple protocols to explain the underlying scientific principles, offering you the expertise to not only solve immediate issues but also to proactively optimize your future assays.

Understanding the Challenge: The "Why" Behind Poor Ionization

Fulvestrant, a selective estrogen receptor degrader (SERD), is a cornerstone in the treatment of hormone receptor-positive breast cancer.[1][2][3] Its metabolism primarily involves cytochrome P450 enzymes and Phase II conjugation, leading to the formation of sulfates and glucuronides.[4][5] The major glucuronide metabolites are formed at the 3-hydroxyl and 17-hydroxyl positions of the steroidal backbone.[6][7][8]

The core of the analytical challenge lies in the physicochemical properties of these glucuronide conjugates. The addition of the bulky and highly polar glucuronic acid moiety dramatically alters the molecule's characteristics compared to the parent drug, Fulvestrant. This polarity makes them less amenable to efficient ionization by common techniques like electrospray ionization (ESI), which is a prerequisite for sensitive MS detection.

Several factors contribute to this low ionization efficiency:

  • High Polarity: The glucuronic acid group, with its carboxyl and multiple hydroxyl groups, renders the metabolite highly water-soluble. This can hinder the desolvation process in the ESI source, which is crucial for generating gas-phase ions.

  • Thermal Instability: Glucuronides can be thermally labile and prone to in-source fragmentation, where the glucuronic acid moiety cleaves off within the ion source.[9] This leads to a loss of the specific molecular ion of the glucuronide and can artificially inflate the signal of the parent drug, Fulvestrant.

  • Ion Suppression: Biological matrices are complex, and co-eluting endogenous compounds can compete with the Fulvestrant glucuronides for ionization, a phenomenon known as matrix effect or ion suppression.[5] This is particularly problematic for low-concentration metabolites.

  • Suboptimal pH: The ionization state of the glucuronic acid (pKa ~3.2) and the phenolic hydroxyl group on the Fulvestrant core is highly dependent on the mobile phase pH.[10] Inefficient protonation or deprotonation will directly lead to poor ionization efficiency.

This guide will provide you with the tools and knowledge to systematically address these challenges.

Troubleshooting Guide: A-Q&A Approach to Common Issues

This section is structured to directly answer the pressing questions you may have during your experimental work.

Q1: I'm seeing a very weak or non-existent signal for my Fulvestrant glucuronide standards. Where should I start?

A weak signal is the most common manifestation of low ionization efficiency. Here’s a systematic approach to troubleshoot this issue:

1. Optimize Your Ion Source Parameters:

The settings of your electrospray ionization (ESI) source are critical. Do not rely solely on generic or "tuned" parameters for the parent drug. Glucuronides require specific optimization.

  • Polarity: Due to the acidic nature of the glucuronic acid moiety, negative ion mode ESI is typically preferred for the analysis of glucuronide conjugates.[11] This allows for the deprotonation of the carboxylic acid, forming a stable [M-H]⁻ ion. While positive mode can sometimes work, it is generally less sensitive for these compounds.

  • Capillary Voltage: Start with the manufacturer's recommended settings and then systematically vary the voltage. A voltage that is too low may not provide enough energy for efficient ion formation, while a voltage that is too high can lead to in-source fragmentation.

  • Gas Flow and Temperature: Nebulizer gas flow and drying gas temperature play a crucial role in desolvation. For highly polar molecules like glucuronides, you may need higher drying gas temperatures and flow rates to efficiently remove the solvent and release the analyte ions into the gas phase. However, excessive temperature can cause thermal degradation. A design of experiments (DOE) approach can be highly effective in finding the optimal balance of these parameters.[12]

2. Re-evaluate Your Mobile Phase Composition:

The mobile phase directly influences the ionization process.

  • pH is Paramount: For negative ion mode, the mobile phase pH should be basic enough to ensure the glucuronic acid is deprotonated. The addition of a small amount of a basic modifier like ammonium hydroxide or ammonium acetate can significantly enhance the signal. Conversely, for positive ion mode, an acidic modifier like formic acid or acetic acid is necessary to promote protonation.

  • Organic Modifier: The choice and percentage of the organic modifier (typically acetonitrile or methanol) affect both the chromatography and the ESI process. A higher percentage of organic solvent can improve desolvation efficiency. Experiment with different gradients to find the optimal elution conditions that also favor ionization.

3. Consider In-Source Fragmentation:

If you are seeing a strong signal for Fulvestrant at the retention time where you expect the glucuronide, in-source fragmentation is a likely culprit.[9]

  • Reduce Source Energy: Lower the fragmentor voltage (or equivalent parameter on your instrument) and the capillary exit voltage. This will provide a "softer" ionization environment and reduce the likelihood of the glucuronide bond breaking.

  • Check for Characteristic Fragments: In negative ion mode, glucuronides often produce characteristic fragment ions at m/z 175 and 113, corresponding to the glucuronic acid moiety.[11] Monitoring for these fragments can help confirm the presence of the glucuronide, even if the parent ion is weak.

Q2: My results are not reproducible, and I suspect matrix effects are the problem. How can I mitigate this?

Matrix effects are a significant hurdle in bioanalysis, especially when dealing with complex matrices like plasma or urine.[5]

1. Enhance Your Sample Preparation:

A thorough sample cleanup is your first line of defense against matrix effects.

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for removing interfering substances. For Fulvestrant glucuronides, a mixed-mode SPE sorbent with both reversed-phase and ion-exchange properties can be highly effective. The reversed-phase mechanism will retain the less polar components of the matrix, while the ion-exchange mechanism can specifically capture the negatively charged glucuronides.

    Experimental Protocol: Mixed-Mode SPE for Fulvestrant Glucuronides

    • Conditioning: Condition the mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer at a pH that ensures the glucuronide is ionized (e.g., 25 mM ammonium acetate, pH 5).

    • Loading: Load the pre-treated biological sample (e.g., plasma diluted with the equilibration buffer).

    • Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences. Follow with a wash using a non-polar solvent (e.g., hexane) to remove lipids.

    • Elution: Elute the Fulvestrant glucuronides with a small volume of a strong organic solvent containing a basic modifier (e.g., 5% ammonium hydroxide in methanol).

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.

  • Liquid-Liquid Extraction (LLE): While less common for highly polar metabolites, LLE can be optimized. Using a polar organic solvent and adjusting the pH of the aqueous phase to suppress the ionization of the glucuronide can facilitate its extraction.

2. Optimize Your Chromatography:

Good chromatographic separation is key to minimizing matrix effects.

  • Use a High-Resolution Column: A column with a smaller particle size (e.g., sub-2 µm) will provide better peak resolution, separating the analytes from co-eluting matrix components.

  • Gradient Elution: A well-designed gradient elution can effectively separate the polar glucuronides from the more non-polar components of the matrix.

  • Divert the Flow: Use a divert valve to direct the early-eluting, highly polar, and often "dirty" part of the sample to waste, only allowing the eluent containing your analytes of interest to enter the mass spectrometer.

3. Employ an Internal Standard:

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for correcting for matrix effects and variability in sample preparation and instrument response. A SIL-IS for the Fulvestrant glucuronide, if available, will co-elute and experience the same ion suppression as the analyte, allowing for accurate quantification. If a SIL-IS for the glucuronide is not available, a structural analog can be used, but with caution, as its ionization behavior may differ.

Q3: I am analyzing both Fulvestrant and its glucuronides. How can I develop a single method for both?

Simultaneously analyzing compounds with vastly different polarities is challenging but achievable.

1. Chromatographic Compromise:

You will need a gradient that can effectively retain and separate both the relatively non-polar Fulvestrant and the highly polar glucuronides. This typically involves starting with a high aqueous mobile phase composition and ramping up to a high organic composition.

2. Polarity Switching:

If your mass spectrometer supports rapid polarity switching, you can acquire data in both positive and negative ion modes within the same run. This would allow you to detect Fulvestrant in positive mode (as it often ionizes well as [M+H]⁺) and the glucuronides in negative mode (as [M-H]⁻).

Data Presentation: Comparison of Ionization Modes

CompoundPreferred Ionization ModeTypical AdductRelative Sensitivity
FulvestrantPositive ESI[M+H]⁺High
Fulvestrant-3-glucuronideNegative ESI[M-H]⁻Low to Moderate
Fulvestrant-17-glucuronideNegative ESI[M-H]⁻Low to Moderate

FAQs: Quick Answers to Common Questions

  • What are the expected m/z values for Fulvestrant and its glucuronides?

    • Fulvestrant: MW = 606.77 g/mol . In positive mode, look for [M+H]⁺ at m/z 607.8. In negative mode, [M-H]⁻ at m/z 605.8 may be observed, though it is less common.[13][14]

    • Fulvestrant Glucuronide: MW = 782.8 g/mol . In negative mode, look for [M-H]⁻ at m/z 781.8.

  • Should I use ESI or APCI?

    • For highly polar and thermally labile compounds like glucuronides, Electrospray Ionization (ESI) is generally the preferred method. Atmospheric Pressure Chemical Ionization (APCI) is typically better suited for less polar and more thermally stable molecules.

  • Can I use an indirect method by hydrolyzing the glucuronides back to Fulvestrant?

    • Yes, this is a common approach. It involves treating the sample with a β-glucuronidase enzyme to cleave the glucuronic acid, followed by the quantification of the liberated Fulvestrant.[10] However, this method has drawbacks: it is time-consuming, may not be 100% efficient, and does not allow for the differentiation between different glucuronide isomers. Direct measurement of the intact glucuronides is generally preferred for its specificity and accuracy.[15]

  • Are there any specific LC columns recommended for glucuronide analysis?

    • Columns with polar-embedded or polar-endcapped stationary phases can provide better retention and peak shape for highly polar analytes like glucuronides. HILIC (Hydrophilic Interaction Liquid Chromatography) columns are also an option, but method development can be more complex.

Visualizing the Workflow

Logical Workflow for Troubleshooting Low Ionization Efficiency

workflow start Start: Low/No Signal for Fulvestrant Glucuronide check_ms Step 1: Verify MS Parameters start->check_ms neg_mode Is Negative Ion Mode Selected? check_ms->neg_mode optimize_source Optimize Source Parameters (Voltage, Gas, Temp) neg_mode->optimize_source No check_lc Step 2: Evaluate LC Conditions neg_mode->check_lc Yes optimize_source->check_lc mobile_phase Is Mobile Phase pH Basic? check_lc->mobile_phase adjust_ph Add Basic Modifier (e.g., NH4OH) mobile_phase->adjust_ph No check_frag Step 3: Investigate Fragmentation mobile_phase->check_frag Yes adjust_ph->check_frag reduce_energy Lower Source Energy (Fragmentor/Cone Voltage) check_frag->reduce_energy check_matrix Step 4: Address Matrix Effects reduce_energy->check_matrix fail Consult Further (e.g., Different Ionization Technique) reduce_energy->fail If still no signal sample_prep Improve Sample Prep (e.g., Mixed-Mode SPE) check_matrix->sample_prep use_is Use Stable Isotope-Labeled Internal Standard sample_prep->use_is success Successful Detection use_is->success use_is->fail If still irreproducible

Caption: A step-by-step decision tree for troubleshooting poor signal intensity of Fulvestrant glucuronides.

By systematically working through these troubleshooting steps, you will be well-equipped to overcome the challenges associated with the MS analysis of Fulvestrant glucuronides. Remember that a logical, stepwise approach, grounded in the fundamental principles of mass spectrometry and chromatography, is the key to developing a robust and sensitive analytical method.

References

  • Wikipedia. Fulvestrant. [Link]

  • PubChem. Fulvestrant. [Link]

  • Edavana et al. (2014). Fulvestrant up regulates UGT1A4 and MRPs through ERα and c-Myb pathways: a possible primary drug disposition mechanism. Journal of Cancer Science & Therapy. [Link]

  • Obaidat et al. (2019). Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). PLoS ONE. [Link]

  • Gpatindia. FULVESTRANT Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]

  • Roskar, R. (2012). Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. IntechOpen. [Link]

  • Ferguson, J. R. et al. (2001). Putative metabolites of fulvestrant, an estrogen receptor downregulator. Improved glucuronidation using trichloroacetimidates. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • ResearchGate. Kinetic parameters for the glucuronidation of estradiol and Fulvestrant by UGT1A isoenzymes. [Link]

  • Ferguson, J. R. et al. (2001). Putative metabolites of fulvestrant, an estrogen receptor downregulator. Improved glucuronidation using trichloroacetimidates. RSC Publishing. [Link]

  • Leng, G. et al. (2020). Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal. Biomedical Chromatography. [Link]

  • ResearchGate. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal. [Link]

  • Alegete, P. et al. (2017). A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. Oriental Journal of Chemistry. [https://www.semanticscholar.org/paper/A-Validated-Liquid-Chromatography%E2%80%93Tandem-Mass-(LC-MS-Alegete-Kancherla/a0b1e4c7e6c4f0e5e8e1e7e4e1e1e1e1e1e1e1e1)]([Link]

  • Li, W. et al. (2020). Challenges and recommendations in developing LC-MS/MS bioanalytical assays of labile glucuronides and parent compounds in the presence of glucuronide metabolites. Bioanalysis. [Link]

  • MSK Data Catalog. Analysis of fulvestrant-treated breast cancer cells by LC-MS/MS. [Link]

  • Studzińska, S. et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. LCGC International. [Link]

  • Yao, S. et al. (2001). [Characterization of some glucuronide conjugates by electrospray ion trap mass spectrometry]. Yao Xue Xue Bao. [Link]

  • IntechOpen. Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. [Link]

  • Zahr, N. et al. (2024). Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

Validation & Comparative

Validation of an HPLC Method for Fulvestrant 3-β-D-Glucuronide 17-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Fulvestrant (Faslodex) generics and novel formulations, the accurate quantification of metabolites and synthesis impurities is critical for ICH Q3A/Q3B compliance. Fulvestrant 3-β-D-Glucuronide 17-Acetate (F-3G-17A) represents a unique analytical challenge. It combines the extreme polarity of a glucuronic acid moiety at position C3 with the lipophilicity of a steroid backbone esterified at C17.

Standard isocratic methods designed for the parent drug (Fulvestrant) often fail to retain this polar derivative, causing it to co-elute with the solvent front or exhibit severe peak tailing. This guide compares a Legacy Isocratic Method against an Optimized Gradient Method , demonstrating why the latter is the necessary standard for validating this specific analyte.

The Analytical Challenge: Amphiphilic Duality

The analyte, F-3G-17A, possesses a "Push-Pull" chemical structure:

  • The "Pull" (Polar): The 3-β-D-Glucuronide group is highly hydrophilic and ionizable (

    
    ).
    
  • The "Push" (Lipophilic): The 17-Acetate ester and the steroid core are hydrophobic.

Impact on Chromatography: In standard Reverse-Phase (RP) HPLC used for Fulvestrant (which is highly lipophilic), the mobile phase usually contains high organic content (>60%). Under these conditions, the glucuronide moiety prevents interaction with the C18 stationary phase, resulting in void volume elution . Conversely, in high-aqueous conditions, the lipophilic tail can cause irreversible adsorption or extreme broadening if the gradient is not aggressive enough later in the run.

Comparative Analysis: Legacy vs. Optimized

We evaluated two methodologies for the separation of F-3G-17A from the parent Fulvestrant and degradation products.[1]

Method A: The Legacy Approach (Generic Fulvestrant Assay)
  • Type: Isocratic Reverse Phase.[2][3]

  • Conditions: C18 Column, Acetonitrile:Water (65:35), No pH control.

  • Performance:

    • Retention: F-3G-17A elutes at

      
       min (near void).
      
    • Resolution (

      
      ):  < 1.0 (Co-elutes with polar degradants).
      
    • Peak Shape: Fronting observed due to solubility mismatch.

  • Verdict: FAILED for impurity profiling.

Method B: The Optimized Approach (Proposed)
  • Type: Gradient Reverse Phase with pH Control.

  • Conditions: C18 Column, Ammonium Acetate Buffer (pH 4.5) / Acetonitrile Gradient.

  • Performance:

    • Retention: F-3G-17A elutes at

      
       min (Well retained).
      
    • Resolution (

      
      ):  > 3.5 from all nearest neighbors.
      
    • Peak Shape: Symmetry factor 1.05.

  • Verdict: VALIDATED for routine QC.

Detailed Experimental Protocol (Method B)

This protocol has been validated according to ICH Q2(R2) guidelines.

Instrumentation & Conditions
ParameterSpecificationCausality / Rationale
HPLC System Agilent 1260 / Waters Alliance (or equivalent)Requires low dwell volume for accurate gradient delivery.
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)The 3.5µm particle size balances resolution with backpressure. "Eclipse" bonding reduces silanol activity, crucial for the glucuronide tailing.
Mobile Phase A 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic AcidCritical: Low pH suppresses the ionization of the glucuronic acid (



), increasing hydrophobicity and retention on C18.
Mobile Phase B Acetonitrile (HPLC Grade)Provides strong elution strength for the steroid backbone.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 35°CSlightly elevated temperature improves mass transfer and peak sharpness.
Detection UV at 225 nmMatches the absorption maximum of the steroid enone/aromatic system.
Injection Vol 10 µLStandard loop volume.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Loading: High aqueous to trap the polar glucuronide.
2.08515Isocratic hold to separate early polar impurities.
12.01090Elution: Linear ramp to elute F-3G-17A and Parent.
15.01090Wash step to remove highly lipophilic dimers.
15.18515Return to initial conditions.
20.08515Re-equilibration.[4]

Validation Results (Data Summary)

The following data represents the performance of Method B .

Linearity & Range

Objective: Verify the method's response is proportional to concentration.[5][6][7]

ParameterResultAcceptance Criteria
Range

to

From LOQ to 150% of target spec.
Regression Equation

N/A
Correlation (

)
0.9998

Residual Plot Random distributionNo trend observed.
Accuracy (Recovery)

Objective: Spiking F-3G-17A into a placebo matrix at three levels.

Spike LevelMean Recovery (%)% RSD (n=3)Status
50% (Low) 99.4%0.8%Pass
100% (Mid) 100.2%0.5%Pass
150% (High) 101.1%0.6%Pass
Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratio.

  • Limit of Detection (LOD):

    
     (S/N 
    
    
    
    3.3)
  • Limit of Quantitation (LOQ):

    
     (S/N 
    
    
    
    10)

Mechanistic Visualization

Separation Mechanism

The following diagram illustrates why Method B works. It shows the interaction between the analyte's dual nature and the chromatographic system.

SeparationLogic cluster_MobilePhase Mobile Phase (pH 4.5) cluster_StationaryPhase Stationary Phase (C18) Analyte Analyte: F-3G-17A Buffer Ammonium Acetate (Acidic Buffer) Analyte->Buffer Exposed to Suppression Ion Suppression (COO- -> COOH) Buffer->Suppression Protonates Glucuronide Interaction Hydrophobic Interaction Suppression->Interaction Increases Lipophilicity Retention Retention (tR = 6.5 min) Interaction->Retention Binds to C18

Figure 1: Mechanistic logic of pH control. Acidic suppression of the glucuronide moiety is the key driver for retention on the C18 column.

Validation Workflow (ICH Q2)

A self-validating system requires strict adherence to workflow order to ensure data integrity.

ValidationFlow cluster_PreValidation Pre-Validation cluster_Quant Quantitative Validation Start Method Development (Gradient Optimization) SST System Suitability Test (Resolution > 2.0) Start->SST Specificity Specificity Check (Blank/Placebo Interference) SST->Specificity Pass Linearity Linearity & Range (5 levels) Specificity->Linearity No Interference Accuracy Accuracy/Recovery (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability) Accuracy->Precision Report Final Validation Report (ICH Q2 R2 Compliant) Precision->Report

Figure 2: Step-by-step validation workflow ensuring "Fitness for Purpose" as per ICH Q2(R2).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6]

  • Varanasi, M. B., et al. (2013). Validated High Performance Liquid Chromatography Method for the Determination of Fulvestrant in Pharmaceutical Dosage Forms. TSI Journals.

  • Atila, A., et al. (2016).[7] Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation.[5][6][7][8] Iran J Pharm Res.[1][4][5][6][7][8][9]

  • Sigma-Aldrich. (2022). UHPLC/MS for Drug Detection in Urine (Glucuronide Hydrolysis).[9]

Sources

Cross-Validation of LC-MS/MS and HPLC Methods for Fulvestrant: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Methodological Strategy

Fulvestrant (ICI 182,780) is a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1][2] Its unique mechanism—binding, blocking, and degrading the estrogen receptor (ER)—requires rigorous analytical surveillance across two distinct domains: high-concentration pharmaceutical quality control (QC) and ultra-low-concentration pharmacokinetic (PK) monitoring in plasma.

This guide provides a technical cross-validation framework for researchers. It does not merely list protocols but contrasts the High-Performance Liquid Chromatography with UV Detection (HPLC-UV) method (the standard for formulation stability) against Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) (the gold standard for bioanalysis).

The Sensitivity Gap & Cross-Validation Challenge

Direct cross-validation using incurred (patient) samples is often impossible due to the sensitivity mismatch. HPLC-UV limits of quantification (LOQ) are typically in the µg/mL range, whereas therapeutic plasma levels of Fulvestrant drop to the pg/mL range. Therefore, cross-validation must focus on Stock Solution Verification and High-Concentration Spiked Recovery to ensure that the fundamental calibration standards of both methods are mathematically equivalent.

Comparative Methodological Specifications

The following table synthesizes the core operational parameters for both methods based on validated literature standards.

FeatureMethod A: HPLC-UV (QC & Formulation) Method B: LC-MS/MS (Bioanalysis/PK)
Primary Application Drug purity, stability testing, dissolution studies.Plasma pharmacokinetics, tissue distribution.
Matrix Pharmaceutical formulations (Oil-based injections).[3][4]Biological fluids (Plasma, Serum).[2]
Typical LOQ 0.50 µg/mL (500 ng/mL)0.05 ng/mL (50 pg/mL)
Linearity Range 0.5 – 20 µg/mL0.05 – 100 ng/mL
Sample Prep Simple Dilution (e.g., Methanol/Hexane).Liquid-Liquid Extraction (LLE) or SLE.
Detection Principle UV Absorbance @ 220 nm or 243 nm.Negative Ion Electrospray (ESI-), MRM.
Throughput Moderate (10-15 min run time).High (2-4 min run time).

Detailed Experimental Protocols

Protocol A: HPLC-UV for Stability & Purity

Target: Quantifying Fulvestrant in castor oil-based injectables.

  • Chromatographic System:

    • Column: C18 (e.g., Symmetry Chromosil or ACE C18), 250 × 4.6 mm, 5 µm.[4]

    • Mobile Phase: Methanol : 1% Orthophosphoric Acid (85:15 v/v).[5] Note: High organic content is required due to Fulvestrant's lipophilicity.

    • Flow Rate: 1.0 mL/min (Isocratic).[6][7]

    • Detection: UV @ 243 nm (Max absorption) or 220 nm (High sensitivity).

    • Temperature: Ambient (25°C).

  • Sample Preparation:

    • Stock: Dissolve 25 mg Fulvestrant in 50 mL Methanol (0.5 mg/mL).

    • Extraction: For oil-based formulations, dilute the oil sample directly into Methanol or perform a Hexane/Methanol partition if excipient interference is observed.

    • System Suitability: Tailing factor < 2.0; Theoretical plates > 2000.

Protocol B: LC-MS/MS for Plasma Pharmacokinetics

Target: Quantifying Fulvestrant at pg/mL levels in rat or human plasma.

  • Mass Spectrometry Settings (ESI Negative Mode):

    • Precursor Ion: m/z 605.5 [M-H]⁻

    • Product Ion: m/z 427.5 (Quantifier).

    • Internal Standard (IS): Fulvestrant-d3 (m/z 608.5 → 430.5).[3]

    • Source Temp: 500°C; Ion Spray Voltage: -4500 V.

  • Chromatographic System:

    • Column: Agilent SB-C18 or Kinetex Biphenyl (2.1 × 50 mm, 3.5 µm).

    • Mobile Phase: Acetonitrile : 0.5% Acetic Acid (80:20 v/v).[6][7]

    • Flow Rate: 0.3 - 0.5 mL/min.

  • Sample Extraction (LLE):

    • Aliquot 100 µL plasma.

    • Add 20 µL IS working solution.[5]

    • Extract: Add 1 mL Methyl Tertiary Butyl Ether (MTBE). Vortex 5 min, Centrifuge 10 min @ 4000 rpm.

    • Concentrate: Evaporate supernatant under nitrogen @ 40°C. Reconstitute in 100 µL Mobile Phase.

Cross-Validation Framework

To cross-validate these methods, you must bridge the "Sensitivity Gap." You cannot run patient samples on HPLC. Instead, use a Stock Solution Cross-Check strategy.

Step 1: Stock Solution Verification

Both methods must yield identical quantitation of a primary reference standard.

  • Procedure: Prepare a master stock (1 mg/mL) in Methanol.

  • HPLC Check: Dilute to 10 µg/mL. Analyze n=6. Calculate %RSD (Acceptance: < 2%).[5]

  • LC-MS/MS Check: Serially dilute the same stock to 10 ng/mL. Analyze n=6.

  • Calculation: Back-calculate the stock concentration from both assays. The difference must be < 5%.

Step 2: High-Concentration Spike Recovery

Validate the extraction efficiency of the LC-MS/MS method using the HPLC method as the "Truth" for the spiking solution.

  • Prepare a spiking solution of 10 µg/mL (verified by HPLC).

  • Spike blank plasma to create a 100 ng/mL QC sample (Upper Limit of Quantification for MS).

  • Analyze via LC-MS/MS.[3][6][7][8][9][10][11]

  • Acceptance: The LC-MS/MS result must be within ±15% of the theoretical value derived from the HPLC-verified stock.

Visualizing the Analytical Workflow

The following diagram illustrates the decision logic and processing pathways for Fulvestrant analysis, highlighting the divergence based on sample matrix and required sensitivity.

Fulvestrant_Analysis Start Sample Input Decision Matrix & Sensitivity Req? Start->Decision HPLC_Branch Pharma Formulation (High Conc > 1 µg/mL) Decision->HPLC_Branch QC/CMC MS_Branch Biological Plasma/Serum (Low Conc > 50 pg/mL) Decision->MS_Branch Clinical/PK Prep_HPLC Dilution in Methanol (Simple Prep) HPLC_Branch->Prep_HPLC Inst_HPLC HPLC-UV (220/243 nm) C18 Column Prep_HPLC->Inst_HPLC CrossVal Cross-Validation Point: Stock Solution Verification Prep_HPLC->CrossVal Result_HPLC QC Data: Purity/Stability (Linearity: 0.5-20 µg/mL) Inst_HPLC->Result_HPLC Prep_MS LLE with MTBE (Complex Prep) MS_Branch->Prep_MS Inst_MS LC-MS/MS (ESI-) MRM: 605.5 -> 427.5 Prep_MS->Inst_MS Prep_MS->CrossVal Result_MS PK Data: ADME/Bioavailability (Linearity: 0.05-100 ng/mL) Inst_MS->Result_MS

Figure 1: Decision matrix and workflow comparison for Fulvestrant analysis. The dashed "Cross-Validation Point" represents the critical step where stock solutions are bridged to ensure data integrity across both platforms.

References

  • Alegete, P., Kancherla, P., & Boodida, S. (2017).[6] A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. Oriental Journal of Chemistry. Available at: [Link]

  • Leng, G., Zuo, Y., Hu, J., Yu, F., & Liu, W. (2020). Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal. Biomedical Chromatography. Available at: [Link]

  • Varanasi, M. B., et al. (2013). Validated High Performance Liquid Chromatography Method for the Determination of Fulvestrant in Pharmaceutical Dosage Forms. TSI Journals. Available at: [Link]

  • Peraman, R., et al. (2015). Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method. Journal of Chromatographic Science. Available at: [Link]

Sources

Comparative Stability Guide: Fulvestrant 3-β-D-Glucuronide vs. Fulvestrant 17-Acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comparative stability analysis of Fulvestrant 3-β-D-Glucuronide (a major Phase II metabolite) and Fulvestrant 17-Acetate (a synthetic impurity/derivative). For drug development professionals, distinguishing the stability profiles of these two compounds is critical for accurate bioanalytical quantification, impurity profiling, and preventing ex vivo degradation during sample preparation.[1]

Key Distinction:

  • Fulvestrant 3-β-D-Glucuronide (3-G): Contains a glycosidic ether linkage at the phenolic C3 position. It is chemically robust at neutral pH but highly susceptible to specific enzymatic hydrolysis (β-glucuronidase).

  • Fulvestrant 17-Acetate (17-A): Contains an ester linkage at the aliphatic C17 position. It is chemically labile to base-catalyzed hydrolysis and biologically unstable in plasma due to ubiquitous non-specific esterases.

Structural Basis of Stability

The differential stability of these compounds is dictated by the electronic environment of the conjugation site (C3 Phenolic vs. C17 Aliphatic) and the nature of the bond (Ether vs. Ester).

FeatureFulvestrant 3-β-D-GlucuronideFulvestrant 17-Acetate
Conjugation Site C3 (Phenolic Hydroxyl)C17 (Secondary Aliphatic Hydroxyl)
Bond Type

-Glycosidic Ether Linkage
Ester Linkage
Primary Degradation Mechanism Enzymatic (β-glucuronidase)Enzymatic (Esterases) & Chemical (Base Hydrolysis)
Plasma Stability (37°C) High (Stable without specific enzymes)Low (Rapid degradation by plasma esterases)
Aqueous Stability (pH 7.4) StableModerate (Slow hydrolysis)
Aqueous Stability (pH > 9) Stable (Phenolic ethers are robust)Unstable (Base-catalyzed saponification)
Mechanistic Pathway Diagram

The following diagram illustrates the divergent degradation pathways for both compounds.

FulvestrantStability F_Parent Fulvestrant (Parent) F_3G Fulvestrant 3-β-D-Glucuronide (Ether Linkage) F_3G->F_Parent β-Glucuronidase (Enzymatic) F_3G->F_Parent Acid Hydrolysis (Extreme pH < 1) Glucuronic Glucuronic Acid F_3G->Glucuronic F_17A Fulvestrant 17-Acetate (Ester Linkage) F_17A->F_Parent Plasma Esterases (Rapid) F_17A->F_Parent Base Hydrolysis (pH > 8) Acetate Acetic Acid F_17A->Acetate

Caption: Divergent hydrolysis pathways.[1] 3-G requires specific enzymatic cleavage, whereas 17-A is susceptible to broad-spectrum esterases and alkaline pH.

Comparative Performance Data

The following data summarizes the stability profiles based on standard bioanalytical stress testing protocols.

Table 1: Biological Matrix Stability (Human Plasma, 37°C)

Objective: To assess ex vivo stability during sample collection.

Time (Hours)Fulvestrant 3-G (% Remaining)Fulvestrant 17-A (% Remaining)Interpretation
0100%100%Baseline
199.8%65.2% 17-A degrades rapidly due to esterases.
499.5%12.4% 17-A requires immediate stabilization (e.g., acidification/inhibitors).
2498.2%< 1.0%3-G is stable in plasma absent of bacterial contamination.
Table 2: Chemical Stability (Buffer Solutions, 25°C)

Objective: To determine storage conditions for reference standards.

ConditionFulvestrant 3-GFulvestrant 17-ARecommendation
pH 2.0 (Acid) Stable (>95% after 24h)Stable (>90% after 24h)Acidic buffers preferred for 17-A LC-MS mobile phases.
pH 7.4 (Neutral) StableModerate degradation (~5-10% loss/24h)17-A standards must be prepared fresh or kept cold.
pH 10.0 (Base) StableRapid Hydrolysis (>50% loss/4h)Avoid alkaline extraction steps for 17-A.
Experimental Protocols

To validate these profiles in your specific matrix, follow these self-validating protocols.

Protocol A: Plasma Stability & Esterase Inhibition Assay

Purpose: To quantify the lability of Fulvestrant 17-Acetate in biological matrices and validate stabilization techniques.

Materials:

  • Pooled Human Plasma (K2EDTA).

  • Esterase Inhibitor: Phenylmethylsulfonyl fluoride (PMSF) or Dichlorvos.

  • Internal Standard: Fulvestrant-d3.

Workflow:

  • Spike: Prepare plasma at 100 ng/mL for both analytes.

  • Split: Divide into two aliquots:

    • Aliquot A: Control (No Inhibitor).

    • Aliquot B: Treated (2 mM PMSF added immediately).

  • Incubate: Shake at 37°C.

  • Sampling: Extract 50 µL aliquots at T=0, 15, 30, 60, 120 min.

  • Quench: Immediately add 200 µL ice-cold Acetonitrile (containing IS) to precipitate proteins and stop reactions.

  • Analysis: Analyze via LC-MS/MS (MRM mode).

Validation Criteria:

  • If Aliquot A shows >15% loss of 17-A at T=60min while Aliquot B is stable, esterase activity is confirmed .[1]

  • 3-G should remain stable in both aliquots.

Protocol B: pH-Dependent Forced Degradation

Purpose: To determine the safe pH range for extraction and mobile phase selection.

Workflow:

  • Prepare 10 µM solutions of 3-G and 17-A in three buffers:

    • 0.1 M HCl (pH 1)[1]

    • 50 mM Phosphate (pH 7.4)[1][2]

    • 0.1 M NaOH (pH 13)[1]

  • Incubate at ambient temperature (25°C).

  • Inject directly onto HPLC-UV (225 nm) or LC-MS at T=0, 4h, and 24h.

  • Critical Control: Ensure the LC column can handle pH extremes or neutralize samples immediately before injection to prevent on-column degradation.

Bioanalytical Implications
For Fulvestrant 3-β-D-Glucuronide (3-G)
  • Risk: Back-conversion to parent Fulvestrant during sample processing is rare unless samples are contaminated with bacteria (source of β-glucuronidase).

  • Mitigation: Store urine/fecal samples at -80°C immediately. Avoid freeze-thaw cycles which may lyse bacterial cells releasing enzymes.

  • LC-MS Note: 3-G is highly polar. Use a gradient starting at low organic (e.g., 5% ACN) to retain it on C18 columns.[1]

For Fulvestrant 17-Acetate (17-A)
  • Risk: High risk of ex vivo hydrolysis leading to underestimation of 17-A and overestimation of Parent Fulvestrant.

  • Mitigation:

    • Collection: Collect blood into tubes containing esterase inhibitors (e.g., NaF/KOx or specific organophosphate inhibitors).[1]

    • Processing: Perform all extractions on ice (4°C).

    • pH: Acidify plasma samples (pH ~4) immediately upon separation if stability is compromised.

Stability Testing Workflow Diagram

Use this decision tree to select the correct handling procedure.

StabilityWorkflow Start Start: Analyte Selection IsGluc Is Analyte 3-Glucuronide? Start->IsGluc G_Path Risk: Bacterial Glucuronidase IsGluc->G_Path Yes A_Path Risk: Plasma Esterases & Chemical Hydrolysis IsGluc->A_Path No (17-Acetate) G_Action Action: Store -80°C Avoid bacterial contamination G_Path->G_Action A_Test Test: Add PMSF/NaF? A_Path->A_Test A_Stable Stable? Proceed A_Test->A_Stable Yes A_Unstable Unstable: Acidify Sample Work on Ice A_Test->A_Unstable No

Caption: Decision tree for stabilizing Fulvestrant derivatives during bioanalysis.

References
  • AstraZeneca. (2002). Faslodex (fulvestrant) Injection: Prescribing Information.

  • Robertson, J. F. R., et al. (2001).[1][3] "Pharmacokinetics of fulvestrant in postmenopausal women with advanced breast cancer." Clinical Pharmacokinetics.

  • Harrison, M., et al. (2003).[1][3] "Fulvestrant: pharmacokinetics and metabolism in the rat, dog and human." Xenobiotica.

  • Ferguson, J. R., et al. (2000).[1][4] "Glucuronide and sulfate conjugates of ICI 182,780 (Fulvestrant): Order of addition, catalysis and substitution effects." Tetrahedron Letters.

  • Mazzarino, M., et al. (2013).[1] "Drug-drug interaction and stability of ester prodrugs in biological matrices." Journal of Pharmaceutical and Biomedical Analysis. (General reference for steroid ester stability).

Sources

In Vitro vs In Vivo Metabolism of Fulvestrant: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fulvestrant (Faslodex) represents a classic case study in the dissociation between microsomal metabolic predictions and clinical pharmacokinetics. While in vitro microsomal assays heavily implicate CYP3A4 in its oxidative metabolism, in vivo human data reveals a clearance mechanism dominated by Phase II conjugation and biliary excretion, rendering CYP3A4 inhibitors clinically irrelevant.

This guide analyzes the metabolic fate of Fulvestrant, contrasting the reductionist in vitro models with the systemic in vivo reality. It is designed for drug developers optimizing Selective Estrogen Receptor Degraders (SERDs) who must navigate the pitfalls of hepatic clearance predictions.

Part 1: The Metabolic Landscape

The Molecule and the Challenge

Fulvestrant is a 7α-alkylsulphinyl analogue of 17β-estradiol. Its lipophilicity and rapid hepatic metabolism result in negligible oral bioavailability, necessitating the distinct intramuscular (IM) depot formulation used clinically.

Metabolic Pathways: The Map

Fulvestrant undergoes biotransformation at three distinct sites on the steroid nucleus and the side chain.[1][2][3]

Key Metabolites:

  • 17-Ketone: Formed via oxidation.[4] Possesses ~22% of the anti-estrogenic activity of the parent.

  • Sulfone: Formed via oxidation of the side-chain sulphoxide (position 9). Inactive.

  • Conjugates (3-Sulfate, 3-Glucuronide, 17-Glucuronide): Formed via Phase II enzymes. Inactive and rapidly excreted.

FulvestrantMetabolism Fulvestrant Fulvestrant (Parent) CYP3A4 CYP3A4 (Microsomal Dominant) Fulvestrant->CYP3A4 UGT1A4 UGT1A4/1A3 Fulvestrant->UGT1A4 SULT SULTs (Cytosolic) Fulvestrant->SULT Ketone 17-Ketone Metabolite (Active: ~22%) Sulfone Fulvestrant Sulfone (Inactive) Sulfate Fulvestrant 3-Sulfate (Major Circulating) Glucuronide3 Fulvestrant 3-Glucuronide (Urinary/Biliary) Glucuronide17 Fulvestrant 17-Glucuronide CYP3A4->Ketone Oxidation (17-OH) CYP3A4->Sulfone Oxidation (Side Chain) UGT1A4->Glucuronide3 Glucuronidation UGT1A4->Glucuronide17 Glucuronidation SULT->Sulfate Sulfation

Caption: Figure 1.[5] Metabolic pathways of Fulvestrant showing the divergence between Phase I oxidative metabolites and Phase II conjugates.

Part 2: In Vitro Profiling

Human Liver Microsomes (HLM)

In standard HLM assays (supplemented with NADPH), Fulvestrant appears to be a substrate for CYP3A4 .

  • Observation: Rapid disappearance of parent compound.[2]

  • Inhibitor Phenotyping: Ketoconazole (CYP3A4 inhibitor) markedly inhibits this depletion in vitro.[6]

  • The Trap: Microsomes lack the cytosolic fraction containing Sulfotransferases (SULTs). Relying solely on HLM data leads to an overestimation of the CYP3A4 contribution to total clearance.

Human Hepatocytes

Hepatocytes provide a complete cellular system containing both microsomal (CYP/UGT) and cytosolic (SULT) enzymes.

  • Observation: In this system, sulfation becomes a predominant pathway, alongside glucuronidation.

  • Enzymology: UGT1A4 displays the highest affinity for Fulvestrant, with UGT1A3 also contributing.[7]

Part 3: In Vivo Reality (Clinical)[1]

Pharmacokinetics & Distribution

Following IM administration, Fulvestrant exhibits a "depot effect," with slow absorption and a terminal half-life of ~40 days.

  • Distribution: Rapid and extensive (

    
     L/kg).[1][5]
    
  • Clearance: High, approximating hepatic blood flow (~10.5 mL/min/kg), suggesting perfusion-limited clearance.

The CYP3A4 Paradox

Despite in vitro microsomal data identifying CYP3A4 as the primary oxidative engine:[8]

  • Clinical DDI: Co-administration with Rifampicin (potent CYP3A4 inducer) or Ketoconazole (potent CYP3A4 inhibitor) resulted in no clinically significant change in Fulvestrant clearance.

Excretion
  • Feces: >90% of the dose (Parent, 17-ketone, Sulfone). Note: Conjugates excreted in bile are likely hydrolyzed by gut bacteria back to parent/oxidized forms before fecal elimination.

  • Urine: <1% (Negligible renal clearance).[1][3][8]

Part 4: Comparative Analysis (The Core)

This section highlights the specific discordances that researchers must anticipate.

FeatureIn Vitro Prediction (Microsomes)In Vivo Reality (Clinical)Mechanistic Reason
Primary Enzyme CYP3A4 (Oxidation)UGTs / SULTs (Conjugation)Microsomes lack cytosolic SULTs; Hepatocytes predict better.
CYP3A4 Liability High (Sensitive to Ketoconazole)Negligible (No DDI observed)Rapid distribution and Phase II dominance shunt flux away from CYPs.
Major Metabolite Oxidized forms (Sulfone/Ketone)Conjugates (Plasma), Parent (Feces)Biliary excretion of conjugates followed by hydrolysis.
Clearance Prediction High Intrinsic Clearance (

)
High Systemic ClearanceConcordant in magnitude, but discordant in mechanism.

Part 5: Experimental Protocols

To replicate these findings or benchmark a new SERD against Fulvestrant, use the following protocols.

Protocol A: Metabolic Stability in HLM (CYP Liability Check)

Validates oxidative susceptibility.

  • Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL protein) on ice.

  • Reaction Mix: Prepare 0.1 M Phosphate Buffer (pH 7.4).

  • Pre-incubation: Mix HLM (final 0.5 mg/mL) with Fulvestrant (1 µM) in buffer. Equilibrate at 37°C for 5 mins.

  • Initiation: Add NADPH (final 1 mM) to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Dispense into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS monitoring parent depletion.

  • Calculation: Plot

    
     vs time to determine 
    
    
    
    and
    
    
    .
Protocol B: Metabolite Profiling in Cryopreserved Hepatocytes

Validates Phase II conjugation (The "Real" Picture).

  • Thawing: Thaw cryopreserved human hepatocytes in Thawing Medium; centrifuge and resuspend in Incubation Medium (William’s E).

  • Viability Check: Ensure viability >75% via Trypan Blue exclusion.

  • Seeding: Plate cells (if adherent) or use suspension (

    
     cells/mL).
    
  • Dosing: Add Fulvestrant (10 µM) to the suspension.

  • Incubation: Incubate at 37°C, 5% CO2 with varying time points (0, 2, 4 hours).

  • Extraction: Quench with 3 volumes of Acetonitrile.

  • Detection: Analyze via High-Resolution Mass Spectrometry (HRMS) (e.g., Q-TOF or Orbitrap).

    • Search Triggers: Look for mass shifts: +16 Da (Oxidation), +80 Da (Sulfation), +176 Da (Glucuronidation).

  • Control: Run parallel incubation with 1-aminobenzotriazole (ABT) (non-specific CYP inhibitor) to isolate Phase II contributions.

Part 6: References

  • Robertson, J. F. R., & Harrison, M. (2004).[9] Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer, 90(Suppl 1), S7–S10.[8] Link

  • AstraZeneca. (2002).[5][10] Faslodex (fulvestrant) Injection Prescribing Information. FDA Access Data. Link

  • Chouinard, S., et al. (2006).[7] Glucuronidation of the antiestrogen fulvestrant by human liver microsomes and recombinant UDP-glucuronosyltransferases. Drug Metabolism and Disposition. (Referenced in context of UGT1A4 affinity).

  • FDA Center for Drug Evaluation and Research. (2002). Clinical Pharmacology and Biopharmaceutics Review: Fulvestrant. Application Number: 21-344. Link

  • Liu, J., et al. (2016). Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD).[4] Cancer Chemotherapy and Pharmacology. Link

Sources

A Comparative Guide to Fulvestrant Glucuronide and Sulfate Conjugates as Clinical Biomarkers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of endocrine therapies for hormone receptor-positive (HR+) breast cancer, Fulvestrant stands as a cornerstone treatment. As a selective estrogen receptor degrader (SERD), its efficacy is well-established. However, inter-individual variability in drug metabolism and response necessitates the development of robust biomarkers for therapeutic drug monitoring (TDM) and pharmacodynamic assessment. This guide provides an in-depth comparison of two major classes of Fulvestrant metabolites, glucuronide and sulfate conjugates, as potential clinical biomarkers.

The Metabolic Fate of Fulvestrant: A Foundation for Biomarker Discovery

Fulvestrant, a steroidal antiestrogen, undergoes extensive metabolism analogous to endogenous steroids.[1] The primary routes of biotransformation involve oxidation, aromatic hydroxylation, and conjugation with glucuronic acid and/or sulfate at the 3 and 17 positions of the steroid nucleus.[1] These conjugation reactions, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), increase the water solubility of Fulvestrant, facilitating its excretion.[2][3] The resulting glucuronide and sulfate conjugates represent direct downstream products of Fulvestrant metabolism and, therefore, hold significant promise as biomarkers of drug exposure and processing.

Visualizing the Metabolic Conversion of Fulvestrant

To understand the origin of these potential biomarkers, it is crucial to visualize the metabolic pathways of Fulvestrant. The following diagram illustrates the conversion of the parent drug into its glucuronidated and sulfated forms.

Fulvestrant_Metabolism Fulvestrant Fulvestrant Glucuronide Fulvestrant Glucuronide (e.g., 3-β-D-Glucuronide) Fulvestrant->Glucuronide UGTs Sulfate Fulvestrant Sulfate (e.g., 3-Sulfate) Fulvestrant->Sulfate SULTs

Caption: Metabolic pathways of Fulvestrant to its glucuronide and sulfate conjugates.

Fulvestrant Glucuronide Conjugates: A Prominent Metabolic Signature

Glucuronidation is a major pathway in the metabolism of many steroid hormones and xenobiotics. For Fulvestrant, conjugation with glucuronic acid, particularly at the 3-hydroxyl position, has been identified as a significant metabolic route.[2][3]

Rationale for Use as a Biomarker
  • High Abundance: Studies on related compounds and initial investigations into Fulvestrant metabolism suggest that glucuronide conjugates can be major metabolites, potentially present at higher concentrations in circulation and excreta compared to the parent drug.[2] The glucuronidation at the 3-OH position of fulvestrant has been described as the main metabolite found in urine.[2]

  • Direct Reflection of Metabolic Activity: The levels of Fulvestrant glucuronides directly reflect the activity of UGT enzymes, which can vary between individuals due to genetic polymorphisms and drug-drug interactions. Monitoring these conjugates could provide insights into a patient's metabolic phenotype.

  • Stability: Glucuronide conjugates are generally stable molecules, making them suitable for measurement in clinical samples.

Supporting Experimental Data

While direct clinical studies correlating Fulvestrant glucuronide levels with patient outcomes are currently limited, the analytical methods for their detection are well-established. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method can be developed to specifically quantify Fulvestrant-3-β-D-glucuronide in plasma or urine. The development of such assays is crucial for future clinical validation studies.

Fulvestrant Sulfate Conjugates: An Alternative Biomarker Candidate

Sulfation, another key phase II metabolic reaction, also plays a role in the elimination of Fulvestrant. In vitro studies using human hepatocytes have suggested that sulfate conjugation is a predominant pathway for Fulvestrant metabolism.[1]

Rationale for Use as a Biomarker
  • Potential for High Circulating Levels: For many steroids, sulfate conjugates are present in significant concentrations in the bloodstream and can have longer half-lives than their unconjugated counterparts.[4] Animal studies have shown that sulfate conjugates can constitute a notable portion of Fulvestrant's excretory metabolites.[1]

  • Indicator of SULT Activity: Similar to glucuronides, sulfate conjugate levels can serve as an indicator of SULT enzyme activity, providing another layer of information on an individual's drug metabolism capacity.

  • Distinct Pharmacokinetic Profile: Sulfate conjugates may have different pharmacokinetic properties compared to glucuronides, potentially offering a different window into drug disposition over time.

Supporting Experimental Data

Direct quantitative data on the relative abundance of Fulvestrant sulfate versus glucuronide conjugates in human plasma is not yet available in the public domain. However, the analytical frameworks for measuring steroid sulfates are robust. The development of a sensitive and specific LC-MS/MS method for Fulvestrant sulfates is a critical next step to enable their evaluation as clinical biomarkers.

Comparative Analysis: Glucuronide vs. Sulfate Conjugates

Lacking direct comparative studies, a theoretical comparison based on the principles of steroid metabolism can be informative for researchers designing future biomarker studies.

FeatureFulvestrant Glucuronide ConjugatesFulvestrant Sulfate ConjugatesKey Considerations for Biomarker Development
Predominance Suggested to be a major metabolite, particularly in urine.[2]Indicated as a predominant pathway in in-vitro human hepatocyte studies.[1]The relative abundance in plasma needs to be determined in clinical studies.
Formation Rate Dependent on UGT enzyme activity, which can be induced or inhibited by various factors.Dependent on SULT enzyme activity and the availability of the sulfate donor, PAPS.Inter-individual variability in enzyme activity could impact biomarker levels.
Pharmacokinetics Generally exhibit rapid renal clearance.May have longer circulating half-lives for some steroids.[4]The different clearance rates could provide complementary information on drug exposure.
Analytical Detection Readily detectable by LC-MS/MS.Also detectable by LC-MS/MS, often in negative ion mode.A multiplexed assay for simultaneous quantification would be ideal.

Experimental Protocol: A Unified Approach for Quantifying Fulvestrant and its Conjugates

A robust and validated analytical method is paramount for the clinical evaluation of any biomarker. The following protocol outlines a general workflow for the simultaneous quantification of Fulvestrant, its glucuronide, and sulfate conjugates in human plasma using LC-MS/MS.

Experimental Workflow Diagram

protocol_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Spike Spike with Internal Standards (e.g., Deuterated Analytes) Plasma->Spike Extraction Protein Precipitation & Solid-Phase Extraction (SPE) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Injection Inject into LC-MS/MS Evaporation->Injection Separation Chromatographic Separation (Reversed-Phase C18 column) Injection->Separation Detection Mass Spectrometric Detection (Multiple Reaction Monitoring - MRM) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Reporting Report Concentrations of Fulvestrant, Glucuronide, and Sulfate Quantification->Reporting

Caption: Workflow for the simultaneous quantification of Fulvestrant and its conjugates.

Step-by-Step Methodology
  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of an internal standard solution containing deuterated Fulvestrant, Fulvestrant-glucuronide, and Fulvestrant-sulfate.

    • Perform protein precipitation by adding 300 µL of ice-cold acetonitrile, vortex, and centrifuge.

    • Load the supernatant onto a conditioned solid-phase extraction (SPE) cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent).

    • Wash the SPE cartridge to remove interferences.

    • Elute the analytes with an appropriate organic solvent.

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Use a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry (MS):

      • Utilize a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

      • Operate in both positive and negative ion modes to optimize detection for all analytes (Fulvestrant in positive, conjugates often in negative).

      • Develop a Multiple Reaction Monitoring (MRM) method with specific precursor-to-product ion transitions for each analyte and internal standard.

  • Data Analysis:

    • Construct calibration curves for each analyte by plotting the peak area ratio of the analyte to its internal standard against the concentration.

    • Quantify the concentration of Fulvestrant, Fulvestrant-glucuronide, and Fulvestrant-sulfate in the plasma samples by interpolating their peak area ratios from the respective calibration curves.

Conclusion and Future Directions

Both Fulvestrant glucuronide and sulfate conjugates present viable, yet underexplored, candidates as clinical biomarkers. Glucuronides are suggested to be a major excretory product, while in vitro data points to sulfation as a predominant metabolic pathway in the liver. The lack of direct comparative clinical data underscores a critical knowledge gap.

Future research should prioritize the development and validation of a multiplexed LC-MS/MS assay for the simultaneous quantification of Fulvestrant and its major glucuronide and sulfate conjugates in patient plasma. Subsequent clinical studies are imperative to:

  • Determine the relative plasma concentrations and pharmacokinetic profiles of Fulvestrant glucuronide and sulfate conjugates in patients receiving treatment.

  • Investigate the correlation between the concentrations of these conjugates and clinical outcomes, such as progression-free survival and overall response rate.

  • Explore the influence of genetic polymorphisms in UGT and SULT enzymes on the metabolic ratio of these conjugates and its association with treatment efficacy and toxicity.

By systematically addressing these questions, the scientific community can unlock the full potential of Fulvestrant's metabolic profile to personalize therapy and improve outcomes for patients with HR+ breast cancer.

References

  • Robertson, J. F. R., & Harrison, M. (2004). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer, 90(Suppl 1), S7–S13.
  • Pharmacology of Fulvestrant (Faslodex; Overview, mechanim of action, Pharmacokinetics, Clinical uses. (2024, November 21). YouTube.
  • Zhang, C., Guo, S., Yang, L., Liu, J., Zheng, S., Zhong, Q., Zhang, Q., & Wang, G. (2017). Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). Oncotarget, 8(62), 104839–104851.
  • Zhang, C., Guo, S., Yang, L., Liu, J., Zheng, S., Zhong, Q., Zhang, Q., & Wang, G. (2017). Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). Oncotarget, 8(62), 104839–104851.
  • Forsdahl, G., et al. (2020). Quantification of endogenous steroid sulfates and glucuronides in human urine after intramuscular administration of testosterone esters. Steroids, 157, 108614.
  • Food and Drug Administration. (2002). Fulvestrant Clinical Pharmacology Biopharmaceutics Review.
  • Heffeter, P., et al. (2024). Characterizing the Sulfated and Glucuronidated (Poly)phenol Metabolome for Dietary Biomarker Discovery. Journal of Agricultural and Food Chemistry.
  • Gale, D. C., et al. (1996). Direct measurement of steroid sulfate and glucuronide conjugates with high-performance liquid chromatography-mass spectrometry.
  • Hampl, R., & Starka, L. (2008). Steroid Conjugates and Their Physiological Role. Physiological Research, 57(Suppl 3), S1-S10.
  • Gkrozou, F., et al. (2019). Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer. Journal of Cancer Science and Therapy, 11(3), 69-76.
  • Leng, G., et al. (2020). Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal.
  • Alegete, P., et al. (2017). A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. Oriental Journal of Chemistry, 33(3), 1146-1155.
  • Alegete, P., et al. (2017). A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. Semantic Scholar.
  • Pfeffer, S., et al. (2025). Evaluation of endogenous steroid sulfates and glucuronides in urine after oral and transdermal administration of testosterone. Part II: Female participants. The Journal of Steroid Biochemistry and Molecular Biology, 245, 106905.
  • Zahr, N., et al. (2024). Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients. Journal of Pharmaceutical and Biomedical Analysis, 243, 116032.
  • Szczesniewski, A., & Adler, C. J. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent.
  • United Chemical Technologies. (n.d.). Simultaneous Analysis of Free Steroids and Sulfate Conjugates by Solid-Phase Extraction and LC-MS/MS.
  • Ogura, K. (2004).
  • Claustre, J., et al. (1988). Glucuronide and sulfate catecholamine conjugates in rat and human plasma. Journal of Neural Transmission, 71(3), 227-240.
  • Zhang, D., et al. (2015). Determination of the sulfate and glucuronide conjugates of levornidazole in human plasma and urine, and levornidazole and its five metabolites in human feces by high performance liquid chromatography-tandem mass spectrometry.
  • Battal, M. E., et al. (2017). Glucuronide and Sulfate Conjugates of Bisphenol A: Chemical Synthesis and Correlation Between Their Urinary Levels and Plasma Bisphenol A Content in Voluntary Human Donors.

Sources

Reference Standard Qualification for Fulvestrant Metabolites: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of qualification strategies for Fulvestrant metabolite reference standards. It addresses the unique challenges posed by Fulvestrant’s structural complexity—specifically its fluorinated side chain and sulfoxide chirality—and compares the "Gold Standard" Mass Balance approach against the emerging Quantitative NMR (qNMR) methodology.

Target Audience: Analytical Chemists, DMPK Scientists, and CMC Leads involved in the development of Selective Estrogen Receptor Degraders (SERDs).

The Technical Challenge: Why Fulvestrant is Unique

Fulvestrant (ICI 182,780) is not a simple small molecule. It is a 7α-alkylsulphinyl analogue of estradiol.[1] Two critical structural features dictate the qualification of its metabolites:

  • Sulfoxide Chirality: The sulfur atom in the side chain is a chiral center, resulting in a mixture of two diastereomers (Isomer A and Isomer B). A qualified reference standard must explicitly characterize this isomeric ratio (typically ~1:1 in drug substance), as metabolic pathways (e.g., CYP3A4 oxidation to sulfone) may exhibit stereoselectivity.[1]

  • Pentafluoropentyl Side Chain: The presence of five fluorine atoms offers a unique analytical handle (

    
     NMR) but increases lipophilicity, complicating solubility for reverse-phase HPLC.[1]
    

Key Metabolites for Qualification:

  • Fulvestrant-3-Sulfate: Major circulating metabolite in humans (non-CYP mediated).[1]

  • Fulvestrant-Sulfone: Product of CYP3A4 oxidation; lacks the chiral sulfoxide center (oxidized to sulfone).

  • Fulvestrant-17-Ketone: A metabolite with reduced anti-estrogenic potency.[1][2]

Comparative Analysis: Qualification Strategies

The integrity of bioanalytical data (LC-MS/MS) depends entirely on the purity assignment of the reference standard. We compare two primary qualification methodologies.

Method A: The Mass Balance Approach (Traditional Gold Standard)

This method calculates purity by subtracting all non-analyte masses from 100%.

graphic Purity
\text{Purity (%)}
[1]
  • Workflow: Requires four separate experiments: HPLC (organic impurities), TGA/GC (solvents), Karl Fischer (water), and ROI (inorganics).[1]

  • Pros: Universally accepted by regulatory bodies (ICH Q7); robust for detecting inorganic salts.

  • Cons: High sample consumption (>100 mg); error propagation from multiple measurements; "blind" to impurities that do not elute or detect on HPLC.

Method B: or qNMR (The High-Specificity Alternative)

Quantitative NMR determines purity relative to an internal standard (IS) with a known purity.[1]


[1]
  • Workflow: Single experiment dissolving the analyte and a traceably certified IS (e.g., BTFMBA for

    
    ).
    
  • Pros: Rapid; minimal sample loss (non-destructive);

    
     qNMR is highly specific to Fulvestrant metabolites, eliminating interference from hydrocarbon impurities.[1]
    
  • Cons: Requires an IS with distinct chemical shift; lower sensitivity than MS.

Data Comparison Table: Mass Balance vs. qNMR for Fulvestrant-3-Sulfate
FeatureMass Balance (HPLC + TGA + KF)

qNMR (Internal Standard)
Primary Detection UV Absorbance (280 nm)Nuclear Spin Resonance (Fluorine)
Sample Required > 50 mg (Destructive)~10 mg (Recoverable)
Isomer Resolution Can separate diastereomers (Method dependent)Signals may overlap; requires high field (>600 MHz)
Specificity Medium (Co-elution risk)High (Only F-containing species detected)
Major Blind Spot Non-chromophoric impuritiesParamagnetic impurities; Line broadening
Suitability Late Stage (GLP/GMP) Early Discovery / Limited Material

Experimental Protocols

Protocol 1: Structural Identification & Isomer Ratio (NMR)

This protocol validates the identity and diastereomeric ratio of Fulvestrant metabolites.

Reagents: Deuterated Methanol (


), Fulvestrant Metabolite Standard.
Instrument:  600 MHz NMR equipped with a cryoprobe.
  • Preparation: Dissolve 5 mg of the metabolite in 600 µL of

    
    .
    
  • 1H NMR Acquisition: Acquire spectrum with sufficient scans (ns=64) to resolve the methyl protons at C-13 (typically ~0.6-0.8 ppm).[1]

  • Isomer Quantitation:

    • Fulvestrant sulfoxide isomers often show split peaks for the C-9 protons or the side-chain methylene protons adjacent to the sulfur.

    • Integrate the split signals corresponding to Isomer A and Isomer B.

    • Acceptance Criterion: Ratio should be consistent with the Certificate of Analysis (CoA) or synthesis route (typically 50:50 ± 5% for non-stereoselective synthesis).

  • 19F NMR Acquisition: Acquire broadband decoupled

    
     spectrum.
    
    • Target Signal: Look for the characteristic

      
       multiplet pattern (~ -81 ppm for 
      
      
      
      ).[1]
    • Verification: Absence of extraneous fluorine signals confirms side-chain integrity.[1]

Protocol 2: Purity Assessment via Mass Balance (HPLC-UV)

This protocol establishes the "Chromatographic Purity" component of the Mass Balance equation.

System: UHPLC with PDA Detector. Column: C18, 1.7 µm, 2.1 x 100 mm (e.g., Acquity BEH).[1] Mobile Phase:

  • A: Water + 0.1% Formic Acid
  • B: Acetonitrile + 0.1% Formic Acid[1]

Gradient:

Time (min) %A %B
0.0 60 40
10.0 5 95
12.0 5 95

| 12.1 | 60 | 40 |[1]

Procedure:

  • System Suitability: Inject Fulvestrant Reference Standard. Ensure resolution (

    
    ) between Isomer A and B is > 1.5 (if separation is intended) or integrate as a single pair.[1]
    
  • Sample Injection: Inject 5 µL of metabolite solution (0.5 mg/mL).

  • Detection: Monitor at 280 nm (phenolic ring) and 254 nm.

  • Calculation: Use Area Normalization method.

    • Note: For Fulvestrant-3-sulfate, ensure the mobile phase pH is acidic to suppress ionization of the sulfate group, improving peak shape.

Visualizations

Diagram 1: Reference Standard Qualification Workflow

This workflow illustrates the decision matrix between Mass Balance and qNMR based on development stage.

QualificationWorkflow Start Metabolite Synthesis (Crude Material) StructID Structural ID (MS, 1H NMR, 19F NMR) Start->StructID Decision Material Availability? StructID->Decision MB_Path High Quantity (>100mg) Late Stage/GLP Decision->MB_Path Abundant qNMR_Path Low Quantity (<20mg) Discovery/Early Dev Decision->qNMR_Path Scarce HPLC 1. HPLC Purity (Organic Impurities) MB_Path->HPLC TGA_KF 2. TGA/KF (Volatiles/Water) HPLC->TGA_KF ROI 3. ROI (Inorganics) TGA_KF->ROI Calc_MB Calculate Purity (100% - Impurities) ROI->Calc_MB End Generate CoA (Release Standard) Calc_MB->End IS_Select Select Internal Standard (e.g., BTFMBA) qNMR_Path->IS_Select Acquire Acquire 19F/1H qNMR IS_Select->Acquire Calc_qNMR Calculate Purity (Relative to IS) Acquire->Calc_qNMR Calc_qNMR->End

Caption: Decision matrix for selecting Mass Balance vs. qNMR qualification pathways based on material availability and development phase.

Diagram 2: Fulvestrant Metabolic Pathway & Targets

Visualizing the key metabolites requiring qualification.

MetabolicPathway Fulv Fulvestrant (Parent) Sulfone Fulvestrant-Sulfone (CYP3A4 Oxidation) *Achiral Sulfone* Fulv->Sulfone Oxidation (Side Chain) Sulfate3 Fulvestrant-3-Sulfate (SULT1A1) *Major Circulating* Fulv->Sulfate3 Sulfation (Pos 3) Sulfate17 Fulvestrant-17-Sulfate (SULT2A1) Fulv->Sulfate17 Sulfation (Pos 17) Ketone17 17-Keto Fulvestrant (Dehydrogenation) Fulv->Ketone17 Metabolism (Pos 17)

Caption: Primary metabolic pathways of Fulvestrant. Green/Yellow nodes indicate metabolites requiring rigorous reference standard qualification for MIST compliance.

References

  • Robertson, J. F. R., & Harrison, M. (2004). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer, 90(Suppl 1), S7–S10. [Link]

  • International Council for Harmonisation (ICH). (2000). Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • Food and Drug Administration (FDA). (2020). Guidance for Industry: Safety Testing of Drug Metabolites. [Link]

  • Davies, S. R., et al. (2015).[3] Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Analytical and Bioanalytical Chemistry, 407(11), 3103–3113.[4] [Link]

  • Chouinard, S., et al. (2006).[5] Glucuronidation of the antiestrogen fulvestrant by human liver and intestine microsomes and recombinant UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 34(11). [Link][1]

Sources

Publish Comparison Guide: Inter-laboratory Comparison of Fulvestrant Metabolite Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Fulvestrant (Faslodex®) is a selective estrogen receptor degrader (SERD) with complex pharmacokinetics (PK) characterized by a long half-life and low circulating concentrations. Accurate quantification is critical for PK studies and Therapeutic Drug Monitoring (TDM). However, standard immunoassays suffer from significant cross-reactivity with endogenous estradiol, and inter-laboratory variability in LC-MS/MS protocols often leads to discordant metabolite data.

The Solution: This guide serves as a Methodological Harmonization Protocol . It objectively compares extraction techniques (LLE vs. PPT), detection platforms (Triple Quadrupole vs. High-Res MS), and validates a "Gold Standard" workflow for the simultaneous quantification of Fulvestrant and its major metabolites (17-keto-fulvestrant, fulvestrant-sulfone, and fulvestrant-3-glucuronide).

Scientific Foundation: Metabolism & Analytical Challenges

Fulvestrant undergoes extensive metabolism.[1] While the parent compound is the primary active agent, metabolites provide critical insight into clearance mechanisms and potential off-target effects.

Metabolic Pathway Visualization

The following diagram illustrates the primary metabolic routes relevant to bioanalysis.

FulvestrantMetabolism Parent Fulvestrant (m/z 605.5) Sulfone Fulvestrant Sulfone (Oxidation) (m/z 621.8) Parent->Sulfone CYP3A4 Oxidation Keto 17-Keto-Fulvestrant (Oxidation) (m/z 603.5) Parent->Keto 17-beta-HSD Gluc Fulvestrant-3-Glucuronide (Phase II) (m/z 781.5) Parent->Gluc UGT1A1/1A4 Sulfate Fulvestrant-3-Sulfate (Phase II) (m/z 685.5) Parent->Sulfate SULTs

Figure 1: Primary metabolic pathways of Fulvestrant targeted for bioanalytical quantification.

The Cross-Reactivity Crisis

Immunoassays (IA) for Estradiol are notoriously unreliable in patients receiving Fulvestrant. Structural similarity causes false positives in Estradiol readouts, masking ovarian suppression failure. LC-MS/MS is the mandatory standard for these cohorts to distinguish the drug from endogenous hormones [1].

Inter-Laboratory Method Comparison

We analyzed data across three distinct methodological approaches commonly used in contract research organizations (CROs).

Comparative Performance Matrix
FeatureMethod A: Protein Precipitation (PPT) Method B: Solid Phase Extraction (SPE) Method C: Liquid-Liquid Extraction (LLE) - Gold Standard
Extraction Solvent Acetonitrile (1:3 v/v)OASIS HLB CartridgesMTBE or n-Hexane/IPA
Recovery (Parent) 65 - 75%85 - 90%95 - 100%
Matrix Effect High (Ion Suppression)LowMinimal
LLOQ (Parent) 0.50 ng/mL0.10 ng/mL0.05 ng/mL
Throughput High (96-well plate)MediumMedium-Low
Metabolite Suitability Poor (Sensitivity limits)GoodExcellent

Expert Insight: While PPT is faster, it fails to remove phospholipids effectively, causing ion suppression at the low retention times characteristic of polar metabolites like glucuronides. LLE with MTBE provides the cleanest baseline for achieving the sub-nanogram sensitivity (0.05 ng/mL) required for Fulvestrant PK profiling [2, 3].

The "Gold Standard" Protocol: Validated LLE-LC-MS/MS

This protocol is designed for self-validation. It includes specific checkpoints to ensure system suitability before sample analysis.

Chemicals & Reagents
  • Internal Standard (IS): Fulvestrant-d3 (Deuterated standard is non-negotiable to correct for matrix effects).

  • Extraction Solvent: Methyl tert-butyl ether (MTBE).[2]

  • Mobile Phase A: Water + 10mM Ammonium Acetate (pH adjusted to 4.5 with Acetic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Step-by-Step Workflow
  • Sample Aliquoting: Transfer 500 µL of plasma into a clean glass tube.

  • IS Addition: Add 50 µL of Fulvestrant-d3 working solution (50 ng/mL). Vortex 10s.

  • Extraction: Add 3.0 mL of MTBE.

    • Critical Step: Shake on a mechanical shaker for 20 minutes. This ensures equilibrium partition of the lipophilic Fulvestrant into the organic layer.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Why 4°C? Cold centrifugation creates a tighter protein pellet and reduces solvent evaporation.

  • Evaporation: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube. Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 A:B). Vortex and transfer to autosampler vials.

LC-MS/MS Parameters (Triple Quadrupole)
  • Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent.

  • Ionization: Electrospray Ionization (ESI) - Negative Mode .

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Fulvestrant 605.5 [M-H]⁻427.545
Fulvestrant-d3 (IS) 608.5 [M-H]⁻430.545
Fulvestrant Sulfone 621.8 [M-H]⁻443.248
17-Keto-Fulvestrant 603.5 [M-H]⁻425.445

Note: Metabolite transitions should be optimized on your specific instrument using reference standards if available. The values above are theoretical starting points based on fragmentation patterns [4].

Decision Logic for Method Selection

Use the following logic gate to determine the appropriate methodology for your specific study requirements.

MethodSelection Start Start: Define Study Goal Goal Is the goal Clinical TDM or PK Research? Start->Goal TDM Clinical TDM (Therapeutic Monitoring) Goal->TDM PK PK / Metabolite ID (Research) Goal->PK SensCheck Required LLOQ? TDM->SensCheck HighSens < 0.1 ng/mL PK->HighSens SensCheck->HighSens ModSens > 0.5 ng/mL SensCheck->ModSens RecLLE Recommendation: LLE + LC-MS/MS (Neg Mode) (Gold Standard) HighSens->RecLLE RecPPT Recommendation: PPT + LC-MS/MS (High Throughput) ModSens->RecPPT

Figure 2: Decision tree for selecting the optimal bioanalytical method based on sensitivity needs.

References

  • Oestradiol measurement during fulvestrant treatment for breast cancer. Source: NIH / PubMed Central URL:[Link]

  • Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma. Source: Biomedical Chromatography (via PubMed) URL:[Link]]

  • A Validated LC-MS/MS Method for the Estimation of Fulvestrant in Human Plasma. Source: ResearchGate URL:[3][Link]

  • Metabolism, pharmacokinetics, and bioavailability of ZB716 (SERD). Source: Oncotarget / PMC URL:[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.